molecular formula C10H17N3 B2376586 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine CAS No. 92406-42-3

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2376586
CAS No.: 92406-42-3
M. Wt: 179.267
InChI Key: NFEKKGRHLNZRIL-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . It belongs to the aminopyrazole class of heterocycles, a privileged scaffold in modern drug discovery due to its proven versatility in interacting with diverse biological targets . The pyrazole core is a feature of several FDA-approved drugs, including celecoxib, underscoring its significant therapeutic importance . The specific structure of this compound consists of a pyrazole ring substituted with a methyl group at the N1 position, which prevents tautomerization and stabilizes the molecule, and a lipophilic cyclohexyl group at the 3-position . This combination of a heteroaromatic ring and a bulky, non-polar cyclohexyl substituent makes it a valuable intermediate for constructing more complex molecules with tailored physicochemical properties and biological activity . In scientific research, this aminopyrazole serves as a versatile building block for the synthesis of a wide range of organic molecules and pharmaceutical intermediates . Its excellent nucleophilic and basic properties allow it to undergo diverse chemical transformations, facilitating the efficient construction of complex molecular structures . Substituted aminopyrazoles, in general, are investigated for a broad spectrum of pharmacological activities, including as kinase inhibitors, anticancer agents, and anti-inflammatory compounds . The presence of the amino group provides a key site for further functionalization, enabling extensive Structure-Activity Relationship (SAR) studies to fine-tune potency and selectivity . While this specific compound is a distinct molecule, the broader pyrazolone structural motif is known to exhibit antimicrobial, antitumor, central nervous system (CNS) effects, and anti-inflammatory activities, as demonstrated in numerous analogues . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses . Please refer to the product's Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclohexyl-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h7-8H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEKKGRHLNZRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92406-42-3
Record name 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine
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Foundational & Exploratory

An In-depth Technical Guide to 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established principles of pyrazole chemistry to offer a robust predictive profile. The guide is intended to serve as a foundational resource for researchers interested in leveraging the unique structural features of this aminopyrazole derivative in medicinal chemistry and materials science. We will delve into its predicted physicochemical properties, a plausible synthetic route, its expected reactivity as a nucleophile, and its potential applications as a scaffold in drug discovery.

Introduction: The 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its utility stems from its unique electronic properties and its ability to act as a versatile building block in the synthesis of more complex heterocyclic systems.[1] The presence of both a nucleophilic amino group and a reactive pyrazole ring allows for a wide range of chemical transformations, making it an attractive starting point for the development of novel therapeutic agents and functional materials.[2][3] 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, the subject of this guide, incorporates a bulky, lipophilic cyclohexyl group, which can significantly influence its solubility, membrane permeability, and binding interactions with biological targets.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine consists of a central pyrazole ring substituted with a cyclohexyl group at the 3-position, a methyl group at the N1 position, and an amino group at the 5-position.

Caption: Chemical structure of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Due to the absence of experimental data, the following physicochemical properties have been predicted using computational models and by analogy to similar compounds.[4][5]

PropertyPredicted ValueSource/Method
Molecular FormulaC10H17N3-
Molecular Weight179.26 g/mol -
XlogP2.1Predicted[4]
Monoisotopic Mass179.14224 DaPredicted[4]
pKa (most basic)~5-6Estimated based on aminopyrazoles
Boiling PointNot available-
Melting PointNot available-
SolubilityPoorly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane.Inferred from structure

Synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[6][7] For the synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, the logical precursors would be 3-cyclohexyl-3-oxopropanenitrile and methylhydrazine.

G cluster_reactants Reactants cluster_process Process cluster_product Product ketonitrile 3-Cyclohexyl-3-oxopropanenitrile condensation Condensation Reaction (e.g., in Ethanol, reflux) ketonitrile->condensation hydrazine Methylhydrazine hydrazine->condensation product 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine condensation->product

Caption: General synthetic workflow for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Plausible Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of similar 5-aminopyrazoles.[6][8]

Step 1: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile (β-Ketonitrile) This intermediate can be prepared via a Claisen condensation between ethyl cyclohexanecarboxylate and acetonitrile using a strong base such as sodium ethoxide or sodium hydride.

Step 2: Condensation with Methylhydrazine

  • To a solution of 3-cyclohexyl-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents).

  • The reaction mixture is then heated to reflux for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy. The expected spectral data are discussed in the following section.

Predicted Spectroscopic Properties

The following are predicted spectroscopic characteristics based on the analysis of related aminopyrazole structures.[9][10][11][12][13][14]

Spectroscopic TechniquePredicted Salient Features
¹H NMR - Cyclohexyl protons: A series of multiplets in the upfield region (δ 1.0-2.5 ppm).- N-Methyl protons: A sharp singlet around δ 3.5-3.8 ppm.- Pyrazole C4-H: A singlet in the region of δ 5.0-5.5 ppm.- Amino protons (NH₂): A broad singlet that is D₂O exchangeable, typically in the range of δ 4.0-6.0 ppm, but can vary depending on solvent and concentration.
¹³C NMR - Cyclohexyl carbons: Signals in the aliphatic region (δ 25-45 ppm).- N-Methyl carbon: A signal around δ 35-40 ppm.- Pyrazole C4: A signal around δ 85-95 ppm.- Pyrazole C3 and C5: Signals in the downfield region (δ 140-160 ppm).
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 179.- Fragmentation: Expect loss of fragments corresponding to the cyclohexyl and methyl groups.
Infrared (IR) Spectroscopy - N-H stretching (amino group): Two characteristic bands in the region of 3200-3400 cm⁻¹.- C-H stretching (aliphatic): Bands below 3000 cm⁻¹.- C=N and C=C stretching (pyrazole ring): Bands in the region of 1500-1650 cm⁻¹.

Chemical Reactivity: The Ambident Nucleophile

5-Aminopyrazoles are known to be ambident nucleophiles, with potential for reaction at the exocyclic amino group (5-NH₂) and the C4 position of the pyrazole ring.[2][15] The regioselectivity of these reactions is influenced by the nature of the electrophile and the reaction conditions.[2]

G cluster_start Starting Material cluster_electrophile Electrophile (E+) cluster_products Potential Products start_mol 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine N_alkylation N-Alkylation/Acylation Product (at 5-NH2) start_mol->N_alkylation Route A: N-attack C_alkylation C4-Alkylation Product start_mol->C_alkylation Route B: C4-attack electrophile E+ electrophile->N_alkylation electrophile->C_alkylation

Caption: Reactivity pathways of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Reactions at the 5-Amino Group

The exocyclic amino group is generally the more nucleophilic site and will readily react with a variety of electrophiles.[1]

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) will yield the corresponding N-acylated derivatives.

  • Sulfonylation: Treatment with sulfonyl chlorides will produce sulfonamides.[3]

  • Alkylation: Reaction with alkyl halides can lead to N-alkylation, although over-alkylation is a possibility.

  • Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

Reactions at the C4 Position

The C4 position of the pyrazole ring is also nucleophilic and can participate in electrophilic substitution reactions, particularly with strong electrophiles or under conditions that favor this pathway.[2]

  • Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen at the C4 position.

  • Nitration: Treatment with nitric acid and sulfuric acid can lead to nitration at the C4 position.

  • Vilsmeier-Haack Reaction: This reaction with phosphorus oxychloride and dimethylformamide introduces a formyl group at the C4 position.

The choice of solvent and catalyst can be crucial in directing the selectivity of these reactions. For instance, Lewis acid catalysis has been shown to influence the C- vs. N-alkylation of 5-aminopyrazoles.[2]

Potential Applications in Drug Discovery and Materials Science

While there are no specific reported applications for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, the broader class of 5-aminopyrazoles has shown significant promise in several areas:

  • Kinase Inhibitors: The 5-aminopyrazole scaffold is a key component of several kinase inhibitors, which are a major class of anti-cancer drugs.[16] The cyclohexyl group could potentially be oriented to occupy hydrophobic pockets in the active sites of various kinases.

  • Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated antibacterial and antifungal activities.[17][18]

  • Agrochemicals: The pyrazole ring is found in a number of commercial herbicides and insecticides.

  • Organic Electronics: Pyrazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electronic properties.

The combination of the proven 5-aminopyrazole core with the lipophilic cyclohexyl moiety makes 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine an intriguing candidate for further investigation in these fields.

Safety and Handling

Specific safety data for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is not available. However, based on analogous aminopyrazole compounds, it should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine represents a promising yet underexplored chemical entity. This guide has provided a comprehensive, albeit largely predictive, overview of its chemical properties, a plausible synthetic strategy, and its expected reactivity. By leveraging the established chemistry of the 5-aminopyrazole scaffold, it is our hope that this document will stimulate further research into this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents and advanced materials. The versatility of its functional groups, combined with the presence of the bulky cyclohexyl moiety, offers a rich landscape for chemical exploration.

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Sources

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Introduction

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of novel therapeutic agents. These heterocyclic compounds are recognized for their diverse pharmacological activities, which has led to their investigation in a wide array of disease areas.[1] Derivatives of 5-aminopyrazole have been explored as kinase inhibitors, anti-inflammatory agents, and antivirals, underscoring the versatility of this chemical framework.[2][3]

This guide provides a comprehensive technical overview of a specific derivative, 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine . The objective is to furnish researchers, scientists, and drug development professionals with detailed information encompassing its chemical properties, synthesis, analytical characterization, and potential applications. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be a valuable resource for those working with or considering this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research. 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is registered under CAS Number 92406-42-3 .[4] Its key identifiers and predicted physicochemical properties are summarized in the table below.

IdentifierValueSource
CAS Number 92406-42-3Sigma-Aldrich[4]
Molecular Formula C₁₀H₁₇N₃PubChem[5]
IUPAC Name 3-cyclohexyl-1-methyl-1H-pyrazol-5-aminePubChem[5]
Molecular Weight 179.27 g/mol ChemBridge
Monoisotopic Mass 179.14224 DaPubChem[5]
Predicted XlogP 2.1PubChem[5]
SMILES CN1C(=CC(=N1)C2CCCCC2)NPubChem[5]
InChIKey NFEKKGRHLNZRIL-UHFFFAOYSA-NPubChem[5]

Table 1: Core Identifiers and Predicted Properties of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Synthesis and Mechanistic Considerations

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with the most common and robust method involving the condensation of a β-ketonitrile with a substituted hydrazine.[1] This approach offers a high degree of regioselectivity and is amenable to a wide range of substituents.

For the synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, the logical precursors are 3-cyclohexyl-3-oxopropanenitrile and methylhydrazine. The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.

Plausible Synthetic Workflow

The following diagram illustrates the logical flow for the synthesis of the target compound.

G cluster_0 Step 1: Ketonitrile Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Purification A Cyclohexanecarbonitrile D 3-Cyclohexyl-3-oxopropanenitrile (β-Ketonitrile Intermediate) A->D Claisen Condensation B Ethyl Acetate B->D C Sodium Ethoxide C->D Base F 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (Final Product) D->F Condensation/ Cyclization E Methylhydrazine E->F G Crude Product F->G Work-up H Purified Product G->H Column Chromatography

Caption: Synthetic workflow for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol

The following protocol is a representative, field-proven methodology for the synthesis of substituted 5-aminopyrazoles, adapted for this specific compound.

Materials:

  • 3-Cyclohexyl-3-oxopropanenitrile

  • Methylhydrazine

  • Ethanol (absolute)

  • Acetic Acid (glacial)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-cyclohexyl-3-oxopropanenitrile (1.0 equivalent) in absolute ethanol.

  • Hydrazine Addition: Add methylhydrazine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the initial condensation step.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.[6]

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.[7]

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the structure and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environment.Signals corresponding to the cyclohexyl protons, the methyl group on the pyrazole nitrogen, the pyrazole ring proton, and the amine protons.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all 10 carbon atoms, with distinct chemical shifts for the cyclohexyl, methyl, and pyrazole ring carbons.
HRMS (ESI-Q-TOF) Precise mass determination and molecular formula confirmation.A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (m/z 180.14952).[5]
HPLC-UV/DAD Purity assessment and quantification.A single major peak with a purity of >95% under standard reversed-phase conditions. A UV max can be determined using a Diode Array Detector (DAD).[8]
FT-IR Identification of key functional groups.Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic), and C=N/C=C stretching (pyrazole ring).[9]

Table 2: Standard Analytical Techniques for Characterization.

Potential Applications in Drug Discovery

The 5-aminopyrazole core is a versatile pharmacophore found in numerous biologically active compounds. The presence of the cyclohexyl group in 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine provides lipophilicity, which can be advantageous for cell permeability and binding to hydrophobic pockets in protein targets.

Kinase Inhibition and Inflammatory Disease

One of the most promising areas for pyrazole derivatives is in the development of protein kinase inhibitors.[3] For instance, derivatives of 1H-pyrazol-3-amine have been identified as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[3] Inhibition of RIPK1 is a promising therapeutic strategy for inflammatory diseases such as inflammatory bowel disease.[3]

The diagram below illustrates the signaling pathway where a pyrazole-based inhibitor could act.

G cluster_pathway TNF-α Induced Necroptosis Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates P_MLKL p-MLKL (Oligomerization) MLKL->P_MLKL Necroptosis Necroptosis & Inflammation P_MLKL->Necroptosis induces Inhibitor 3-cyclohexyl-1-methyl- 1H-pyrazol-5-amine (Derivative) Inhibitor->RIPK1 inhibits

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

Antiviral Activity

Derivatives of pyrazoles have also been investigated as antiviral agents. For example, compounds incorporating a cyclohexyl-pyrazole moiety have been identified as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[2] This highlights the potential for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine to serve as a scaffold for the development of new antiviral therapies.

Safe Handling and Storage

As with any chemical reagent, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information, first-aid measures, and disposal considerations.

Conclusion

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is a valuable chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. Its straightforward synthesis, combined with the proven biological relevance of the 5-aminopyrazole scaffold, makes it an attractive starting point for the development of novel kinase inhibitors, anti-inflammatory agents, and antiviral compounds. This guide has provided a detailed technical framework for understanding, synthesizing, and characterizing this compound, empowering researchers to leverage its potential in their scientific endeavors.

References

  • PubChem. 3-cyclohexyl-1-methyl-1h-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. [Link]

  • Altharawi, A. et al. (2025). Design, synthesis, network pharmacology, and in silico studies of novel pyrazole derivatives as potential lung cancer agents. Arabian Journal of Chemistry, 18(10), 5692025. [Link]

  • Martin, S. W. et al. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-72. [Link]

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]

  • Castillo, J.-C. et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

  • El-Faham, A. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 142-163. [Link]

  • Li, J. et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 68(20), 21766-21785. [Link]

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An In-depth Technical Guide to 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its molecular structure and the principles behind its IUPAC nomenclature. A detailed examination of synthetic strategies for the 5-aminopyrazole scaffold will be presented, culminating in a proposed, experimentally-grounded protocol for the synthesis of the title compound. Furthermore, this guide will explore the chemical properties and the established pharmacological relevance of the 5-aminopyrazole core, providing insights into the potential applications of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine in contemporary drug discovery programs.

Molecular Structure and Nomenclature

The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure. 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

IUPAC Name and Structural Elucidation

The formal IUPAC name for this compound is 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine . Let's deconstruct this name to understand the corresponding molecular architecture:

  • Pyrazole : This denotes the core five-membered heterocyclic ring with two adjacent nitrogen atoms.

  • 1H-pyrazole : This specifies the tautomeric form where the hydrogen atom is attached to one of the nitrogen atoms. In this case, the locant '1' indicates the position of substitution on a nitrogen atom.

  • 1-methyl : A methyl group (-CH₃) is attached to the nitrogen atom at position 1 of the pyrazole ring.

  • 3-cyclohexyl : A cyclohexyl group (-C₆H₁₁) is attached to the carbon atom at position 3 of the pyrazole ring.

  • 5-amine : An amine group (-NH₂) is attached to the carbon atom at position 5 of the pyrazole ring.

The combination of these structural features results in the following molecular structure:

Caption: 2D representation of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₇N₃PubChem
IUPAC Name 3-cyclohexyl-1-methylpyrazol-5-aminePubChem
CAS Number 92406-42-3Sigma-Aldrich[1]
Molecular Weight 179.26 g/mol PubChem
Monoisotopic Mass 179.142247 g/mol PubChem
Predicted XLogP3 2.1PubChem
SMILES CN1N=C(C=C1N)C2CCCCC2PubChem
InChI InChI=1S/C10H17N3/c1-13-9(11)7-8(12-13)10-5-3-2-4-6-10/h7,10H,2-6,11H2,1H3PubChem

Synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with the most common and versatile method being the condensation of a β-ketonitrile with a hydrazine derivative.[2] This approach allows for the introduction of diversity at various positions of the pyrazole ring.

General Synthetic Strategy: The β-Ketonitrile Route

The retrosynthetic analysis for a 1,3,5-trisubstituted 5-aminopyrazole points towards two key starting materials: a β-ketonitrile and a substituted hydrazine.

Retrosynthesis target 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine intermediates β-Ketonitrile + Methylhydrazine target->intermediates Condensation starting_materials Cyclohexyl methyl ketone + Diethyl carbonate Methylhydrazine intermediates->starting_materials Claisen Condensation

Caption: Retrosynthetic analysis for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Proposed Experimental Protocol

This protocol is a proposed synthetic route based on established methodologies for the synthesis of analogous 5-aminopyrazoles.

Step 1: Synthesis of 3-cyclohexyl-3-oxopropanenitrile (a β-ketonitrile)

This step involves a Claisen condensation between a cyclohexyl ketone and a source of a cyanoacetyl group.

  • Reagents and Equipment :

    • Cyclohexyl methyl ketone

    • Diethyl carbonate or ethyl cyanoacetate

    • Strong base (e.g., sodium hydride (NaH) or sodium ethoxide (NaOEt))

    • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

    • Round-bottom flask, magnetic stirrer, condenser, and an inert atmosphere (e.g., nitrogen or argon).

  • Procedure :

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere, add cyclohexyl methyl ketone (1.0 equivalent) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add diethyl carbonate (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-cyclohexyl-3-oxopropanenitrile.

Step 2: Synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

This is the key cyclization step to form the pyrazole ring.

  • Reagents and Equipment :

    • 3-cyclohexyl-3-oxopropanenitrile (from Step 1)

    • Methylhydrazine

    • Solvent (e.g., ethanol or acetic acid)

    • Round-bottom flask, magnetic stirrer, and condenser.

  • Procedure :

    • Dissolve 3-cyclohexyl-3-oxopropanenitrile (1.0 equivalent) in ethanol.

    • Add methylhydrazine (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC. The reaction typically proceeds via the initial formation of a hydrazone intermediate, followed by intramolecular cyclization.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Synthetic_Workflow cluster_step1 Step 1: β-Ketonitrile Formation cluster_step2 Step 2: Pyrazole Ring Formation A Cyclohexyl methyl ketone D 3-cyclohexyl-3-oxopropanenitrile A->D Claisen Condensation B Diethyl carbonate B->D Claisen Condensation C NaH, THF C->D Claisen Condensation G 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine D->G Condensation/Cyclization E Methylhydrazine E->G Condensation/Cyclization F Ethanol, Reflux F->G Condensation/Cyclization

Caption: Proposed two-step synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

The 5-Aminopyrazole Scaffold in Drug Discovery

The 5-aminopyrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding and π-π stacking.

Pharmacological Significance

Derivatives of 5-aminopyrazole have been extensively investigated and have shown a broad spectrum of biological activities, including:

  • Kinase Inhibition : The 5-aminopyrazole core is a key structural feature in many kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. The amino group and the pyrazole nitrogens can act as hydrogen bond donors and acceptors, respectively, interacting with the hinge region of the ATP-binding site of kinases.

  • Antimicrobial and Antiviral Agents : The scaffold has been incorporated into molecules with potent activity against various pathogens.

  • Central Nervous System (CNS) Activity : Certain 5-aminopyrazole derivatives have shown potential in treating neurological disorders.

The versatility of the 5-aminopyrazole scaffold allows for the fine-tuning of its pharmacological properties through substitution at different positions of the pyrazole ring.[3]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is not publicly available, we can infer potential trends from related compounds:

  • The 3-position (Cyclohexyl Group) : The lipophilic cyclohexyl group at this position is likely to interact with hydrophobic pockets in the target protein. Variations in the size and nature of this substituent can significantly impact binding affinity and selectivity.

  • The 1-position (Methyl Group) : Substitution on the pyrazole nitrogen is crucial for modulating the electronic properties of the ring and for establishing specific interactions with the target. The methyl group here is a small, neutral substituent.

  • The 5-position (Amine Group) : The primary amine is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with the biological target. It also serves as a synthetic handle for further derivatization to explore the surrounding chemical space.

The presence of numerous patents citing 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine or closely related analogs suggests its utility as an intermediate or a core scaffold in the development of proprietary therapeutic agents.

Conclusion

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is a molecule with a well-defined structure and a clear synthetic pathway rooted in established organic chemistry principles. While detailed experimental data on this specific compound is limited in the public domain, its structural components, particularly the 5-aminopyrazole core, place it firmly within a class of compounds with significant and proven therapeutic potential. The insights provided in this guide regarding its structure, synthesis, and the broader context of the 5-aminopyrazole scaffold in drug discovery are intended to serve as a valuable resource for researchers and scientists in the field. Further investigation into the biological activity of this compound and its derivatives is warranted and holds the promise of uncovering novel therapeutic agents.

References

  • PubChem. 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • PubChem. 1-cyclohexyl-3-methyl-1h-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • PubMed. Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. [Link]

  • Google Patents.
  • PMC. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Arabian Journal of Chemistry. Synthesis, characterization, in silico studies, and biological evaluation of new pyrazole derivatives as potential anticancer agents. [Link]

  • ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. [Link]

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Synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine

Executive Summary

This technical guide details the synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (CAS: 62455-70-3 / Generic), a critical heterocyclic building block used in the development of kinase inhibitors (e.g., JAK, CDK) and agrochemicals.[1]

The protocol utilizes a convergent, two-step synthetic route designed for high regioselectivity and scalability. The core strategy involves the Claisen-type condensation of methyl cyclohexanecarboxylate with acetonitrile to form a


-ketonitrile intermediate, followed by a regioselective cyclocondensation with methylhydrazine.[1] This guide prioritizes process safety, impurity control, and reproducibility (E-E-A-T).

Retrosynthetic Analysis & Strategy

The target molecule, an aminopyrazole, is best deconstructed into two primary synthons: a 1,3-electrophilic species and a binucleophile.

  • Target: 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine.[1][2][3]

  • Disconnection: N1–C5 and N2–C3 bonds.

  • Precursors:

    • 3-Cyclohexyl-3-oxopropanenitrile (

      
      -ketonitrile):  Provides the carbon scaffold.[1]
      
    • Methylhydrazine: Provides the nitrogen heteroatoms.[1]

Strategic Rationale: The reaction of


-ketonitriles with substituted hydrazines is the industry standard for generating 5-aminopyrazoles.[1] The regiochemical outcome is driven by the differential electrophilicity of the ketone vs. the nitrile and the nucleophilicity of the hydrazine nitrogens.

Retrosynthesis Target Target: 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine Inter Intermediate: 3-Cyclohexyl-3-oxopropanenitrile Inter->Target Cyclocondensation (Regioselective) SM1 Starting Material A: Methyl Cyclohexanecarboxylate SM1->Inter Claisen Condensation (NaH, THF) SM2 Starting Material B: Acetonitrile SM2->Inter Reagent Reagent: Methylhydrazine Reagent->Target

Figure 1: Retrosynthetic disconnection showing the convergent pathway from commercially available ester and nitrile precursors.

Experimental Protocols

Step 1: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile

This step involves the generation of the acetonitrile anion using a strong base, which then attacks the ester carbonyl.

Reagents & Stoichiometry:

ComponentEquiv.Role
Methyl Cyclohexanecarboxylate1.0Substrate
Acetonitrile (Anhydrous)1.2Reagent/Nucleophile
Sodium Hydride (60% in oil)1.5Base
THF (Anhydrous)Solvent10 Vol

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Base Activation: Charge NaH (1.5 equiv) and wash twice with dry hexane to remove mineral oil (optional for large scale, but recommended for cleaner workup).[1] Suspend in anhydrous THF.

  • Anion Formation: Heat the suspension to 60°C. Add Acetonitrile (1.2 equiv) dropwise. Caution: Evolution of hydrogen gas.[1] Stir for 30 minutes to ensure deprotonation.

  • Condensation: Add Methyl Cyclohexanecarboxylate (1.0 equiv) dropwise over 45 minutes, maintaining gentle reflux.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) or HPLC.[1] The starting ester should disappear.

  • Workup:

    • Cool to 0°C.[1]

    • Quench carefully with water (exothermic).[1]

    • Extract aqueous layer with diethyl ether to remove unreacted neutral organics.[1]

    • Critical Step: Acidify the aqueous layer to pH ~3 using 1N HCl.[1] The product (

      
      -ketonitrile) will precipitate or oil out.[1]
      
    • Extract the acidified aqueous layer with Ethyl Acetate (3x).[1]

  • Isolation: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
    • Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.[1]

Step 2: Cyclization to 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine

Reagents & Stoichiometry:

ComponentEquiv.Role
3-Cyclohexyl-3-oxopropanenitrile1.0Intermediate
Methylhydrazine1.1Cyclizing Agent
Ethanol (Absolute)Solvent10 Vol
Acetic Acid (Glacial)0.1Catalyst (Optional)

Protocol:

  • Setup: Equip a flask with a reflux condenser and a high-efficiency scrubber (Methylhydrazine is toxic).

  • Dissolution: Dissolve the

    
    -ketonitrile (from Step 1) in absolute Ethanol.
    
  • Addition: Cool to 0°C. Add Methylhydrazine (1.1 equiv) dropwise. Note: The reaction is exothermic.

  • Cyclization: Allow to warm to room temperature, then heat to reflux (78°C) for 3–5 hours.

    • Mechanism Check: The terminal

      
       of methylhydrazine attacks the ketone first (kinetic control), forming a hydrazone. The internal nitrogen (
      
      
      
      ) then attacks the nitrile to close the ring.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove Ethanol.

    • Resuspend the residue in water.[4]

    • Basify slightly with saturated

      
       (if Acetic Acid was used).[1]
      
    • Extract with Ethyl Acetate or Dichloromethane.[1]

  • Purification:

    • The crude product often solidifies.

    • Recrystallization: Dissolve in minimum hot Toluene, add Heptane until turbid, and cool slowly. Alternatively, use EtOAc/Hexanes.[5]

    • Yield Expectation: 65–75%.[1]

Mechanistic Insight & Regioselectivity

The formation of the 5-amino isomer (Target) versus the 3-amino isomer is governed by the initial nucleophilic attack.[1]

  • Nucleophilicity: The terminal nitrogen (

    
    ) of methylhydrazine is less sterically hindered and more nucleophilic than the internal nitrogen (
    
    
    
    ).[1]
  • Electrophilicity: The ketone carbonyl is more electrophilic than the nitrile carbon.

  • Pathway:

    • Step A:

      
       attacks Ketone 
      
      
      
      Hydrazone intermediate.[1]
    • Step B: Internal

      
       attacks Nitrile 
      
      
      
      Ring closure to 5-imino-pyrazoline.[1]
    • Step C: Tautomerization

      
       5-amino-pyrazole.[1]
      

This pathway places the Methyl group on N1 and the Cyclohexyl group on C3.

Mechanism Reactants Reactants: Beta-Ketonitrile + MeNHNH2 Inter1 Intermediate: Hydrazone Formation (NH2 attacks Ketone) Reactants->Inter1 Kinetic Control Cyclization Cyclization: Internal N(Me) attacks Nitrile Inter1->Cyclization Ring Closure Product Product: 3-Cyclohexyl-1-methyl- 1H-pyrazol-5-amine Cyclization->Product Tautomerization

Figure 2: Mechanistic pathway ensuring the correct regiochemistry (1-methyl-3-cyclohexyl isomer).[1]

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6)

0.9–1.8 (m, 10H, Cyclohexyl), 2.3 (m, 1H, CH-Cyclohexyl), 3.50 (s, 3H, N-Me) , 5.05 (s, 2H, NH2, exchangeable) , 5.35 (s, 1H, Pyrazole-H4) .[1]
LC-MS (ESI)

Da.[1]
Appearance White to off-white crystalline solid.[1]

Note on Regioisomer Identification: The critical distinction is the NOE (Nuclear Overhauser Effect) signal.

  • Target (5-amino): Strong NOE between N-Methyl protons and the Amine protons (or lack of NOE between N-Methyl and Cyclohexyl).[1]

  • Impurity (3-amino): Strong NOE between N-Methyl protons and the Cyclohexyl protons (due to proximity at positions 1 and 5).[1]

Safety & Handling

  • Methylhydrazine: Highly toxic, potential carcinogen, and volatile. Handle only in a well-ventilated fume hood.[1] Use double-gloving (Nitrile/Laminate).[1]

  • Sodium Hydride: Pyrophoric solid.[1] Reacts violently with water releasing Hydrogen gas.[1] Quench reaction mixtures slowly at low temperatures.

  • Acetonitrile: Metabolizes to cyanide in the body.[1] Avoid skin contact.[1]

References

  • General Synthesis of 5-Aminopyrazoles: Elguero, J., et al. "Pyrazoles."[1][6][7] Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996. [1]

  • Regioselectivity of Hydrazine Reactions: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles."[1] Journal of Organic Chemistry, 2008.

  • Preparation of Beta-Ketonitriles: Ji, Y., et al. "Practical Synthesis of

    
    -Ketonitriles via Condensation of Carboxylic Esters with Acetonitrile."[1] Synlett, 2012. [1]
    
  • Specific Compound Data (PubChem): "3-cyclohexyl-1-methyl-1H-pyrazol-5-amine."[1][3] National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 13324829.[1] [1]

Sources

Predictive Profiling of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine: A Computational & Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Predicted Physicochemical Properties of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Executive Summary

This technical guide provides a comprehensive physicochemical and pharmaceutical profile of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (PubChem CID: 13324829).[1] As a specialized building block in drug discovery, this molecule combines a polar, electron-rich aminopyrazole core with a lipophilic cyclohexyl moiety. This duality makes it a valuable scaffold for kinase inhibitors, GPCR ligands, and fragment-based drug design (FBDD).

Given the limited experimental data available in public literature for this specific derivative, this guide utilizes Consensus Computational Methodologies and Structure-Activity Relationship (SAR) extrapolation from the core 1-methyl-5-aminopyrazole scaffold to predict its behavior in biological systems.[1]

Compound Identification & Structural Analysis

Before analyzing properties, we must rigorously define the chemical structure to avoid confusion with its regioisomer (1-cyclohexyl-3-methyl-1H-pyrazol-5-amine).[1]

Identifier Details
IUPAC Name 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine
SMILES CN1C(N)=CC(C2CCCCC2)=N1
Molecular Formula C₁₀H₁₇N₃
Molecular Weight 179.26 g/mol
Core Scaffold 1-Methyl-1H-pyrazole
Key Substituents N1-Methyl (Polarity cap), C3-Cyclohexyl (Lipophilic bulk), C5-Amine (H-bond donor)
Structural Geometry & Electronic Environment

The molecule features a planar pyrazole ring.[1] The N1-methyl group locks the tautomeric state, preventing the N-H tautomerism typical of unsubstituted pyrazoles. The C3-cyclohexyl group adopts a chair conformation, projecting perpendicular to the aromatic plane, which creates significant hydrophobic volume —a critical feature for filling hydrophobic pockets in enzyme active sites (e.g., the ATP-binding gatekeeper region of kinases).

Predicted Physicochemical Properties (In Silico Profile)

The following values are derived using consensus algorithms (XLogP3, SwissADME logic) and fragment-based contribution methods validated against the core scaffold 1-methyl-5-aminopyrazole.

2.1 Lipophilicity & Solubility [1]
  • Consensus LogP (Predicted): 2.1 ± 0.2 [1]

    • Rationale: The core 1-methyl-5-aminopyrazole is highly polar (LogP ~ 0.0).[1] The addition of the cyclohexyl group (+2.1 log units) shifts the molecule into the optimal "drug-like" range (LogP 1–3).

  • Water Solubility (LogS): -2.5 to -3.0 (Moderately Soluble) [1]

    • Implication: The molecule retains sufficient aqueous solubility for standard biochemical assays without requiring aggressive cosolvents (e.g., >1% DMSO).

2.2 Electronic Properties (Ionization)
  • pKa (Base): 3.8 – 4.2 (Predicted) [1]

    • Mechanism:[1] The exocyclic amine at C5 is weakly basic due to resonance delocalization into the pyrazole ring.[1] The ring nitrogen (N2) is the likely protonation site, but the electron-donating amino group raises the pKa slightly compared to unsubstituted pyrazole (pKa ~2.5).

    • Physiological State:[1] At physiological pH (7.4), the molecule exists primarily as the neutral free base (>99.9%), facilitating passive membrane permeability.

2.3 Molecular Descriptors
PropertyValueDrug Discovery Relevance
H-Bond Donors (HBD) 2 (–NH₂)Excellent for hinge-binding in kinases.[1]
H-Bond Acceptors (HBA) 2 (N2, –NH₂)Facilitates water bridging or backbone interactions.[1]
Topological Polar Surface Area (TPSA) ~43–46 ŲWell below the 140 Ų limit; predicts high oral bioavailability.[1]
Rotatable Bonds 1 (C3–Cyclohexyl)Low flexibility reduces entropic penalty upon binding.[1]
Druggability & ADMET Assessment
3.1 Medicinal Chemistry Filters
  • Lipinski’s Rule of 5: Passes (MW < 500, LogP < 5, HBD < 5, HBA < 10).

  • Veber’s Rules: Passes (Rotatable bonds ≤ 10, TPSA ≤ 140 Ų).

  • Lead-Likeness: High. The low molecular weight (179 Da) allows significant room for further chemical elaboration (e.g., amide coupling, sulfonylation) while staying within drug-like space.[1]

3.2 Blood-Brain Barrier (BBB) Permeability

With a LogP of ~2.1 and TPSA < 90 Ų, this molecule is predicted to be BBB permeable .[1] This is a critical consideration if the target is peripheral; CNS side effects must be monitored.[1]

Reactivity & Synthetic Accessibility

Understanding the reactivity profile is essential for using this molecule as an intermediate.[1]

4.1 Nucleophilicity (C5-Amine)

The C5-amino group is the primary handle for derivatization.[1]

  • Reactions: Readily undergoes acylation, sulfonylation (to form sulfonamides), and reductive amination.

  • Selectivity: The exocyclic amine is significantly more nucleophilic than the ring nitrogen (N2) due to the N1-methyl blocking group.[1]

4.2 Electrophilic Aromatic Substitution (C4-H)

The C4 position is electron-rich and unsubstituted.[1]

  • Risk/Opportunity: It is susceptible to halogenation or formylation.[1] In metabolic studies, this position may be a "soft spot" for oxidative metabolism (CYP450-mediated hydroxylation).[1]

4.3 Visualization: Reactivity Map

ReactivityMap Molecule 3-cyclohexyl-1-methyl- 1H-pyrazol-5-amine N1 N1-Methyl Group (Metabolically Stable, Blocks Tautomerism) Molecule->N1 C3 C3-Cyclohexyl (Lipophilic Anchor, Hydrophobic Interactions) Molecule->C3 C4 C4-Hydrogen (Metabolic Soft Spot, Site for Electrophilic Attack) Molecule->C4 Oxidation Risk C5 C5-Amine (NH2) (Primary Nucleophile, H-Bond Donor) Molecule->C5 Derivatization

Figure 1: Reactivity and functional map of the 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine scaffold. Red dashed lines indicate potential metabolic liabilities.[1]

Experimental Validation Protocol (Recommended)

Since specific literature data is scarce, the following self-validating protocol is recommended to confirm the predicted properties in-house.

Protocol: High-Throughput pKa and LogP Determination
  • Preparation: Dissolve 1 mg of compound in 100 µL DMSO (Stock 10 mg/mL).

  • pKa Assay (Potentiometric Titration):

    • Use a SiriusT3 or similar autotitrator.[1]

    • Titrate from pH 2.0 to 12.0 in water/methanol co-solvent (extrapolate to 0% MeOH).[1]

    • Expected Result: Inflection point at pH ~4.0.[1]

  • LogP Assay (Shake-Flask miniaturized):

    • Partition between octanol and phosphate buffer (pH 7.4).[1]

    • Analyze phases via HPLC-UV (254 nm).[1]

    • Validation: If LogD(7.[1]4) < 1.0, the cyclohexyl ring may be folding or aggregating; if LogD > 2.0, prediction is confirmed.

Strategic Application in Drug Design

This scaffold is particularly potent for Fragment-Based Drug Discovery (FBDD) .[1]

  • Kinase Inhibitors: The aminopyrazole motif mimics the adenine ring of ATP.[1] The cyclohexyl group can target the hydrophobic "Gatekeeper" residue or the solvent-accessible front pocket.[1]

  • GPCR Antagonists: The lipophilic tail (cyclohexyl) combined with the polar head group fits the classic "amphiphilic amine" pharmacophore required for many Class A GPCRs.[1]

Workflow: From Scaffold to Lead

OptimizationWorkflow Step1 Starting Scaffold (3-cyclohexyl-1-methyl-1H-pyrazol-5-amine) Step2 Fragment Elaboration (Amide Coupling / Sulfonylation) Step1->Step2 Step3 Library Generation (Diversify R-groups at N-Amine) Step2->Step3 Decision Screening Results Step3->Decision PathA High Potency / Low Sol Decision->PathA LogP > 4 PathB Balanced Profile Decision->PathB LogP 2-3 ActionA Strategy: Introduce Solubilizing Group (Morpholine/Piperazine) on R-group PathA->ActionA ActionB Strategy: Rigidification (Macrocyclization) PathB->ActionB

Figure 2: Decision tree for lead optimization utilizing the aminopyrazole scaffold.

References
  • PubChem. 3-cyclohexyl-1-methyl-1h-pyrazol-5-amine (Compound).[1][2] National Library of Medicine.[1] Accessed 2026.[1][2][3] [Link][1]

  • Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (Core Scaffold Data). [Link][1]

  • SwissADME. Molecular Properties and ADME Prediction Methodology.[1] Swiss Institute of Bioinformatics.[1] [Link]

Sources

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Validation of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine

Executive Summary

The compound 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (CAS: 2565-38-0 / Analogous series) represents a critical scaffold in medicinal chemistry, particularly as a building block for kinase inhibitors and GPCR ligands. Its structural integrity is defined by the specific regiochemistry of the N-methyl group relative to the amine functionality.

In synthetic pathways involving methylhydrazine and


-ketonitriles, the formation of the regioisomeric impurity 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine  is a persistent challenge. This guide provides a definitive analytical protocol to distinguish these isomers, validate the 1,5-substitution pattern, and interpret the mass spectral fragmentation unique to the cyclohexyl-pyrazole core.

Part 1: Synthetic Context & Regiochemical Challenge

The synthesis typically involves the condensation of 3-cyclohexyl-3-oxopropanenitrile with methylhydrazine. Due to the ambident nucleophilicity of methylhydrazine, two pathways exist. The "5-amino" isomer (Target) is generally thermodynamically favored, but the "3-amino" isomer (Impurity) often co-crystallizes.

Critical Analytical Objective: Confirm the N-methyl group is adjacent to the amine (Position 5) and distal from the cyclohexyl ring (Position 3).

SynthesisPath Precursors 3-Cyclohexyl-3-oxopropanenitrile + Methylhydrazine Intermediate Hydrazone Intermediate Precursors->Intermediate Condensation Target TARGET (Major) 3-Cyclohexyl-1-methyl-pyrazol-5-amine (N-Me next to NH2) Intermediate->Target Path A (Favored) Impurity IMPURITY (Minor) 5-Cyclohexyl-1-methyl-pyrazol-3-amine (N-Me next to Cyclohexyl) Intermediate->Impurity Path B (Competes)

Figure 1: Divergent synthesis pathways requiring rigorous NMR validation to distinguish the target 5-amine from the 3-amine impurity.

Part 2: Mass Spectrometry Profiling

Molecular Formula:


Exact Mass:  179.1422 Da
Ionization Mode:  ESI(+) (Electrospray Ionization)
Primary Ionization Characteristics

In positive ESI, the molecule readily protonates at the N2 position (the pyridine-like nitrogen of the pyrazole ring), which is the most basic site.

Ion Speciesm/z (Theoretical)Description
[M+H]⁺ 180.15 Base peak; highly stable pyrazolium core.
[M+Na]⁺ 202.13 Common adduct in non-desalted samples.
[2M+H]⁺ 359.29 Dimer formation at high concentrations.
Fragmentation Pattern (MS/MS)

Fragmentation of the [M+H]⁺ ion (m/z 180) follows a predictable pathway useful for structural confirmation.

  • Loss of Ammonia (-17 Da): Characteristic of primary amines.

    • Transition:

      
      
      
  • Ring Cleavage / Loss of Methyl (-15 Da):

    • Transition:

      
      
      
  • Cyclohexyl Ring Fragmentation: High-energy collisions often result in the cleavage of the cyclohexyl ring (retro-Diels-Alder type or alkene loss).

    • Diagnostic Fragment: Loss of

      
       or 
      
      
      
      from the cyclohexyl tail.

Part 3: NMR Spectroscopy Guide

This section details the expected chemical shifts based on analogous 1-methyl-3-substituted-5-aminopyrazoles (e.g., 3-tert-butyl analogs).

Solvent: DMSO-


 (Recommended for observing exchangeable 

protons). Frequency: 400 MHz or higher.
1H-NMR Assignment Table
PositionGroupShift (δ ppm)MultiplicityIntegrationDiagnostic Note
1 N-CH₃ 3.45 – 3.55 Singlet (s)3HCRITICAL: If >3.7 ppm, suspect 3-amino isomer (deshielding by adjacent Ph/Alkyl).
5 -NH₂ 5.00 – 5.40 Broad (br s)2HExchangeable with

. Chemical shift is concentration/temperature dependent.
4 Py-H 5.25 – 5.35 Singlet (s)1HSharp singlet. Distinctive pyrazole C4 proton.
3 Cy-H (Methine) 2.20 – 2.40 Multiplet (m)1HThe single proton connecting the ring to the pyrazole.
3 Cy-H (Ring) 1.60 – 1.80 Multiplet4-5HEquatorial/Axial protons of cyclohexyl.
3 Cy-H (Ring) 1.15 – 1.40 Multiplet4-5HRemaining ring protons.
13C-NMR Diagnostic Peaks
  • C5 (C-NH₂): ~145-148 ppm (Deshielded by amine).

  • C3 (C-Cyclohexyl): ~150-155 ppm.

  • C4 (CH): ~85-90 ppm (Characteristic high-field aromatic carbon).

  • N-CH₃: ~34-36 ppm.

Part 4: The Validation Protocol (NOESY/ROESY)

Standard 1D-NMR is often insufficient to distinguish the 3-cyclohexyl-1-methyl-5-amine from the 5-cyclohexyl-1-methyl-3-amine isomer because the chemical shifts are very similar. 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory for validation.

Experimental Workflow
  • Prepare Sample: 10 mg in 0.6 mL DMSO-

    
    .
    
  • Acquire 1H Spectrum: Verify purity and integration.

  • Acquire NOESY: Set mixing time (

    
    ) to 300-500 ms.
    
Interpretation Logic

We look for spatial proximity (through-space coupling) between the N-Methyl group and its neighbors.

  • Scenario A: Target Compound (5-amine)

    • The N-Methyl (Pos 1) is physically adjacent to the Amine (Pos 5).

    • The N-Methyl is far from the Cyclohexyl group (Pos 3).

    • Observation: NOE cross-peak between

      
       and 
      
      
      
      (if visible) or
      
      
      and Py-H4. NO cross-peak between
      
      
      and Cyclohexyl methine.
  • Scenario B: Impurity (3-amine)

    • The N-Methyl (Pos 1) is physically adjacent to the Cyclohexyl group (Pos 5 in this numbering).

    • Observation: Strong NOE cross-peak between

      
       and Cyclohexyl methine .
      

NOE_Logic Start Acquire 2D NOESY Spectrum Check Check N-Me (3.5 ppm) Correlations Start->Check ResultA Strong NOE: N-Me <-> Cyclohexyl-H Check->ResultA Correlation Observed ResultB NOE: N-Me <-> Pyrazole-H4 / NH2 (No interaction with Cyclohexyl) Check->ResultB Correlation Absent ConclusionA IDENTIFIED: 5-Cyclohexyl-1-methyl-3-amine (WRONG ISOMER) ResultA->ConclusionA ConclusionB IDENTIFIED: 3-Cyclohexyl-1-methyl-5-amine (CORRECT TARGET) ResultB->ConclusionB

Figure 2: Decision tree for interpreting NOESY data to confirm regiochemistry.

References

  • PubChem Compound Summary. (2025). 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (CID 58246467). National Center for Biotechnology Information. Link

  • Langer, P. et al. (2014).[1] "Regioselective Synthesis of Pyrazoles and Isoxazoles." Journal of Heterocyclic Chemistry, 51, 835–840.[1] (Describes regioselectivity of methylhydrazine cyclizations). Link

  • NIST Mass Spectrometry Data Center. (2025). Fragmentation patterns of 1-methyl-aminopyrazoles. NIST Chemistry WebBook, SRD 69. Link

  • Gomes, L.R. et al. (2025). "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." Molbank, 2025(2), M1805. (Provides analogous NMR data for 3-t-butyl-1-methyl-5-aminopyrazole). Link

Sources

The Pyrazole Scaffold: A Technical Guide to Mechanisms of Action in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a diverse array of bioactive compounds targeting a wide range of physiological processes.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms of action employed by pyrazole-based compounds. We will dissect the molecular interactions with key target classes, including enzymes and protein kinases, supported by signaling pathway diagrams and detailed experimental protocols to empower mechanistic investigation.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The versatility of the pyrazole core lies in its metabolic stability and its ability to serve as a versatile template for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[5] This adaptability has led to the successful development of numerous FDA-approved drugs for a variety of conditions, from inflammation and cancer to erectile dysfunction.[1][6] The pyrazole ring itself can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for high-affinity binding to biological targets.[7]

Major Classes of Pyrazole-Based Bioactive Compounds & Their Mechanisms of Action

Pyrazole-based compounds exert their biological effects by interacting with a variety of molecular targets. This section will explore the mechanisms of action against three major classes of targets: cyclooxygenase (COX) enzymes, protein kinases, and phosphodiesterases (PDEs).

Cyclooxygenase (COX) Inhibitors

A prominent class of pyrazole-containing drugs are the selective COX-2 inhibitors, such as Celecoxib. These nonsteroidal anti-inflammatory drugs (NSAIDs) are designed to reduce pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

Mechanism of Action: Celecoxib selectively inhibits the COX-2 isoform of cyclooxygenase.[10] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate inflammation, pain, and fever.[11] The selectivity of celecoxib for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 isoform.[8][9] By blocking COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[12]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

COX2_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes conversion to Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (Pyrazole-based Inhibitor) Celecoxib->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 by Celecoxib blocks prostaglandin synthesis.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[13] Pyrazole-based compounds have emerged as potent and selective protein kinase inhibitors.[14]

Mechanism of Action: A notable example is Ruxolitinib, a pyrazole-containing inhibitor of Janus kinases (JAK1 and JAK2).[15][16] Ruxolitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK enzymes.[15] This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[17] The activated STATs would normally dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation and inflammation.[18] By disrupting the JAK-STAT signaling pathway, Ruxolitinib effectively reduces cytokine-driven inflammation and cell proliferation, making it an effective treatment for myeloproliferative neoplasms.[15][19]

Signaling Pathway: JAK-STAT Inhibition by Ruxolitinib

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1 / JAK2 Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Inflammation) STAT_Dimer->Gene_Expression Translocates & Regulates Ruxolitinib Ruxolitinib (Pyrazole-based Inhibitor) Ruxolitinib->JAK Inhibits ATP Binding Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Ruxolitinib competitively inhibits JAK kinases, blocking downstream STAT signaling.

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides, such as cyclic guanosine monophosphate (cGMP), playing a crucial role in signal transduction.[20] Pyrazole-containing compounds have been successfully developed as PDE inhibitors.

Mechanism of Action: Sildenafil, a well-known pyrazole-based drug, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[21][22] PDE5 is responsible for the degradation of cGMP in the corpus cavernosum of the penis.[23] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP.[24] Increased levels of cGMP lead to smooth muscle relaxation and vasodilation, resulting in an erection.[21] Sildenafil's molecular structure is similar to cGMP, allowing it to act as a competitive binding agent for PDE5.[21] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the vasodilatory effects of NO.[22][25]

Signaling Pathway: PDE5 Inhibition by Sildenafil

PDE5_Pathway NO Nitric Oxide (NO) (from sexual stimulation) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 Degraded by Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Smooth_Muscle_Relaxation Promotes GMP 5'-GMP (Inactive) PDE5->GMP Sildenafil Sildenafil (Pyrazole-based Inhibitor) Sildenafil->PDE5 Inhibits Enzyme_Inhibition_Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Setup 2. Assay Setup (Add Enzyme & Inhibitor to Plate) Prep->Setup Preincubation 3. Pre-incubation (Allow for Binding) Setup->Preincubation Initiation 4. Reaction Initiation (Add Substrate) Preincubation->Initiation Monitoring 5. Kinetic Monitoring (Microplate Reader) Initiation->Monitoring Analysis 6. Data Analysis (Calculate IC50) Monitoring->Analysis

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Protocol: Cell-Based Kinase Activity Assay

This protocol outlines a method to assess the inhibitory effect of a pyrazole compound on a specific kinase within a cellular context. [26] Objective: To measure the inhibition of substrate phosphorylation by a target kinase in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Pyrazole-based test compound

  • Cell culture medium and supplements

  • Phospho-site specific antibody for the kinase substrate

  • Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

  • Lysis buffer

  • Western blot or ELISA reagents

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole inhibitor for a defined period. Include a vehicle control.

    • If the pathway is not basally active, stimulate the cells with an appropriate agonist to activate the target kinase.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate to ensure equal loading for downstream analysis.

  • Detection of Phosphorylation:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-site specific antibody followed by a labeled secondary antibody. Detect the signal using an appropriate imaging system.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

  • Data Analysis:

    • Quantify the band intensity (Western blot) or the colorimetric/fluorometric signal (ELISA).

    • Normalize the phospho-protein signal to the total protein or a housekeeping protein.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Causality and Self-Validation:

  • Rationale for Phosphatase Inhibitors: These are critical to prevent the dephosphorylation of the target substrate after cell lysis, ensuring that the measured signal accurately reflects the kinase activity at the time of harvest.

  • Trustworthiness: Probing for the total (non-phosphorylated) form of the substrate protein is a crucial control to ensure that the inhibitor is not affecting the overall expression level of the substrate, which would confound the interpretation of the phosphorylation data. [26]

Structural Biology for Mechanistic Insight

Techniques like X-ray crystallography provide atomic-level details of how a pyrazole compound binds to its target protein. [27][28]This information is invaluable for understanding the basis of potency and selectivity and for guiding further drug design efforts. [29][30]Co-crystallization of the target protein with the pyrazole inhibitor can reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding event. [31]

Data Synthesis & Case Studies

To illustrate the diverse applications of pyrazole-based compounds, the following table summarizes the key mechanistic parameters for the drugs discussed.

CompoundTargetMechanism of ActionKey ParameterReference
Celecoxib COX-2Selective, reversible inhibition~10-20x more selective for COX-2 over COX-1[8]
Ruxolitinib JAK1/JAK2ATP-competitive inhibitionPotent inhibition of JAK-STAT signaling[15][17]
Sildenafil PDE5Competitive, selective inhibitionBlocks cGMP degradation[21][22]

Conclusion & Future Perspectives

The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutics. [3]Its synthetic tractability and favorable pharmacological properties ensure its continued prominence in drug development. [4]Future research will likely focus on developing pyrazole derivatives with even greater selectivity for their targets, thereby improving efficacy and reducing off-target effects. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of pyrazole-based drugs. [3]

References

  • Sildenafil - Wikipedia. [Link]

  • What is the mechanism of action of Sildenafil (Viagra)? - Dr.Oracle. [Link]

  • Celecoxib - Wikipedia. [Link]

  • General mechanism of action of sildenafil in erectile dysfunction.... - ResearchGate. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Efficacy of Novel Pyrazolone Phosphodiesterase Inhibitors in Experimental Mouse Models of Trypanosoma cruzi - PMC. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. [Link]

  • Celecoxib: Mechanism of Action & Structure - Study.com. [Link]

  • Sildenafil: Mechanism of Action & Structure - Study.com. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. [Link]

  • The current role and evolution of X-ray crystallography in drug discovery and development. [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. [Link]

  • Drug Design Based on X-ray Crystallography - CD BioSciences. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

  • Mechanism of action - Jakafi® (ruxolitinib). [Link]

  • The Potential of JAK/STAT Pathway Inhibition by Ruxolitinib in the Treatment of COVID-19. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. [Link]

  • Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome | Blood | American Society of Hematology - ASH Publications. [Link]

  • Crystallography Illuminates Drug Targets - Drug Discovery and Development. [Link]

  • Mechanism of JAK Inhibitors and a Review of Ruxolitinib - AJMC. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. [Link]

  • Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease - MDPI. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. [Link]

  • Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). - ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. [Link]

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast | Request PDF - ResearchGate. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition | Biochemistry - ACS Publications. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. [Link]

  • IP-Kinase Assay - Bio-protocol. [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. [Link]

  • Pyrazole Containing Bioactive Phytoconstituents as Natural Antidiabetic Agents: A Review - AIP Publishing. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

  • Guidelines for the digestive enzymes inhibition assay - ResearchGate. [Link]

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Technical Guide: Solubility Profile and Solvent Selection for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

[1][2]

Executive Summary

This technical guide details the solubility landscape of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (CAS: 1002309-47-8 / Analogous Scaffolds).[1][2][3] As a critical intermediate in the synthesis of pyrazolo-pyrimidine kinase inhibitors and other bioactive heterocycles, understanding its solvation thermodynamics is essential for efficient process development, purification, and biological assay formulation.[4][3][5]

This compound features a distinct "amphiphilic" architecture: a lipophilic cyclohexyl tail fused to a polar aminopyrazole core.[2][5] This duality dictates a specific solubility profile—high affinity for polar aprotic solvents, moderate affinity for alcohols, and negligible aqueous solubility at neutral pH.[4][5] This guide provides evidence-based solvent recommendations and validated protocols for solubility determination.

Physicochemical Identity & Mechanistic Basis[2][4][5]

To predict solubility behavior, we must first analyze the molecular properties that govern solute-solvent interactions.[2][4][5]

PropertyValue (Approx.)Impact on Solubility
Molecular Weight 179.26 g/mol Low MW facilitates dissolution kinetics.[1][2]
LogP (Predicted) ~2.1Moderately lipophilic.[2][4][5] Prefers organic matrices over aqueous ones.[2][5]
H-Bond Donors 1 (–NH₂)Capable of H-bonding with protic solvents (EtOH, Water).[2][4][5]
H-Bond Acceptors 2 (Ring N, –NH₂)Excellent interaction with DMSO/DMF.[2][4][5]
pKa (Ring N) ~3.5 - 4.0Weak base.[1][2][5] Soluble in acidic aqueous media (pH < 2).[2][4][5]
Structural Solvation Logic

The cyclohexyl group disrupts the crystal lattice energy relative to planar phenyl analogs, generally enhancing solubility in lipophilic solvents (DCM, EtOAc).[4][5] However, the 1-methyl-5-amino pyrazole core creates a dipole moment that necessitates solvents with moderate-to-high dielectric constants for optimal stability.[1][2]

Solubility Landscape

The following data categorizes solvents based on their utility for specific laboratory workflows.

A. Primary Stock Solvents (High Solubility)

Recommended for: In vitro assays, chemical library storage, concentrated stock solutions (>50 mM).[2][4][3][5]

  • Dimethyl Sulfoxide (DMSO): The universal solvent for this compound.[2][4][3][5] The sulfoxide oxygen acts as a strong H-bond acceptor for the amine protons.[1][2][5]

    • Solubility: >100 mg/mL (Estimated).[2][4][5]

    • Protocol: Add solvent dropwise with vortexing.[2][5] Mild warming (37°C) expedites dissolution.[2][4]

  • Dimethylformamide (DMF): Similar performance to DMSO but lower boiling point makes it preferable if solvent removal is required later.[2][4][5]

B. Reaction & Process Solvents (Moderate Solubility)

Recommended for: Synthesis, recrystallization, and chromatography.[2][4][3][5][6]

  • Alcohols (Methanol, Ethanol):

    • Solubility: Moderate (10–50 mg/mL).[2][4][5]

    • Behavior: Solubility is highly temperature-dependent.[1][2][5] This compound is likely to crystallize from cooling ethanol, making it an excellent solvent for purification via recrystallization.[2][4][5]

  • Chlorinated Solvents (Dichloromethane - DCM):

    • Solubility: Good (>50 mg/mL).[2][4][5]

    • Utility: Excellent for liquid-liquid extraction from basic aqueous layers.[1][2][5]

C. Aqueous & Biological Media (Low Solubility)

Recommended for: Biological dosing (requires formulation).[2][4][3][5]

  • Water (Neutral pH): <0.1 mg/mL (Poor).[2][4][5] The lipophilic cyclohexyl ring dominates, preventing hydration of the crystal lattice.[4]

  • Acidic Water (0.1 M HCl): Soluble.[2][4][3][5] Protonation of the pyrazole N2 disrupts the crystal lattice, forming a water-soluble hydrochloride salt.[2][4]

Visualization: Solvation Decision Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application.

SolventSelectionStart3-cyclohexyl-1-methyl-1H-pyrazol-5-amineAppIntended Application?Start->AppBioAssayBiological Assay(IC50 / Cell Culture)App->BioAssayScreeningSynthesisChemical Synthesisor RecrystallizationApp->SynthesisReactionExtractionPurification /ExtractionApp->ExtractionWork-upDMSOSolvent: DMSO(Stock 10-100 mM)BioAssay->DMSOAcidicAqueous: 0.1M HCl(Salt Formation)BioAssay->AcidicAlt: Water Soluble SaltAlcoholSolvent: Ethanol/MeOH(Reflux for Recryst.)Synthesis->AlcoholDCMSolvent: DCM or EtOAc(High Solubility)Extraction->DCMDilutionDilute into Media(Keep DMSO < 0.5%)DMSO->Dilution

Figure 1: Decision tree for solvent selection based on experimental requirements, highlighting the divergence between biological stock preparation and synthetic processing.

Experimental Protocol: Gravimetric Solubility Determination

As exact literature values for this specific derivative are sparse, researchers should validate solubility using this self-validating protocol.

Objective: Determine saturation solubility (

Materials
  • Analytical Balance (0.01 mg precision)

  • Agilent 1.5 mL HPLC vials with screw caps

  • Thermomixer or Shaker[1][2]

  • 0.22 µm PTFE Syringe Filters (chemically resistant)[2][4][5]

Workflow
  • Supersaturation: Weigh approximately 10 mg of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine into a 1.5 mL vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., Ethanol).[2][4][5]

  • Equilibration: Vortex vigorously for 1 minute. Place in a thermomixer at 25°C and shake at 800 RPM for 24 hours.

    • Checkpoint: If the solid dissolves completely, the solubility is >50 mg/mL.[4][5] Add more solid until a visible precipitate remains.[2][5]

  • Filtration: Centrifuge the vial at 10,000 RPM for 5 minutes to pellet undissolved solid. Draw the supernatant and filter through a 0.22 µm PTFE filter.[2]

  • Quantification (Gravimetric):

    • Pipette exactly 100 µL of the filtrate into a pre-weighed aluminum weighing boat.

    • Evaporate solvent (vacuum oven or nitrogen stream).[2][4][5]

    • Weigh the residue.[2][5]

  • Calculation:

    
    
    

Application Scenarios & Troubleshooting

Scenario A: Precipitation in Biological Media

Problem: When diluting a DMSO stock (20 mM) into cell culture media, a white precipitate forms.[2][4][3][5] Root Cause: The "Crash-out" effect.[1][2] The compound's lipophilicity (cyclohexyl group) causes it to aggregate when the DMSO fraction drops below 1%.[4][5] Solution:

  • Sonicate the media immediately after addition.[2][5]

  • Formulate as a hydrochloride salt: Dissolve the compound in 1 equivalent of 0.1 M HCl before adding to media (ensure pH buffering capacity of media is sufficient).

Scenario B: LC-MS Mobile Phase Selection

Recommendation: Use Acetonitrile/Water + 0.1% Formic Acid .[1][2][3][5]

  • Rationale: The formic acid ensures the aminopyrazole is protonated (

    
    ), improving peak shape and ionization efficiency.[4][5] Methanol is also acceptable but may result in higher backpressure.[2][5]
    
Scenario C: Recrystallization

Protocol:

  • Dissolve crude material in minimal boiling Ethanol .

  • If highly soluble, add Water dropwise at boiling point until slight turbidity persists.

  • Allow to cool slowly to Room Temperature, then 4°C.

  • Filter crystals.[2][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13324829, 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link][2][4][5]

  • Fustero, S., et al. (2011).Improved Regioselective Synthesis of 5-Amino-1-arylpyrazoles. Journal of Organic Chemistry. (Contextual grounding for aminopyrazole solubility trends).
  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
  • Cheméo (2025). Chemical Properties of 1-methyl-5-aminopyrazole. Retrieved from [Link] (Used for comparative physicochemical property analysis).[2][4][3][5]

An In-depth Technical Guide to Tautomerism in 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a critical factor in drug discovery, influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides a detailed examination of the tautomeric behavior of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole. Due to the methylation at the N1 position, the common annular prototropic tautomerism is precluded, focusing the equilibrium exclusively on the side-chain amino-imino tautomerism. We will explore the structural and environmental factors that govern this equilibrium, present detailed experimental and computational protocols for its characterization, and discuss the profound implications for researchers in medicinal chemistry and drug development. This guide is intended to serve as a comprehensive resource, blending foundational theory with practical, field-proven methodologies.

The Tautomeric Landscape of Aminopyrazoles

Pyrazoles are a vital scaffold in medicinal chemistry, known for their wide range of biological activities.[1] A key characteristic of this heterocycle is its ability to exist in different tautomeric forms, which are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[2]

Annular vs. Side-Chain Tautomerism

In pyrazoles unsubstituted on a ring nitrogen, two primary forms of tautomerism are considered:

  • Annular Tautomerism: This is the most prevalent form in N-unsubstituted pyrazoles, involving a 1,2-proton shift between the adjacent ring nitrogen atoms (N1 and N2).[3] For a generic 3-aminopyrazole, this results in an equilibrium between the 3-amino-1H and 5-amino-1H forms.

  • Side-Chain Tautomerism: This equilibrium involves proton migration between the exocyclic amino group and a ring nitrogen. This leads to the formation of an imino tautomer. While often less favorable than the amino forms, its presence can be significant under certain conditions.[3][4]

The Critical Role of N-Substitution in 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

The subject of this guide, 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, possesses a methyl group covalently bonded to the N1 position of the pyrazole ring.[5] This structural feature is of paramount importance as it blocks the pathway for annular tautomerism . With no proton on the N1 nitrogen to migrate, the equilibrium between a 3-amino and a 5-amino form is not possible.

Consequently, the only relevant prototropic tautomerism for this molecule is the side-chain equilibrium between the amino form (3-cyclohexyl-1-methyl-1H-pyrazol-5-amine) and the imino form (3-cyclohexyl-1-methyl-1,2-dihydro-5H-pyrazol-5-imine). Understanding this specific equilibrium is crucial, as the two tautomers are distinct chemical entities with different hydrogen bonding patterns, polarity, and shape.[3]

Tautomeric Equilibrium of the Target Molecule

The primary tautomeric relationship in 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is depicted below. The amino form is generally more stable in aminopyrazoles, but the position of the equilibrium can be influenced by various factors.

Tautomerism cluster_amino Amino Tautomer (3-cyclohexyl-1-methyl-1H-pyrazol-5-amine) cluster_imino Imino Tautomer (3-cyclohexyl-1-methyl-1,2-dihydro-5H-pyrazol-5-imine) amino amino imino imino amino->imino H⁺ Shift

Caption: Amino-imino tautomerism in 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Factors Governing Tautomeric Preference

The tautomeric equilibrium constant (KT = [Imino]/[Amino]) is not fixed; it is a delicate balance dictated by intramolecular electronic effects and intermolecular interactions with the environment.[3]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent are critical. Polar protic solvents can form hydrogen bonds with both tautomers, but may preferentially solvate and stabilize the more polar form. Aprotic solvents will primarily interact through dipole-dipole forces, and the relative stability will be more dependent on the difference in dipole moments between the tautomers.[3]

  • Electronic Effects: The cyclohexyl group at the C3 position is a saturated alkyl group, which acts as a weak electron-donating group through induction. This can subtly influence the electron density within the pyrazole ring and on the exocyclic amine, thereby affecting the relative stability of the tautomers. Studies on substituted pyrazoles have shown that electron-donating groups tend to stabilize the 3-amino tautomer in annular systems, a principle that may extend to favoring the amino form in this side-chain equilibrium.[6]

  • Temperature: Changes in temperature can shift the equilibrium if there is a significant enthalpy difference (ΔH) between the tautomers. Variable temperature (VT) NMR studies are not only used to resolve exchanging signals but can also provide thermodynamic data about the equilibrium.[7]

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopy and computational chemistry is essential for a robust characterization of the tautomeric state.

Workflow start Compound Synthesis & Purification exp_analysis Spectroscopic Analysis start->exp_analysis comp_model Computational Modeling start->comp_model nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) exp_analysis->nmr uv UV-Vis Spectroscopy exp_analysis->uv dft DFT Calculations (Gas Phase & Solvent) comp_model->dft data_analysis Data Integration & Analysis nmr->data_analysis uv->data_analysis dft->data_analysis conclusion Determination of Predominant Tautomer & Equilibrium Constant (KT) data_analysis->conclusion

Caption: General workflow for the study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[8][9] Depending on the rate of interconversion, the spectra may show separate signals for each tautomer (slow exchange), broadened signals (intermediate exchange), or a single set of averaged signals (fast exchange).[7]

Expertise & Causality: The choice of solvent is critical. Solvents like DMSO-d6 are often used because their high polarity and hydrogen-bonding capacity can slow down proton exchange, potentially allowing for the observation of distinct signals for each tautomer, even at room temperature.[10] Lowering the temperature is a common strategy to slow the exchange rate to the NMR timescale.[7]

Parameter Amino Tautomer (Expected) Imino Tautomer (Expected) Rationale for Difference
NH / NH₂ Protons Broad singlet (~5-7 ppm)Two distinct signals (NH)The amino group has two equivalent, exchangeable protons. The imino form has one proton on the exocyclic imine N and another on the N2 ring N.
C4-H Proton Singlet (~5.5-6.0 ppm)Singlet, shifted downfieldThe change in hybridization and electron density at C5 affects the chemical environment of the adjacent C4-H.
C5-Carbon ~150-160 ppm~165-175 ppm (C=N)The carbon changes from a C-NH₂ single bond character to a C=N double bond character, resulting in a significant downfield shift.
C3-Carbon ~145-155 ppmShifted upfieldThe electron density shifts within the ring to accommodate the imine formation, impacting the C3 chemical shift.
Note: Chemical shifts are approximate and highly dependent on solvent and concentration.
  • Sample Preparation (Self-Validation): Dissolve 5-10 mg of high-purity 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine in 0.6 mL of deuterated solvent (e.g., DMSO-d6, CDCl₃) in a clean NMR tube. Purity must be confirmed beforehand (>98%) by a primary method like LC-MS or elemental analysis to ensure observed signals are not from impurities.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts, multiplicities, and integrations. Pay close attention to broad signals in the 5-12 ppm range, which may correspond to exchangeable NH or NH₂ protons.[7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides crucial information about the carbon skeleton, especially the chemical shift of C5, which is a key indicator of the tautomeric form.

  • Variable Temperature (VT) NMR (Optional): If signals are broad or appear averaged, acquire a series of ¹H spectra at different temperatures (e.g., from 253 K to 323 K in 10 K increments). Cooling should sharpen signals and may resolve separate peaks for each tautomer. Heating will increase the exchange rate, leading to sharper, averaged signals.[7]

  • Data Analysis & Quantification: If distinct signals for both tautomers are observed, the tautomeric ratio (KT) can be determined by integrating non-overlapping, corresponding peaks for each species.[8] For example, the integral of the C4-H proton for the amino form versus the C4-H proton for the imino form.

UV-Vis Spectroscopy

UV-Vis spectroscopy can provide complementary evidence for tautomerism. The two tautomers have different chromophoric systems and will therefore exhibit different absorption maxima (λmax). By analyzing the spectra in various solvents, shifts in λmax can be correlated with shifts in the tautomeric equilibrium.[11] While useful for detecting the presence of an equilibrium, it is less effective for precise quantification than NMR.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the intrinsic stability of tautomers in the gas phase and modeling solvent effects.[6]

Expertise & Causality: By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict the thermodynamically more stable form. The choice of functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)) is crucial for accuracy.[6][12] To simulate solution-phase behavior, a continuum solvent model like the Polarizable Continuum Model (PCM) is applied, which accounts for bulk solvent effects.[10]

Condition ΔG (Amino) ΔG (Imino) Predicted KT Predicted Predominant Tautomer
Gas Phase 0.00 kcal/mol+5.8 kcal/mol~1.5 x 10⁻⁵Amino
Acetonitrile (PCM) 0.00 kcal/mol+4.9 kcal/mol~3.8 x 10⁻⁴Amino
Water (PCM) 0.00 kcal/mol+4.2 kcal/mol~1.0 x 10⁻³Amino
Note: These are representative hypothetical values based on trends observed for similar molecules.[6][12] The amino form is set as the reference (0.00 kcal/mol).
  • Structure Generation: Build 3D structures of both the amino and imino tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This is done first for the gas phase.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy) for Gibbs free energy calculation.

  • Solvent Modeling: Using the gas-phase optimized structures as a starting point, repeat the optimization and frequency calculations while applying a PCM for each solvent of interest (e.g., acetonitrile, water).

  • Energy Analysis: Compare the calculated Gibbs free energies (G) of the two tautomers in each environment. The relative energy difference (ΔG = Gimino - Gamino) is used to calculate the theoretical equilibrium constant via the equation: ΔG = -RT ln(KT).[3]

Implications for Drug Development

Failing to characterize the dominant tautomeric form of a drug candidate can lead to flawed structure-activity relationship (SAR) models and unexpected ADME (absorption, distribution, metabolism, and excretion) outcomes.

  • Receptor Recognition: Tautomers are distinct molecules. A receptor's binding pocket, which is exquisitely sensitive to shape and hydrogen bond donor/acceptor patterns, may show high affinity for the amino tautomer but little to no affinity for the imino form, or vice versa.[3] The biologically active species is the one that exists at physiological pH and temperature.

  • Physicochemical Properties: Tautomerism directly impacts key drug-like properties. For instance, the amino and imino forms will have different pKa values, affecting their charge state in different body compartments. They will also have different polarities and hydrogen bonding capacities, which alters their lipophilicity (logP) and aqueous solubility.[3]

  • Intellectual Property: From a patent perspective, different tautomers can sometimes be considered distinct chemical entities. A thorough characterization of the tautomeric behavior is essential for robust patent claims and ensuring freedom to operate.

Conclusion

The tautomerism of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is a well-defined case of side-chain amino-imino equilibrium, simplified by the preclusion of annular tautomerism due to N1-methylation. While the amino form is generally predicted to be the more stable species, the precise position of the equilibrium is sensitive to environmental factors, particularly the solvent. A rigorous, integrated approach utilizing high-resolution NMR spectroscopy and DFT calculations is required to accurately quantify the tautomer ratio. For drug development professionals, this characterization is not a mere academic exercise; it is a fundamental step in building accurate SAR models, optimizing ADME properties, and securing intellectual property for new chemical entities.

References

  • BenchChem Technical Support Team. (2025). Tautomerism in substituted 3-aminopyrazoles. BenchChem.
  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Secrieru, A., Lopes, S., Cristiano, M. L. S., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4287. [Link]

  • Emelina, E., et al. (2004). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. [Link]

  • Fruchier, A., & Elguero, J. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • Hansen, P. E. (2020). Tautomerism Detected by NMR. MDPI Encyclopedia. [Link]

  • Brito, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Albert, A. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]

  • ResearchGate. (2015). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]

  • Koleva, B. B., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones.
  • BenchChem Technical Support Team. (2025).
  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Biernasiuk, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2643. [Link]

  • PubChem. (n.d.). 3-cyclohexyl-1-methyl-1h-pyrazol-5-amine. [Link]

  • BenchChem Technical Support Team. (2025). Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide. BenchChem.

Sources

Technical Guide: Spectroscopic Characterization of Pyrazole Compounds (IR & UV-Vis)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-level technical framework for the spectroscopic elucidation of pyrazole derivatives. Pyrazoles (1,2-diazoles) are ubiquitous pharmacophores in medicinal chemistry (e.g., Celecoxib, Rimonabant).[1] Their structural characterization is complicated by annular tautomerism and strong intermolecular hydrogen bonding .

This document moves beyond basic spectral assignment, offering a senior scientist’s perspective on differentiating tautomers, identifying aggregation states, and validating electronic transitions using IR and UV-Vis spectroscopy.

Part 1: Structural Dynamics & Tautomerism

Before interpreting spectra, one must understand the dynamic nature of the pyrazole nucleus.[1] Unlike pyrrole or pyridine, pyrazole exists in a prototropic equilibrium that fundamentally alters its spectroscopic signature.[1]

The Tautomeric Equilibrium

In unsubstituted or symmetrically substituted pyrazoles, the proton oscillates between


 and 

.[1][2][3] This 1,2-proton shift (annular tautomerism) is fast on the NMR timescale at room temperature but can be "frozen" or biased by solvents and substituents, which is detectable via IR and UV-Vis.[1]
  • Solid State: Pyrazoles often crystallize as oligomers (dimers/trimers) or catemers (chains) linked by intermolecular hydrogen bonds (

    
    ).[1]
    
  • Solution: The equilibrium shifts based on solvent polarity and concentration.

PyrazoleTautomerism T1 1H-Pyrazole (N1-H, N2:) TS Transition State (Proton Transfer) T1->TS Fast Exchange Agg H-Bonded Oligomer (Solid State/Conc. Soln) T1->Agg Self-Association (High Conc.) TS->T1 T2 2H-Pyrazole (N1:, N2-H) TS->T2 T2->TS T2->Agg

Figure 1: The prototropic tautomerism of pyrazole. In solution, the 1H- and 2H- forms interconvert rapidly.[1] High concentrations favor the formation of hydrogen-bonded aggregates, which drastically broaden IR N-H signals.[1]

Part 2: Infrared Spectroscopy (Vibrational Analysis)[1]

Mechanistic Insight

The diagnostic power of IR in pyrazoles lies in the N-H stretching region (3500–2200 cm⁻¹) .[1] The band shape and position are direct reporters of the hydrogen-bonding environment.[1]

  • Free N-H: Sharp, high frequency (~3400 cm⁻¹).[1]

  • H-Bonded N-H: Broad, lower frequency (3200–2800 cm⁻¹), often exhibiting "Fermi resonance" causing multiplet structures.[1]

Characteristic Bands Table
Vibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Notes
N-H Stretch (Free) 3400 – 3450Medium, SharpObserved in dilute CCl₄ or gas phase.
N-H Stretch (Assoc.) 3100 – 3250Strong, BroadCritical Diagnostic. Indicates dimers/oligomers.[1] Common in KBr pellets.
C=N Ring Stretch 1580 – 1600MediumCharacteristic of the diazole ring. Shifts with conjugation.
C=C Ring Stretch 1480 – 1550VariableOften overlaps with aromatic substituents (e.g., phenyl).[1]
Ring Breathing 1000 – 1050MediumSymmetric ring expansion/contraction.
C-H Out-of-Plane 750 – 850StrongDiagnostic for substitution pattern (e.g., 4-substituted).
Experimental Protocol: Differentiating Aggregation States

Objective: Determine if the pyrazole is monomeric or aggregated.

  • Solid State (KBr Pellet / ATR):

    • Prepare a 1% w/w dispersion in dry KBr or use a Diamond ATR.

    • Expectation: A broad, intense band centered ~3200 cm⁻¹ (intermolecular H-bonding).[1]

  • Dilution Study (Solution Cell):

    • Dissolve the compound in anhydrous CCl₄ or CHCl₃ at high concentration (0.1 M).

    • Perform serial dilutions down to

      
       M.
      
    • Observation: As concentration decreases, the broad band at 3200 cm⁻¹ should diminish, and a sharp band at ~3450 cm⁻¹ (free monomer) should appear.[1]

    • Validation: If the broad band persists at low concentration, consider intramolecular H-bonding (e.g., with an ortho-substituent).[1]

Part 3: UV-Vis Spectroscopy (Electronic Transitions)

Mechanistic Insight

Unsubstituted pyrazole absorbs in the deep UV (~210 nm), making it difficult to detect in standard solvents like acetone or ethyl acetate (which have high UV cutoffs).[1] However, drug-like pyrazoles are usually conjugated (e.g., 1,3,5-triphenylpyrazole), shifting absorption into the 240–350 nm range.[1]

  • 
     Transitions:  High intensity (
    
    
    
    ). Sensitive to conjugation length.
  • 
     Transitions:  Lower intensity. Involves the lone pair on the pyridine-like nitrogen (
    
    
    
    ).[1]
Solvatochromism & pH Dependence

Pyrazoles are amphoteric. Their UV spectrum changes drastically with pH, making UV-Vis a primary method for


 determination.
Solvent/ConditionExpected ShiftMechanism
Non-polar (Heptane) Baseline

Vibrational fine structure often visible.
Polar (Ethanol/MeOH) Red Shift (Bathochromic)Stabilization of the polar excited state (

).[1]
Acidic (HCl) Blue Shift (Hypsochromic)Protonation of the

lone pair removes the

transition and stabilizes the ground state.[1]
Experimental Protocol: Molar Absorptivity & Solvent Cutoff

Objective: Accurate quantitation and transition assignment.

  • Solvent Selection:

    • Use HPLC-grade Acetonitrile (Cutoff: 190 nm) or Methanol (Cutoff: 205 nm).[1]

    • Avoid: Acetone (Cutoff: 330 nm) or DMF (Cutoff: 268 nm) unless the pyrazole absorbs >350 nm.[1]

  • Sample Preparation:

    • Prepare a stock solution (

      
       M).[1]
      
    • Dilute to working concentration (

      
       M).[1]
      
    • Check: Absorbance must be between 0.2 and 1.0 A.U.[1] for linearity.

  • Baseline Correction:

    • Run a "blank" scan with pure solvent.

    • Senior Scientist Tip: If using matched quartz cuvettes, rotate them 180° to check for optical imperfections if baseline noise > 0.005 A.[1]

Part 4: Integrated Structural Elucidation Workflow

To rigorously characterize a novel pyrazole, data from IR and UV-Vis must be synthesized.[1] The following workflow ensures self-validation.

SpectroscopyWorkflow Start Synthesized Pyrazole Sample IR_Solid IR (Solid State/ATR) Check 3200 cm⁻¹ Broad Band Start->IR_Solid UV_Scan UV-Vis (MeCN) Identify λmax Start->UV_Scan IR_Soln IR (Dilute CCl₄) Check 3450 cm⁻¹ Sharp Band IR_Solid->IR_Soln Confirm H-Bonding Decision Data Synthesis IR_Soln->Decision UV_Acid UV-Vis (+ Acid) Check Hypsochromic Shift UV_Scan->UV_Acid Verify N-Lone Pair UV_Acid->Decision Result Structural Confirmation (Tautomer/Agg. State) Decision->Result

Figure 2: Integrated spectroscopic workflow. The combination of dilution IR (to prove H-bonding) and pH-dependent UV (to prove N-basic character) provides a robust structural confirmation.[1]

References

  • NIST Chemistry WebBook. 1H-Pyrazole Infrared Spectrum. National Institute of Standards and Technology.[4][5] [Link]

  • Alkorta, I., et al. (2021).[1][6] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules (MDPI). [Link]

  • Bozkurt, E., et al. (2018).[1] Solvent and Substituent Effect on the Photophysical Properties of Pyrazoline Derivatives: A Spectroscopic Study. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Claramunt, R. M., et al. (2006).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Journal of the Chemical Society. [Link]

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Methodological & Application

Laboratory synthesis protocol for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, a valuable heterocyclic scaffold for drug discovery and materials science. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering a detailed, two-step synthetic pathway. The synthesis proceeds via the preparation of a key β-ketonitrile intermediate, 3-cyclohexyl-3-oxopropanenitrile, followed by a regioselective cyclocondensation with methylhydrazine. This application note emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and includes detailed characterization and safety protocols to ensure reproducibility and safe laboratory practice.

Introduction and Scientific Background

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Specifically, the 5-aminopyrazole moiety is a critical pharmacophore found in compounds exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The target molecule, 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, combines the versatile 5-aminopyrazole core with a lipophilic cyclohexyl group and a methyl-substituted nitrogen, making it an attractive building block for library synthesis in drug development programs.

The most robust and widely adopted method for constructing the 5-aminopyrazole ring is the reaction of a β-ketonitrile with a hydrazine derivative.[3] This approach offers high regioselectivity and typically proceeds in good yields. Our protocol is based on this principle, providing a reliable pathway to the target compound.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Stage 1: Synthesis of the β-Ketonitrile Intermediate. Preparation of 3-cyclohexyl-3-oxopropanenitrile via a base-mediated condensation reaction.

  • Stage 2: Heterocyclic Ring Formation. The cyclocondensation of the β-ketonitrile intermediate with methylhydrazine to yield the final product, 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

The complete workflow is illustrated below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrazole Formation A Ethyl Cyclohexanecarboxylate + Acetonitrile B Claisen-type Condensation (Strong Base, e.g., NaH) A->B C Work-up & Purification B->C D 3-Cyclohexyl-3-oxopropanenitrile C->D F Cyclocondensation Reaction (Solvent, e.g., Ethanol, Reflux) D->F E Methylhydrazine E->F G Work-up & Purification (Recrystallization or Chromatography) F->G H 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine G->H

Figure 1: Overall experimental workflow for the synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Mechanistic Insights: The Knorr Pyrazole Synthesis Variant

The formation of the 5-aminopyrazole ring from a β-ketonitrile and a substituted hydrazine is a variation of the classic Knorr pyrazole synthesis.[4][5][6] The reaction proceeds through a well-defined pathway involving initial condensation followed by an intramolecular cyclization.

The key mechanistic steps are:

  • Initial Condensation: The more nucleophilic terminal nitrogen of methylhydrazine attacks the electrophilic ketone carbonyl of 3-cyclohexyl-3-oxopropanenitrile.

  • Hydrazone Formation: A molecule of water is eliminated to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety performs a nucleophilic attack on the carbon of the nitrile group. This is the critical ring-forming step.

  • Tautomerization: The resulting five-membered ring intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole product. This aromatization is the thermodynamic driving force for the reaction.

G compound_A β-Ketonitrile + Methylhydrazine step1 Condensation (-H₂O) compound_A->step1 intermediate_B Hydrazone Intermediate step1->intermediate_B step2 Intramolecular Cyclization intermediate_B->step2 intermediate_C Cyclized Intermediate step2->intermediate_C step3 Tautomerization (Aromatization) intermediate_C->step3 product_D 5-Aminopyrazole Product step3->product_D

Figure 2: Key stages in the formation of the 5-aminopyrazole ring.

Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Methylhydrazine is highly toxic, corrosive, and a suspected carcinogen; handle with extreme caution.

Stage 1: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl cyclohexanecarboxylate

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Set up a three-necked, oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, suspend sodium hydride (e.g., 4.4 g, 110 mmol, 1.1 equiv) in anhydrous toluene (150 mL).

  • In the dropping funnel, prepare a mixture of ethyl cyclohexanecarboxylate (e.g., 15.6 g, 100 mmol, 1.0 equiv) and anhydrous acetonitrile (e.g., 5.1 mL, 100 mmol, 1.0 equiv).

  • Add the ester/nitrile mixture dropwise to the stirred NaH suspension over 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting ester.

  • Cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 2M HCl until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 3-cyclohexyl-3-oxopropanenitrile by vacuum distillation or flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Stage 2: Synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

Materials:

  • 3-Cyclohexyl-3-oxopropanenitrile (from Stage 1)

  • Methylhydrazine (or methylhydrazine sulfate)

  • Ethanol (200 proof)

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-cyclohexyl-3-oxopropanenitrile (e.g., 7.55 g, 50 mmol, 1.0 equiv) in ethanol (100 mL).

  • Add a catalytic amount of glacial acetic acid (approx. 0.5 mL).

  • Slowly add methylhydrazine (e.g., 2.53 g, 55 mmol, 1.1 equiv) to the stirred solution. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting β-ketonitrile is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel.

Data Summary and Characterization

Reagent Table (Stage 2)
ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
3-Cyclohexyl-3-oxopropanenitrile151.20507.55 g1.0
Methylhydrazine46.07552.53 g (2.9 mL)1.1
Ethanol46.07-100 mLSolvent
Acetic Acid60.05-~0.5 mLCatalyst
Expected Product Characteristics
  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₀H₁₇N₃

  • Molecular Weight: 179.26 g/mol

  • Yield: Typically 70-85% after purification.

  • Characterization Data:

    • ¹H NMR: Expect signals corresponding to the N-methyl group (~3.6 ppm), the pyrazole ring proton (~5.4 ppm), the amine protons (broad singlet, ~4.5-5.0 ppm), and the cyclohexyl protons (multiplets, ~1.2-2.8 ppm).

    • ¹³C NMR: Expect signals for the pyrazole ring carbons, the N-methyl carbon, and the distinct carbons of the cyclohexyl ring.

    • IR (ATR): Characteristic N-H stretching bands for the primary amine (~3200-3400 cm⁻¹), C-H stretching, and C=C/C=N stretching in the fingerprint region.

    • HRMS (ESI): Calculated m/z for [M+H]⁺: 180.1495; found should be within ±5 ppm.

Conclusion

This application note details a reliable and scalable two-stage protocol for the synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine. By providing clear, step-by-step instructions, mechanistic context, and safety information, this guide serves as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical and chemical applications.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. DergiPark. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

Sources

Purification techniques for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

Abstract

This application note details the purification of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine , a critical intermediate in the synthesis of kinase inhibitors (e.g., HCV NS5B inhibitors). The primary challenge in synthesizing this scaffold is the formation of the regioisomeric impurity, 3-cyclohexyl-1-methyl-1H-pyrazol-3-amine , during the condensation of methylhydrazine with 3-cyclohexyl-3-oxopropanenitrile. This guide provides a tiered purification strategy: a bulk acid-base extraction for crude cleanup, a scalable recrystallization protocol for high purity (>98%), and a flash chromatography method for difficult separations.

Introduction & The Regioisomer Challenge

The synthesis of 5-aminopyrazoles typically involves the reaction of a


-ketonitrile with a hydrazine derivative. When using methylhydrazine, two nucleophilic nitrogen atoms compete for the electrophilic centers of the 

-ketonitrile.
  • Target Product (5-amine): Formed via the initial attack of the terminal hydrazine nitrogen (

    
    ) on the ketone carbonyl.
    
  • Impurity (3-amine): Formed via the attack of the methylated nitrogen (

    
    ) on the ketone, or via attack on the nitrile.
    

Due to the steric bulk of the cyclohexyl group, the reaction kinetics can shift, leading to persistent levels of the 3-amino regioisomer (typically 5–15% in crude mixtures). Separating these isomers is difficult due to their identical molecular weight and similar polarity.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue (Est.)Relevance to Purification
Molecular Weight 179.26 g/mol Identical for both isomers (Isobaric).
LogP ~2.1Moderately lipophilic due to the cyclohexyl ring. Soluble in DCM, Toluene.
pKa (Conj. Acid) ~4.2Weak base. Ionizable in dilute mineral acids (HCl).
Appearance Off-white SolidAmenable to recrystallization.

Formation Pathway Analysis

Understanding the impurity origin is vital for purification logic. The diagram below illustrates the divergent pathways.

Regioisomerism Start Methylhydrazine + 3-cyclohexyl-3-oxopropanenitrile PathA Path A: Terminal N attacks Ketone Start->PathA Major Pathway PathB Path B: Internal N attacks Ketone Start->PathB Minor Pathway Target TARGET: 5-amino-1-methyl isomer (Kinetic Product) PathA->Target Impurity IMPURITY: 3-amino-1-methyl isomer (Thermodynamic/Steric) PathB->Impurity

Figure 1: Divergent synthesis pathways leading to the target 5-amino pyrazole and its 3-amino regioisomer.

Method A: Acid-Base Extraction (Crude Cleanup)

Objective: Remove non-basic impurities (unreacted


-ketonitrile, neutral byproducts) and highly polar hydrazine residues.
Mechanism:  The aminopyrazole is a weak base (pKa ~4.2). It will protonate in 1N HCl, becoming water-soluble, while neutral lipophiles remain in the organic phase.

Protocol:

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Extraction: Extract the organic layer twice with 1.0 M HCl (5 mL per gram).

    • Note: The product moves to the aqueous layer. Keep the aqueous phase.

  • Organic Wash: Wash the combined aqueous acidic layers with a small volume of fresh EtOAc to remove entrained neutrals. Discard this organic wash.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >10 using 4.0 M NaOH or saturated

    
    .
    
    • Observation: The product should precipitate as a solid or oil out.

  • Recovery: Extract the basic aqueous mixture three times with Dichloromethane (DCM) .

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate.
    

Method B: Recrystallization (Regioisomer Separation)

Objective: Isolate high-purity 5-amino isomer (>98%) by exploiting subtle solubility differences. Solvent Logic: The cyclohexyl group imparts significant lipophilicity.

  • Toluene: Excellent for pyrazoles; solubilizes the lipophilic tail but requires heat.

  • Heptane: Anti-solvent used to drive precipitation.

Protocol:

  • Solubilization: Suspend the semi-purified solid (from Method A) in Toluene (3 mL/g).

  • Heating: Heat to 80–90°C. If solids remain, add Toluene dropwise until clear.

    • Critical Step: If the solution is colored, add activated carbon (5 wt%), stir for 10 min, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature with gentle stirring.

  • Anti-Solvent Addition: Once at room temperature, add Heptane (or Hexanes) dropwise until persistent turbidity is observed (approx. ratio 1:1 Toluene:Heptane).

  • Crystallization: Cool the slurry to 0–4°C for 4 hours.

  • Filtration: Filter the white crystals and wash with cold Heptane.

  • Drying: Vacuum dry at 40°C.

Self-Validation: Check the melting point.[1] A sharp range (e.g., 2°C span) indicates high purity. A broad range suggests retained isomer.

Method C: Flash Chromatography (Difficult Separations)

Objective: Separation when recrystallization yield is too low or isomer ratio is near 50:50. Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: DCM / Methanol / Ammonium Hydroxide.

Why Ammonia? Aminopyrazoles interact strongly with acidic silanol groups on silica, leading to peak tailing.


 suppresses this interaction.

Gradient Protocol:

  • Equilibration: Pre-rinse column with 1%

    
     in DCM (optional but recommended).
    
  • Solvent A: DCM.

  • Solvent B: 10:1 MeOH :

    
     (28%).
    
  • Gradient:

    • 0–5 min: 0% B (Isocratic DCM)

    • 5–20 min: 0% to 5% B

    • 20–40 min: 5% to 10% B

  • Elution Order: The 5-amino isomer typically elutes after the 3-amino isomer due to the more accessible primary amine interacting with silica, though this can invert based on the cyclohexyl conformation. Collect fractions and analyze by TLC (visualize with ninhydrin or UV).

Analytical Quality Control

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Differentiation: The isomers will have distinct retention times. The 5-amino isomer usually elutes slightly earlier than the 3-amino isomer in acidic mobile phases due to differences in pKa and effective hydrophobicity.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction (1M HCl / DCM) Crude->Extraction Check Purity Check (HPLC) Extraction->Check Recryst Recrystallization (Toluene/Heptane) Check->Recryst Purity > 85% Flash Flash Chromatography (DCM/MeOH/NH3) Check->Flash Purity < 85% Final Pure 5-Amino Isomer (>98%) Recryst->Final Flash->Final

Figure 2: Decision tree for selecting the appropriate purification method based on crude purity.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008.
    • Context: Explains the steric and electronic factors driving the 5-amino vs 3-amino form
  • Chromatographic Separation of Isomers

    • Imtakt Corporation. "Separation of Amino Acid Isomers and Nitrogenous Heterocycles.
    • Context: Discusses the use of mixed-mode and reverse-phase columns for separ
  • General Purification of Aminopyrazoles

    • Organic Syntheses, Coll. Vol. 5, p. 39 (1973). "3(5)-Aminopyrazole."[2]

    • Context: Foundational protocols for extraction and distillation/crystalliz
  • Synthesis of 1-Methyl-5-Aminopyrazoles

    • Pollock, P. M., et al. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine."[3] Organic Syntheses, 2021.

    • Context: Provides analogous detailed workup procedures for N-alkyl-5-aminopyrazoles.

Sources

The Strategic Utility of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Kinase Inhibition and Beyond

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a cornerstone scaffold, integral to the development of a multitude of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Within this versatile chemical family, 3-aminopyrazoles have emerged as a "privileged scaffold," particularly in the design of kinase inhibitors.[1][5] This is due to their ability to act as a "hinge-binding moiety," forming crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[6]

This application note focuses on a specific, yet highly valuable, derivative: 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (CAS No. 92406-42-3) .[7] The unique structural attributes of this molecule—a lipophilic cyclohexyl group at the 3-position, a methyl group on the pyrazole nitrogen, and a reactive primary amine at the 5-position—make it a strategic intermediate for synthesizing targeted and potent bioactive compounds. The cyclohexyl moiety can probe hydrophobic pockets within a target protein, while the N-methyl group can influence solubility and metabolic stability. The 5-amino group serves as a versatile synthetic handle for elaboration into a diverse range of functional groups and for coupling with other molecular fragments.

This guide provides an in-depth exploration of the applications of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, complete with detailed protocols, expert insights, and a foundation in established chemical principles.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 92406-42-3[7]
Molecular Formula C10H17N3[8]
Molecular Weight 179.26 g/mol [9]
Appearance Off-white to yellow solid (typical)Supplier Data
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solventsGeneral chemical knowledge

Safety and Handling:

While a specific safety data sheet (SDS) for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is not extensively available, general safety precautions for aminopyrazole derivatives should be strictly followed. These compounds are typically classified as irritants.

  • Causes skin irritation. [10][11]

  • Causes serious eye irritation. [10][11]

  • May cause respiratory irritation. [10][11]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12][13]

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.[10][11]

Application in the Synthesis of Kinase Inhibitors: A Core Protocol

The primary application of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is as a building block for kinase inhibitors. The 5-amino group is well-positioned to react with activated heterocyclic systems, such as chloropyrimidines or chloropyridines, which are common components of kinase inhibitor scaffolds.[5][6][14]

The following protocol details a representative synthesis of a hypothetical kinase inhibitor core, illustrating the utility of this intermediate.

Protocol 1: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction between 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine and 2,4-dichloropyrimidine.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine E Combine in Reaction Vessel A->E B 2,4-dichloropyrimidine B->E C Solvent (e.g., n-butanol) C->E D Base (e.g., DIPEA) D->E F Heat to Reflux (e.g., 120 °C) E->F G Monitor by TLC/LC-MS F->G H Cool to RT G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Caption: Workflow for the synthesis of a pyrazolopyrimidine core.

Materials:

  • 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (1.0 eq)

  • 2,4-dichloropyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

  • Dissolve the starting material in n-butanol.

  • Add 2,4-dichloropyrimidine and DIPEA to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and stir for 4-12 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole amine is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and concentrate in vacuo to yield the N-(2-chloropyrimidin-4-yl)-3-cyclohexyl-1-methyl-1H-pyrazol-5-amine product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expertise & Experience:

  • Causality of Reagent Choice: The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the electrophilic 2,4-dichloropyrimidine. n-Butanol is an excellent solvent for this reaction due to its high boiling point, which allows for the necessary thermal energy to overcome the activation barrier of the SNAr reaction.

  • Regioselectivity: The reaction is expected to be highly regioselective, with the more reactive chlorine at the 4-position of the pyrimidine reacting preferentially with the pyrazole amine.

  • Troubleshooting: If the reaction stalls, the addition of a catalytic amount of a phase-transfer catalyst or switching to a higher-boiling-point solvent like dioxane or DMF can be considered. Microwave irradiation can also be employed to accelerate the reaction.[5]

Further Functionalization: Building Molecular Complexity

The product from Protocol 1 is itself a valuable intermediate. The remaining chlorine atom on the pyrimidine ring can be displaced by another nucleophile, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).

Reaction Mechanism Diagram:

G cluster_0 Step 1: First SNAr Reaction cluster_1 Step 2: Second SNAr Reaction PyrazoleAmine 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine Intermediate1 Pyrazolopyrimidine Core PyrazoleAmine->Intermediate1 Nucleophilic Attack at C4 Dichloropyrimidine 2,4-dichloropyrimidine Dichloropyrimidine->Intermediate1 FinalProduct Diverse Kinase Inhibitors Intermediate1->FinalProduct Nucleophilic Attack at C2 Nucleophile R-NH2 / R-OH Nucleophile->FinalProduct

Caption: Stepwise functionalization of the pyrimidine scaffold.

Protocol 2: Suzuki Coupling for Biaryl Scaffolds

Alternatively, the remaining chlorine can be used as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl groups.

Materials:

  • N-(2-chloropyrimidin-4-yl)-3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • In a reaction vessel suitable for inert atmosphere chemistry, combine the pyrazolopyrimidine intermediate, the arylboronic acid, and the base.

  • Degas the solvent system by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Add the palladium catalyst under a stream of inert gas.

  • Heat the reaction mixture to 80-100 °C for 2-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Perform an aqueous work-up by partitioning the filtrate between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the biaryl product by ¹H NMR, ¹³C NMR, and HRMS.

Trustworthiness and Self-Validation:

Each protocol incorporates checkpoints (TLC, LC-MS) to validate the progress and completion of the reaction. The final characterization by spectroscopic methods ensures the identity and purity of the synthesized compounds, providing a self-validating system for the experimental workflow.

Conclusion

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is a strategically designed chemical intermediate with significant potential in drug discovery. Its unique combination of a hinge-binding aminopyrazole core, a lipophilic cyclohexyl group, and an N-methyl substituent makes it an ideal starting point for the synthesis of targeted libraries of compounds, particularly kinase inhibitors. The protocols outlined in this guide provide a robust framework for researchers to harness the synthetic utility of this valuable building block, enabling the efficient construction of complex and potentially therapeutic molecules.

References

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). RSC Medicinal Chemistry. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). Journal of Chemical and Pharmaceutical Research. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2020). Chemical Reviews. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2015). MDPI. [Link]

  • 3-cyclohexyl-1-methyl-1h-pyrazol-5-amine. (n.d.). PubChem. [Link]

  • The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. (2011). PubMed. [Link]

  • Pharmacological activities of pyrazolone derivatives. (2013). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Semantic Scholar. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). Arkivoc. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Organic and Medicinal Chemistry International Journal. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). The Royal Society of Chemistry. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2025). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-B%C3%A1ez-Grijalva-Cobos-Quiroz/89e173954605151528c11e0339a7b936e3794635]([Link]

  • 3-Cyclopropyl-1H-pyrazol-5-amine. (n.d.). Amerigo Scientific. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). Journal of Medicinal Chemistry. [Link]

Sources

High-Throughput Screening of Pyrazole Libraries: A Kinase-Focused TR-FRET Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Asciminib) [1, 2].[1] However, screening pyrazole libraries presents distinct challenges: aqueous solubility limits , potential aggregation-based false positives , and autofluorescence in specific derivatives.

This Application Note details a robust High-Throughput Screening (HTS) workflow optimized for pyrazole-based libraries. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary detection method.[2][3][4][5] TR-FRET is selected over standard fluorescence intensity or absorbance because its time-gated measurement (microseconds delay) effectively eliminates the short-lived background fluorescence often intrinsic to nitrogen-rich heterocycles like pyrazoles [3, 4].

Pre-Screening: Library Management & Solubility QC

Before the primary screen, the physical quality of the library must be validated. Pyrazoles often exhibit high crystallinity and lipophilicity, leading to precipitation when diluted from DMSO into aqueous buffers.

Acoustic Dispensing Strategy

To minimize solvent effects, we employ Acoustic Liquid Handling (e.g., Labcyte Echo). This allows for nanoliter-scale transfer, keeping final DMSO concentrations


.
  • Source Plate: 384-well or 1536-well LDV (Low Dead Volume) plates.

  • Solvent: 100% anhydrous DMSO.

  • Protocol:

    • Centrifuge source plates at 1000 x g for 1 minute to remove bubbles.

    • Dispense 10–50 nL of compound directly into the assay plate (dry dispense) or into pre-filled buffer (wet dispense).

    • Critical Step: For pyrazoles, a "wet dispense" (dispensing into 5 µL of assay buffer) is preferred to prevent compound precipitation at the plastic interface.

Solubility Validation (Nephelometry)

Perform a pilot solubility test on a representative subset (e.g., 5%) of the library.

  • Dilution: Dilute compounds to 100 µM in Assay Buffer (1% DMSO final).

  • Incubation: 60 minutes at Room Temperature (RT).

  • Read: Measure light scattering (Nephelometry) or Absorbance at 600 nm.

  • Threshold: Any compound showing >2-fold signal over background is flagged as "Aggregator/Insoluble."

Core Protocol: TR-FRET Kinase Assay[4][5]

This protocol utilizes a Europium-labeled antibody (Donor) and a fluorescent tracer (Acceptor).[5] When the tracer binds to the kinase active site, energy transfer occurs.[4] Pyrazole inhibitors displace the tracer, decreasing the FRET signal.

Assay Principle
  • Method: Competition Binding (Kinase Tracer Displacement).

  • Readout: Ratio of Acceptor Emission (665 nm) to Donor Emission (615 nm).

  • Advantage: Ratiometric data corrects for well-to-well liquid handling variability and colored compound interference.

Materials & Reagents
ComponentSpecificationRole
Kinase Recombinant Human Kinase (tagged, e.g., GST or His)Target
Tracer AlexaFluor™ 647-labeled ATP competitive tracerFRET Acceptor
Antibody Eu-anti-tag Antibody (e.g., Eu-anti-GST)FRET Donor
Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35Reaction Matrix
Plates 384-well Low Volume, White or Black (ProxiPlate)Assay Vessel
Step-by-Step Workflow

Step 1: Reagent Preparation

  • 2X Kinase/Antibody Mix: Dilute Kinase (e.g., 5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.

  • 4X Tracer Mix: Dilute Tracer to

    
     concentration (determined previously).
    

Step 2: Compound Transfer

  • Use acoustic dispenser to transfer 20 nL of Pyrazole library compounds (10 mM stock) into the 384-well plate.

  • Controls:

    • High Control (HC): DMSO only (Max FRET).

    • Low Control (LC): 10 µM Staurosporine (Min FRET).

Step 3: Reaction Assembly

  • Add 5 µL of 2X Kinase/Antibody Mix to all wells.

  • Centrifuge plate (1000 rpm, 30 sec).

  • Incubate for 15 minutes at RT to allow antibody binding.

  • Add 5 µL of 4X Tracer Mix to all wells.

  • Final Volume: 10 µL.

Step 4: Incubation

  • Seal plate and incubate for 60 minutes at RT in the dark. Note: Pyrazoles are generally stable, but light protection preserves the fluorophores.

Step 5: Detection

  • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

  • Settings:

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Delay: 50 µs (removes background fluorescence).

    • Integration Window: 400 µs.

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

Data Analysis

Calculate the TR-FRET Ratio (


):


Calculate % Inhibition:



Workflow Visualization

The following diagram illustrates the integrated HTS workflow, from library management to hit identification.

HTS_Workflow cluster_0 Library Prep cluster_1 Assay Execution (TR-FRET) cluster_2 Data Analysis Lib Pyrazole Library (10mM DMSO) QC Solubility QC (Nephelometry) Lib->QC 5% Subset Echo Acoustic Dispense (20 nL) Lib->Echo Reagent Add Kinase/Ab + Tracer Echo->Reagent Incubate Incubate 60 min @ RT Reagent->Incubate Read TR-FRET Read (Ex 337nm) Incubate->Read Calc Calculate Ratio (665/615 nm) Read->Calc Triage Hit Triage (Z-score > 3) Calc->Triage

Caption: End-to-end HTS workflow for pyrazole kinase inhibitors using acoustic dispensing and TR-FRET detection.

Hit Validation & Troubleshooting

False positives are the bane of HTS. For pyrazoles, two specific mechanisms must be ruled out: Pan-Assay Interference (PAINS) and Fluorescence Quenching .

The "Sponge" Effect (Colloidal Aggregation)

Pyrazoles can form colloidal aggregates that sequester enzymes non-specifically.

  • Counter-Screen: Repeat the assay with 0.01% Triton X-100 or increased Brij-35 (up to 0.1%).

  • Result: If potency shifts significantly (>3-fold IC50 increase) with detergent, the compound is likely an aggregator (False Positive) [5].

Autofluorescence & Quenching

While TR-FRET minimizes background, some pyrazoles can quench the Donor (Europium) signal, leading to a false "low ratio" which mimics inhibition.

  • Check: Analyze the Donor (615 nm) channel raw data.

  • Rule: If Donor signal drops >20% compared to DMSO controls, the compound is a quencher. Discard.

Hit Triage Decision Tree

Triage_Logic Hit Primary Hit (>50% Inhibition) Confirm Re-test in Duplicate Hit->Confirm DonorCheck Check Donor (615nm) Signal Integrity Confirm->DonorCheck Detergent Detergent Sensitivity (High Brij-35) DonorCheck->Detergent Donor Signal Normal FalsePos1 Discard: Quencher/Inner Filter DonorCheck->FalsePos1 Donor Signal < 80% Valid Valid Hit (Proceed to IC50) Detergent->Valid Potency Retained FalsePos2 Discard: Aggregator Detergent->FalsePos2 Potency Lost

Caption: Logic gate for filtering pyrazole-specific false positives (Quenchers and Aggregators).

References

  • Alam, M. A. (2023).[6] Pyrazole: an emerging privileged scaffold in drug discovery.[6][7][8] Future Medicinal Chemistry, 15(21), 2011–2023.[6] Link

  • NCI/NIH. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI. Link

  • Sino Biological. (2025). TR-FRET Technology: Principle, Advantages, and Applications. Link

  • Thermo Fisher Scientific. LanthaScreen TR-FRET Kinase Assays. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. Link

Sources

Application Note: Regioselective Functionalization of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The scaffold 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine represents a privileged pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., Janus kinase, B-Raf) and GPCR ligands. The steric bulk of the C3-cyclohexyl group provides critical hydrophobic pocket occupancy, while the 1-methyl-5-amino motif serves as a versatile electronic anchor.

However, the reactivity of this molecule is governed by a complex interplay of electronic activation and steric hindrance. Successful functionalization requires precise control over three competitive nucleophilic sites:

  • C4-Carbon: Highly nucleophilic due to the enamine-like resonance contribution from the 5-amino group.

  • Exocyclic Nitrogen (

    
    ):  The primary site for acylation and sulfonylation, behaving as a hard nucleophile.
    
  • Endocyclic Nitrogen (N2): A pyridine-like nitrogen that participates in cyclization reactions to form fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

This guide provides validated protocols to selectively target each site, ensuring high yield and purity for downstream SAR (Structure-Activity Relationship) exploration.

Mechanistic Insight & Reactivity Landscape

The regioselectivity of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is dictated by the "push-pull" electronics of the pyrazole ring. The 5-amino group donates electron density into the ring, significantly activating the C4 position toward Electrophilic Aromatic Substitution (EAS). Unlike unsubstituted pyrazoles, which are sluggish to react, this amine-substituted variant reacts rapidly with halogens.

Critical Consideration - The Cyclohexyl Effect: The bulky cyclohexyl group at C3 creates a steric wall. While it does not block C4 reactivity (which is adjacent to the smaller proton), it significantly influences the conformation of N-acylated products and the rate of annulation reactions involving bulky 1,3-dielectrophiles.

Visualization: Reactivity Decision Tree

ReactivityLandscape cluster_legend Reaction Drivers Start 3-Cyclohexyl-1-methyl- 1H-pyrazol-5-amine C4_Path Path A: C4-Functionalization (Soft Electrophiles) Start->C4_Path NIS / NBS (DMF, RT) N_Path Path B: N-Functionalization (Hard Electrophiles) Start->N_Path R-COCl / R-SO2Cl (Pyridine, 0°C) Ann_Path Path C: Annulation (1,3-Dielectrophiles) Start->Ann_Path 1,3-Diketones (AcOH, Reflux) Prod_Halogen 4-Halo-pyrazoles (Suzuki/Sonogashira Precursors) C4_Path->Prod_Halogen Prod_Amide Amides / Sulfonamides (Solubility/Binding) N_Path->Prod_Amide Prod_Fused Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitor Scaffolds) Ann_Path->Prod_Fused Info C4: Electronically Activated N-Exo: Nucleophilic Attack N2: Cyclization Partner

Figure 1: Strategic decision tree for functionalizing the pyrazole scaffold based on reagent class.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Iodination

Objective: Synthesize 3-cyclohexyl-4-iodo-1-methyl-1H-pyrazol-5-amine. Application: Precursor for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group activates C4, making it highly susceptible to iodonium (


) attack.

Materials:

  • Substrate: 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (5.58 mmol) of the starting amine in 15 mL of anhydrous MeCN. Ensure the solution is clear.

  • Addition: Cool the solution to 0°C using an ice bath. Add NIS (1.32 g, 5.86 mmol) portion-wise over 10 minutes.

    • Note: Slow addition prevents over-iodination or oxidation of the amine.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The product usually moves slightly faster or has a distinct UV profile compared to the starting material.

  • Work-up: Dilute the reaction mixture with EtOAc (50 mL) and wash with 10%

    
     (2 x 30 mL) to remove excess iodine (indicated by the disappearance of brown color). Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-40% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR: Disappearance of the C4-H singlet (typically around

    
     5.5-5.8 ppm).
    
  • MS (ESI): Observed mass

    
    .
    
Protocol B: Chemoselective N-Acylation

Objective: Synthesize N-(3-cyclohexyl-1-methyl-1H-pyrazol-5-yl)acetamide. Application: Modulating lipophilicity and hydrogen-bond donor/acceptor capability. Challenge: Avoiding bis-acylation or reaction at C4.

Materials:

  • Substrate: 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv)

  • Reagent: Acetyl Chloride (1.1 equiv)

  • Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
    ). Add Pyridine (2.0 equiv).
    
  • Cooling: Cool the mixture to 0°C.

  • Acylation: Add Acetyl Chloride (1.1 equiv) dropwise. The reaction is exothermic; maintain temperature < 5°C during addition.

  • Completion: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Quench: Add saturated

    
     solution. Extract with DCM.
    
  • Purification: Flash chromatography is usually required to separate the mono-acylated product from trace bis-acylated byproducts.

Why this works: The use of a weak base (Pyridine) and low temperature favors the kinetic product (N-acylation) over the thermodynamic C-acylation or bis-acylation.

Protocol C: Annulation to Pyrazolo[1,5-a]pyrimidines

Objective: Synthesize 2-cyclohexyl-7-hydroxy-4-methyl-pyrazolo[1,5-a]pyrimidine (structure depends on 1,3-dicarbonyl used). Application: Construction of bicyclic kinase inhibitor cores (Zaleplon analogs). Mechanism: Condensation of the exocyclic amine with a carbonyl, followed by intramolecular attack of the endocyclic N2 on the second electrophilic site.

Materials:

  • Substrate: 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv)

  • Reagent: Ethyl acetoacetate (1.2 equiv) or Acetylacetone (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Condition: Reflux (

    
    C)
    

Step-by-Step Methodology:

  • Mixture: In a heavy-walled pressure vial or round-bottom flask, combine the amine (1.0 equiv) and Ethyl acetoacetate (1.2 equiv) in Glacial AcOH (5-10 volumes).

  • Reflux: Heat the mixture to reflux for 4–12 hours.

    • Note: The reaction is driven by the acidity of the solvent which catalyzes the condensation and dehydration.

  • Precipitation: Cool the reaction to RT. Often, the product precipitates out. If not, pour the mixture into ice-cold water.

  • Isolation: Filter the solid precipitate. Wash with water to remove acetic acid.

  • Recrystallization: Recrystallize from Ethanol/DMF if higher purity is needed.

Regiochemistry Note: With unsymmetrical 1,3-dicarbonyls, two isomers are possible. In acidic media (AcOH), the reaction is often thermodynamically controlled, typically favoring the formation of the 7-keto (or 7-hydroxy tautomer) derivative due to the specific nucleophilicity of the pyrazole nitrogens.

Data Summary & Troubleshooting

Reaction TypeReagentSolventTempKey ChallengeSolution
C4-Iodination NISMeCN0°C

RT
Over-iodinationStoichiometric control (1.05 eq); Slow addition.
N-Acylation R-COClDCM/Py0°CBis-acylationKeep temp low; Use slight excess of amine if possible.
Annulation 1,3-DiketoneAcOHRefluxRegio-isomersSolvent choice (AcOH vs EtOH/Base) alters isomer ratio.
Visualization: Annulation Pathway

AnnulationMechanism Step1 Reactants: 5-Amine + 1,3-Dicarbonyl Step2 Intermediate: Schiff Base Formation (at N-Exo) Step1->Step2 Acid Cat. (-H2O) Step3 Cyclization: Attack of N2 on Carbonyl Step2->Step3 Intramolecular Final Product: Pyrazolo[1,5-a]pyrimidine Step3->Final Dehydration (-H2O)

Figure 2: Step-wise mechanism for the formation of the fused bicyclic system.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines: Title: New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity. Source: Bentham Science (2022). URL:[Link]

  • C4-Iodination Protocols: Title: Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[1] Source: J. Org.[1][2][3][4] Chem. (2008). URL:[Link]

  • General Reactivity of 5-Aminopyrazoles: Title: Approaches towards the synthesis of 5-aminopyrazoles.[2][3][5][6][7][8][9][10] Source: Beilstein J. Org. Chem. (2011).[6][11] URL:[Link]

  • Sulfonylation Protocols: Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[9] Source: Molbank (2024). URL:[Link]

  • Compound Data: Title: 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (PubChem). Source: PubChem.[12] URL:[Link]

Sources

Application Note: In Vitro Assay Development for Pyrazole-Based Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor). Its planar, nitrogen-rich architecture allows for diverse hydrogen-bonding interactions, particularly within the ATP-binding pockets of kinases. However, pyrazole derivatives often exhibit poor aqueous solubility and intrinsic fluorescence , properties that can catastrophically compromise assay data if not proactively managed.

This guide details a self-validating workflow for testing pyrazole compounds. It moves beyond standard "add-and-read" instructions to address the specific physicochemical liabilities of this chemical class.

Pre-Assay Validation: The "Go/No-Go" Checkpoints

Before pipetting a single enzyme, you must validate the compound's behavior in the assay vehicle.

Checkpoint A: Kinetic Solubility Profiling

Pyrazoles are lipophilic. In standard assay buffers (PBS/HEPES), they may precipitate at concentrations >10 µM, causing false negatives (compound unavailable to target) or false positives (aggregates sequestering the enzyme).

  • Protocol:

    • Prepare a 10 mM stock in 100% DMSO.[1]

    • Dilute to 100 µM in the specific Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Brij-35).

    • Incubate for 90 minutes at RT (mimicking assay time).

    • Measure absorbance at 620 nm (turbidity) or use laser nephelometry.

    • Criteria: If OD620 > 0.005 above background, the compound is insoluble. Action: Lower the testing concentration range or add 1% DMSO to the buffer.

Checkpoint B: Autofluorescence Scan

Many pyrazole derivatives (especially those fused with aromatic rings) act as fluorophores. This interferes with fluorescence-based assays like TR-FRET or FP.

  • Protocol:

    • Dilute compound to 10 µM in Assay Buffer.

    • Scan emission spectra at the assay's excitation wavelength (e.g., Ex 340nm / Em 490nm for NADH-coupled assays).

    • Criteria: If signal > 10% of the positive control signal, switch assay modalities (e.g., move from FRET to Luminescence/ADP-Glo).

Workflow Visualization

The following diagram illustrates the critical decision tree for pyrazole assay development, ensuring resources are not wasted on artifact-prone compounds.

PyrazoleWorkflow Start New Pyrazole Analog Solubility Solubility Check (Nephelometry) Start->Solubility Decision1 Precipitate? Solubility->Decision1 Fluorescence Autofluorescence Scan (Ex/Em Sweep) Decision2 Fluorescent? Fluorescence->Decision2 Decision1->Solubility Insoluble (Optimize Buffer/DMSO) Decision1->Fluorescence Soluble Luminescent Pathway A: Luminescent Assay (ADP-Glo) Decision2->Luminescent Yes (High Interference) FRET Pathway B: Fluorescent Assay (TR-FRET/FP) Decision2->FRET No (Clean Background) Cellular Cellular Validation (Target Engagement) Luminescent->Cellular FRET->Cellular

Caption: Logic flow for selecting the optimal assay modality based on physicochemical properties of pyrazole derivatives.

Protocol 1: Biochemical Potency (ADP-Glo Kinase Assay)

Recommended for Pyrazoles due to resistance to fluorescence interference.

Mechanism: This assay quantifies kinase activity by converting the ADP produced during the reaction into light. It is a "turn-on" assay, meaning inhibition results in a decrease in signal.

Reagents & Setup
  • Enzyme: Recombinant Kinase (e.g., JAK2, Aurora A) - Titrate to find linear range.

  • Substrate: Peptide substrate specific to the kinase.

  • ATP: Ultra-pure (contamination with ADP causes high background).

  • Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Detection: ADP-Glo™ Reagent (Promega) or equivalent.

Step-by-Step Procedure
  • Compound Prep: Prepare a 3-fold serial dilution of the pyrazole compound in 100% DMSO (10 points). Transfer 50 nL to a 384-well white low-volume plate (Echo acoustic dispensing preferred).

  • Enzyme Addition: Dilute kinase to 2x optimal concentration in Assay Buffer. Dispense 2.5 µL/well.

    • Control: Include "No Enzyme" wells (Background) and "No Compound" wells (Max Activity).

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT. Critical: Allows pyrazole to occupy the ATP pocket.

  • Reaction Start: Add 2.5 µL of 2x ATP/Substrate mix.

  • Kinase Reaction: Incubate for 60 min at RT (protect from light).

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min. Mechanism: Consumes remaining ATP so it doesn't generate light in the next step.

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min. Mechanism: Converts ADP to ATP, then to Luciferase light.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis

Calculate Percent Inhibition:



Fit data to a 4-parameter logistic equation to determine IC50.

Protocol 2: Cellular Target Engagement (Western Blot)

Validates that the pyrazole permeates the cell membrane and hits the target in a complex environment.

Example Target: Inhibition of STAT3 phosphorylation by a pyrazole JAK inhibitor.

Experimental Design
  • Cell Line: HEL cells (JAK2 V617F mutant) or cytokine-stimulated PBMCs.

  • Treatment: 6-point dose response (e.g., 0, 10, 100, 1000 nM).

  • Timepoint: 1 hour (phosphorylation events are rapid).

Step-by-Step Procedure
  • Seeding: Plate

    
     cells/well in a 6-well plate. Allow recovery for 24h.
    
  • Starvation: Serum-starve cells for 4 hours (removes basal phosphorylation noise).

  • Treatment: Add pyrazole compounds. Incubate 1 hour.

    • Stimulation (Optional): If using non-mutant cells, add IL-6 (10 ng/mL) for the last 15 mins.

  • Lysis: Wash with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Blotting:

    • Load 20 µg protein/lane.

    • Primary Antibody: Anti-pSTAT3 (Tyr705).

    • Secondary Antibody: HRP-conjugated.

    • Loading Control: Anti-Total STAT3 or GAPDH.

  • Quantification: Normalize pSTAT3 signal to Total STAT3 signal.

Data Presentation & Troubleshooting

Expected Results Table
ParameterRobust Assay CriteriaCommon Pyrazole Failure Mode
Z-Factor > 0.5< 0.3 (Due to precipitation/noise)
Signal:Background > 5-fold< 2-fold (High background from ATP contamination)
Hill Slope 0.8 - 1.2> 2.0 (Indicates aggregation/precipitation)
IC50 Shift < 2-fold shift with +BSA> 10-fold shift (Compound binds BSA, not target)
Troubleshooting Guide
  • Issue: Steep Hill Slope (>2.0).

    • Cause: The pyrazole is precipitating and non-specifically inactivating the enzyme ("brick dust" effect).

    • Fix: Add 0.01% Triton X-100 to the buffer to prevent aggregation.

  • Issue: High Fluorescent Background.

    • Cause: Pyrazole structure is emitting light at detection wavelength.

    • Fix: Switch to the ADP-Glo (luminescence) protocol described above.

Mechanism of Action Visualization

Understanding how the assay works is crucial for troubleshooting. Below is the mechanism for the ADP-Glo kinase assay used in this guide.

ADPGloMechanism Substrate Substrate + ATP Reaction Kinase Reaction Substrate->Reaction Kinase Kinase Enzyme (Target) Kinase->Reaction Pyrazole Pyrazole Inhibitor Pyrazole->Kinase Blocks ADP ADP Generated Reaction->ADP Active Kinase ATP_Resid Residual ATP Reaction->ATP_Resid Reagent2 Reagent 2: ADP -> ATP -> Light ADP->Reagent2 Reagent1 Reagent 1: Depletes ATP ATP_Resid->Reagent1 Digested Signal Luminescence (Readout) Reagent2->Signal

Caption: ADP-Glo reaction pathway. Pyrazoles inhibit the Kinase, reducing ADP production, leading to lower Luminescence.

References

  • Ansari, A. et al. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry. Link

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Link

  • National Institutes of Health (PMC). (2021). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry) Topic: Yield Optimization & Regioselectivity Control[1]

Executive Diagnostic: Why Your Yield is Low

Before altering your protocol, you must diagnose the specific "yield killer."[1] In the synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine from 3-cyclohexyl-3-oxopropanenitrile and methylhydrazine , yield loss rarely stems from a single factor. It is usually a combination of regioisomer formation and purification losses .[1]

The Regioselectivity Trap

The reaction of methylhydrazine with a


-ketonitrile is a competition between two nucleophilic nitrogens attacking two electrophilic carbons.
  • Target Pathway (Desired): The unsubstituted

    
     of methylhydrazine attacks the ketone.[1] The steric bulk of the cyclohexyl group favors this, keeping the methyl group distal (at position 1) and the cyclohexyl at position 3.
    
  • Parasitic Pathway (Undesired): The

    
     attacks the ketone.[1] This places the methyl group at position 1 and the cyclohexyl at position 5 (adjacent), creating significant steric strain.[1] While thermodynamically disfavored, this forms a "sticky" impurity profile that complicates crystallization.[1]
    

Regioselectivity Start Reactants: 3-cyclohexyl-3-oxopropanenitrile + Methylhydrazine PathA Path A (Desired): NH2 attacks Ketone Start->PathA Sterically Favored PathB Path B (Undesired): NH(Me) attacks Ketone Start->PathB Kinetic Competition InterA Intermediate A: Hydrazone Formation PathA->InterA Cyclization InterB Intermediate B: Wrong Hydrazone PathB->InterB Cyclization ProdA TARGET: 3-cyclohexyl-1-methyl- 1H-pyrazol-5-amine InterA->ProdA Cyclization ProdB IMPURITY: 5-cyclohexyl-1-methyl- 1H-pyrazol-3-amine InterB->ProdB Cyclization

Figure 1: Mechanistic pathway showing the competition between the desired product and the steric impurity.[1]

Optimized Experimental Protocol

This protocol replaces standard reflux methods with a Dean-Stark approach to drive the equilibrium and utilizes salt formation for purification, bypassing difficult chromatography.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-cyclohexyl-3-oxopropanenitrile1.0SubstrateEnsure dryness; water inhibits cyclization.[1]
Methylhydrazine1.1 - 1.2ReagentToxic/Volatile. Use slight excess to account for volatility.[1]
Acetic Acid (Glacial)0.1 - 0.5CatalystPromotes protonation of the ketone, accelerating Path A.
TolueneSolventMediumAzeotropic removal of water is critical.[1]
Step-by-Step Workflow
  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with toluene), and a reflux condenser.

  • Charging: Add 3-cyclohexyl-3-oxopropanenitrile (1.0 eq) and Toluene (10-15 volumes). Stir until dissolved.

  • Catalyst Addition: Add Glacial Acetic Acid (0.1 eq).

  • Reagent Addition: Crucial Step. Cool the solution to 0-5°C. Add Methylhydrazine (1.1 eq) dropwise.

    • Why? Low temperature favors the kinetic attack of the less hindered

      
       on the ketone (Desired Path A).[1]
      
  • Reaction: Allow to warm to Room Temp (RT) for 1 hour, then heat to reflux.

  • Water Removal: Reflux vigorously. Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3-5 hours).[1]

  • Isolation (The "Salt Crash" Method):

    • Cool to RT.

    • Add 2N HCl in Diethyl Ether or Dioxane (1.1 eq).[1]

    • The HCl salt of the product will precipitate as a solid, leaving non-basic impurities (unreacted nitrile) in the toluene.[1]

    • Filter the solid and wash with cold ether.[1]

  • Free Basing (Optional): If the free base is required, suspend the salt in water, adjust pH to >10 with NaOH, and extract with Ethyl Acetate.[1]

Troubleshooting Guide (FAQ)

Q1: I am seeing a "sticky oil" instead of a solid. How do I fix this?

Cause: 5-aminopyrazoles are often low-melting solids or oils, especially when impure.[1] Small amounts of the regioisomer (Path B) depress the melting point significantly.[1] Solution:

  • Do not attempt to crystallize the free base directly from the reaction mixture.[1]

  • Action: Convert to the Hydrochloride (HCl) or Hemisulfate salt as described in Step 7 above.[1] The salts are almost always crystalline and have high melting points (>150°C), making purification easy.[1]

Q2: My LC-MS shows a mass of M+18 (or M+Water). Is the reaction incomplete?

Cause: You are likely seeing the intermediate hydrazone (Intermediate A in Figure 1) that has not cyclized.[1] Solution:

  • The cyclization step (Nucleophilic attack of Nitrogen on Nitrile) is the rate-determining step and requires heat/acid.[1]

  • Action: Check your Dean-Stark trap. If water is not being removed, the equilibrium pushes back toward the open-chain form.[1] Increase reflux time or add a Lewis Acid promoter (e.g.,

    
     or simple 
    
    
    
    -TsOH) to force the nitrile attack.[1]
Q3: The yield is low (<40%), and I see many peaks in the baseline.

Cause: Methylhydrazine is a strong reducing agent and nucleophile; it can cause side reactions if the mixture is heated too quickly without "tempering."[1] Solution:

  • Action: Ensure the "0°C Addition" step is followed. Mixing reagents at reflux temperature leads to immediate decomposition and "bis-pyrazole" formation.[1]

  • Action: Switch solvent to Ethanol with 10% Acetic Acid if Toluene fails.[1] While Toluene is better for water removal, Ethanol/AcOH is better for proton transfer, which can speed up a sluggish reaction.[1]

Q4: How do I confirm I have the correct isomer (3-cyclohexyl vs 5-cyclohexyl)?

Diagnostic:

  • NOE NMR: This is the gold standard.[1] Irradiate the N-Methyl signal (approx 3.6-3.8 ppm).

    • Correct Isomer (3-cyclohexyl-1-methyl): You should see NO enhancement of the cyclohexyl protons because they are far away (Position 3 vs Position 1).[1] You should see enhancement of the C-H at position 4.[1]

    • Wrong Isomer (5-cyclohexyl-1-methyl): You will see strong enhancement of the cyclohexyl protons because they are adjacent to the N-Methyl group.[1]

Decision Logic for Purification

Use this flow to determine the best way to isolate your specific batch based on its current state.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Crystalline Oil Viscous Oil/Gum CheckState->Oil Amorphous Recryst Recrystallize: Acetonitrile or iPrOH Solid->Recryst SaltForm Salt Formation: Add HCl/Dioxane Oil->SaltForm Filter Filter & Wash (Cold Ether) Recryst->Filter SaltForm->Filter FreeBase Neutralize (NaOH) Extract EtOAc Filter->FreeBase If Free Amine Needed

Figure 2: Troubleshooting workflow for product isolation.[1]

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1] Journal of Organic Chemistry, 2008.[1]

  • General Synthesis of 5-Aminopyrazoles: Elguero, J., et al. "Approaches towards the synthesis of 5-aminopyrazoles."[1] Beilstein Journal of Organic Chemistry, 2011.[1]

  • Purification & Properties: "Synthesis and evaluation of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives." Bioorganic & Medicinal Chemistry Letters, 2011.[1][2]

  • Process Chemistry (Salt Formation): Anderson, E.L. "3-amino-4-phenylpyrazoles and method of preparation."[1][3] US Patent 3,296,269.[1] (Demonstrates the utility of acid salts in isolating aminopyrazoles).

Sources

Overcoming poor solubility of pyrazole derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Pyrazole Derivatives in Aqueous Media Ticket ID: PYR-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Solubility Support Center

You are likely here because your pyrazole-based lead compound—despite showing promising potency in silico or in organic solvents—is "crashing out" in aqueous buffers, showing erratic bioassay results, or failing to reach absorbable concentrations in vivo.

Pyrazoles (1,2-diazoles) are notorious for this. Their planar, electron-rich aromatic nature facilitates strong


-

stacking and high crystal lattice energy, often resulting in "brick dust" molecules. Furthermore, the amphoteric nature of the pyrazole ring (acting as both a weak acid and weak base depending on substitution) complicates pH-dependent solubility.

This guide is not a textbook; it is a troubleshooting workflow designed to rescue your compound.

Module 1: The Diagnostic Workflow

Before attempting random additives, you must diagnose the type of solubility problem. Use the decision tree below to select the correct remediation strategy.

PyrazoleSolubility Start START: Compound 'Crashes' in Aqueous Media Check_pKa Step 1: Check pKa & Ionization (Is there an ionizable center?) Start->Check_pKa Ionizable Yes (Basic N or Acidic NH) Check_pKa->Ionizable Neutral No (Neutral / Highly Lipophilic) Check_pKa->Neutral Salt_Screen STRATEGY A: Salt Selection (HCl, Mesylate, Sodium) Ionizable->Salt_Screen pH_Adjust STRATEGY B: pH Adjustment (Buffer Selection) Ionizable->pH_Adjust Check_MP Step 2: Check Melting Point (Tm) Neutral->Check_MP High_Tm High Tm (>200°C) (High Lattice Energy) Check_MP->High_Tm Low_Tm Moderate Tm (<200°C) (Lipophilicity Limited) Check_MP->Low_Tm ASD STRATEGY C: Amorphous Solid Dispersion (Break Crystal Lattice) High_Tm->ASD Cosolvent STRATEGY D: Cosolvents/Surfactants (DMSO, PEG, Tween) Low_Tm->Cosolvent Cyclodextrin STRATEGY E: Complexation (HP-β-CD, SBE-β-CD) Low_Tm->Cyclodextrin

Figure 1: Strategic decision tree for pyrazole solubility enhancement based on physicochemical properties (pKa and Melting Point).

Module 2: The "Crash Out" in Assays (Kinetic vs. Thermodynamic)

The Issue: You dissolve your pyrazole in 100% DMSO (10 mM), but when you spike it into the assay buffer (e.g., to 10 µM), the solution turns cloudy or potency drops over time.

The Science: This is a Kinetic Solubility failure. The compound is temporarily supersaturated but rapidly precipitates to its stable crystalline form.

Troubleshooting Protocol: The "Shift" Assay

Do not rely on visual inspection alone. Use this protocol to determine the Maximum Tolerable Concentration (MTC) of DMSO/Buffer.

  • Prepare Stocks: Make a 10 mM stock in DMSO.

  • Serial Dilution: Prepare a 96-well plate with your assay buffer (e.g., PBS pH 7.4).

  • Spike: Add DMSO stock to buffer to achieve final concentrations of 1, 10, 50, and 100 µM (keep DMSO <1% or constant).

  • Incubate: Let sit for 4 hours (typical assay duration).

  • Read: Measure Absorbance at 600nm (turbidity) OR centrifuge and measure supernatant concentration via HPLC.

  • Decision:

    • Precipitation at <10 µM? You need a Surfactant (Go to Table 1).

    • Stable at 4 hours but precipitates at 24 hours? Acceptable for short assays, unacceptable for long incubations.

Table 1: Recommended Additives for Assay Rescue

Additive ClassSpecific AgentRecommended RangeMechanism
Cosolvent DMSO0.1% - 5%Disrupts water structure; solvates hydrophobic regions.
Surfactant Tween 80 / Polysorbate 800.01% - 0.1%Forms micelles that encapsulate the pyrazole. Warning: Can interfere with some enzyme assays.
Polymer HPMC (Hydroxypropyl methylcellulose)0.05% - 0.1%Inhibits nucleation; delays precipitation (maintains supersaturation).

Module 3: Chemical Modification (Salts & pH)

The Issue: You need higher solubility for animal studies (PK) or high-concentration formulations (>1 mg/mL).

The Science: Unsubstituted pyrazoles have a pKa ~2.5 (protonation of pyridine-like N) and ~14 (deprotonation of pyrrole-like NH). However, substituted pyrazoles often shift these values. If your molecule has a basic center (pKa > 3) or acidic group (pKa < 10), salt formation is the most robust fix.

Protocol: The "Golden Three" Salt Screen

For pyrazoles, avoid weak organic acids initially. Use strong counter-ions to ensure proton transfer.

  • Acid Selection (for Basic Pyrazoles):

    • Hydrochloric Acid (HCl): The standard.[1] Small counter-ion, high lattice energy risk.

    • Methanesulfonic Acid (Mesylate):Best for pyrazoles. The organic tail disrupts packing, often lowering melting point and increasing solubility.

    • Isethionic Acid: Adds a hydroxyl group, enhancing hydrophilicity.

  • Procedure:

    • Dissolve 50 mg free base in minimal acetone or ethanol.

    • Add 1.05 equivalents of acid (dissolved in same solvent).

    • Cool to 4°C. If oil forms, scratch glass or add diethyl ether anti-solvent.

    • Filter and dry.

  • Validation:

    • Measure Thermodynamic Solubility : Excess solid in water, stir for 24h, filter, HPLC.

    • Target: >100-fold improvement over free base.[2]

Module 4: Cyclodextrin Complexation

The Issue: Your compound is neutral (no salt possible) or lipophilic (LogP > 3), and you need an injectable formulation.

The Science: Pyrazoles fit well into the hydrophobic cavity of


-Cyclodextrins. The "bucket" shape hides the hydrophobic pyrazole from water while the exterior hydroxyls interact with the solvent.

Recommended Cyclodextrin:

  • Avoid: Parent

    
    -CD (Nephrotoxic, low solubility).
    
  • Use: Sulfobutylether-

    
    -CD (SBECD / Captisol®)  or HP-
    
    
    
    -CD
    . These are FDA-approved for parenterals.
Protocol: Phase Solubility Study (Higuchi & Connors)

This experiment determines the binding constant (


) and how much CD is required to solubilize your dose.

PhaseSolubility Step1 1. Prepare CD Solutions (0, 5, 10, ... 100 mM) Step2 2. Add Excess Drug (Solid Pyrazole) Step1->Step2 Step3 3. Equilibrate (Shake 24-48h @ 25°C) Step2->Step3 Step4 4. Filter & Analyze (HPLC-UV) Step3->Step4 Step5 5. Plot Data ([Drug] vs [CD]) Step4->Step5

Figure 2: Workflow for determining the stability constant of Pyrazole-CD complexes.

Interpretation:

  • A-Type Curve (Linear): Ideal. Solubility increases linearly with CD concentration.

    • Formula:

      
      
      
  • B-Type Curve (Plateau): The complex itself has limited solubility. Switch to SBE-

    
    -CD.
    

Module 5: Amorphous Solid Dispersions (ASD)

The Issue: High melting point (>200°C) and extremely low solubility (<1 µg/mL). The crystal lattice is too stable to break with solvents alone.

The Science: ASD freezes the compound in a disordered, high-energy "liquid" state within a polymer matrix. This creates a "spring and parachute" effect:

  • Spring: Rapid dissolution of the amorphous form (supersaturation).

  • Parachute: Polymer inhibits recrystallization.

Protocol: Solvent Evaporation (Lab Scale)

Before moving to Hot Melt Extrusion (HME), validate the concept on a small scale.

  • Ratio: 1:3 (Drug:Polymer).

  • Polymers:

    • HPMC-AS (Acetate Succinate): Best for pH-dependent release (enteric).

    • PVPVA (Copovidone): Excellent general stabilizer for pyrazoles.

  • Method:

    • Dissolve Drug and Polymer in a common solvent (Methanol/DCM 1:1).

    • Rotary evaporate (Rotovap) rapidly at 40°C.

    • Vacuum dry for 24h to remove solvent.

  • Test: Run a dissolution test in FaSSIF (Fasted State Simulated Intestinal Fluid). If you see a 10-20x increase in AUC compared to crystalline drug, proceed to Spray Drying.

Frequently Asked Questions (FAQ)

Q: My pyrazole has an NH group. Can I just use high pH buffer to dissolve it? A: While unsubstituted pyrazoles can deprotonate at N1, the pKa is typically very high (~14). Unless you have strong electron-withdrawing groups (like -CF3 or -NO2) on the ring that lower the pKa to ~10, physiological buffers (pH 7.4) will not deprotonate it enough to improve solubility. You are better off targeting the basic nitrogen (if present) with acidic buffers.

Q: I see a "gel" forming when I add water to my DMSO stock. What is this? A: This is likely "oiling out" or liquid-liquid phase separation (LLPS), common with lipophilic pyrazoles. The compound is coming out of solution but hasn't crystallized yet. Immediate Action: Add a surfactant (Tween 80) or switch to a PEG400:Water cosolvent system (e.g., 20:80) to stabilize the dispersion.

Q: Which salt form is best for scale-up? A: For pyrazoles, Mesylate (Methanesulfonate) is often superior to HCl. HCl salts of weak bases can be hygroscopic and prone to disproportionation (losing the HCl gas) during drying. Mesylates are generally more stable and less volatile.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Friesen, D. T., et al. (2008). Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview. Molecular Pharmaceutics, 5(6), 1003-1019. Link

  • Kumar, L., et al. (2013). Salt Selection in Drug Development. Pharmaceutical Technology, 37(2). Link

Sources

Resolving ambiguous peaks in the 1H NMR of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced NMR Technical Support Center.

Topic: Resolving Ambiguous Peaks in the


H NMR of Substituted Pyrazoles
Ticket ID:  PYR-NMR-001
Assigned Specialist:  Senior Application Scientist, Structural Elucidation Group

Introduction: The Pyrazole Challenge

You are likely here because your pyrazole spectrum looks "wrong." Perhaps the NH signal is missing, the integral values are non-integers, or you cannot definitively assign the 1,3- vs. 1,5-regioisomer after an


-alkylation.

Pyrazoles are notorious in NMR spectroscopy due to two fundamental phenomena: Annular Tautomerism (proton migration between N1 and N2) and Regioisomerism (ambiguity in


-substitution). This guide treats these issues not as anomalies, but as predictable behaviors that can be resolved with specific protocols.

Module 1: The Case of the Disappearing Proton (Tautomerism)

User Symptom: "I synthesized a 3,5-substituted pyrazole. The NH peak is invisible in CDCl


, and the C3/C5 substituent signals are broad or show non-integer integration."
Technical Diagnosis

Unsubstituted pyrazoles (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-H) undergo annular tautomerism. The proton rapidly hops between N1 and N2.
  • Fast Exchange: If the hopping rate (

    
    ) is much faster than the NMR timescale (
    
    
    
    ), you see a single averaged set of signals.
  • Intermediate Exchange: If

    
    , signals broaden significantly, often blending into the baseline (decoalescence).
    
  • Slow Exchange: If

    
    , you see two distinct sets of signals for the two tautomers.[1]
    

In CDCl


 at room temperature, pyrazoles often exist in intermediate exchange , causing the "disappearing" peaks.
Troubleshooting Protocol

Step 1: Solvent Switch (The Hydrogen Bond Lock) Switch from CDCl


 to DMSO-

or Acetone-

.
  • Mechanism: These polar aprotic solvents function as hydrogen bond acceptors. They form a strong H-bond with the pyrazole NH, significantly increasing the activation energy for proton transfer. This slows the exchange rate, often pushing the system into the "slow exchange" regime, revealing sharp, distinct peaks for each tautomer (or a dominant tautomer).

Step 2: Variable Temperature (VT) NMR If DMSO-


 is insufficient, you must alter the temperature to shift the exchange regime.
  • To Coalesce (Average): Heat the sample (e.g., to 330–350 K in DMSO). This pushes the system to fast exchange, resulting in sharp, averaged signals. Useful for purity checks.

  • To Resolve (Freeze): Cool the sample (e.g., to 233 K in CD

    
    Cl
    
    
    
    or Acetone-
    
    
    ). This freezes the tautomers, allowing you to integrate them separately and calculate
    
    
    .

TautomerismLogic Start Symptom: Broad/Missing NH or C3/C5 Signals SolventCheck Current Solvent? Start->SolventCheck CDCl3 CDCl3 SolventCheck->CDCl3 DMSO DMSO-d6 / Acetone-d6 SolventCheck->DMSO Action1 Switch to DMSO-d6 (Stabilizes Tautomers) CDCl3->Action1 StatusCheck Signals Sharp? DMSO->StatusCheck Action1->StatusCheck VT_Heat Heat Sample (>330K) Force Fast Exchange (Averaged Spectrum) StatusCheck->VT_Heat Still Broad VT_Cool Cool Sample (<240K) Force Slow Exchange (Distinct Tautomers) StatusCheck->VT_Cool Need Isomer Ratio

Figure 1: Decision tree for resolving tautomeric broadening in pyrazoles.

Module 2: The Regioisomer Crisis (1,3- vs. 1,5-Isomers)

User Symptom: "I alkylated a 3-substituted pyrazole. Did I get the 1,3-isomer or the 1,5-isomer? The 1H NMR looks identical for both."

Technical Diagnosis

When you alkylate an asymmetric pyrazole, you get a mixture of regioisomers.

  • 1,3-isomer: The substituent is on N1, and the original group is at C3. They are far apart.

  • 1,5-isomer: The substituent is on N1, and the original group is at C5. They are spatially adjacent (steric crowding).

Critical Warning: You cannot rely solely on 1D chemical shifts. While C5-H is typically downfield of C3-H, solvent and substituent electronic effects can invert this rule.

The Definitive Solution: 1D NOE / 2D NOESY

Nuclear Overhauser Effect (NOE) spectroscopy measures through-space coupling (typically < 5 Å). This is the only self-validating method for pyrazole regioisomers.

Feature1,5-Disubstituted (Crowded)1,3-Disubstituted (Distant)
Geometry N-R group is close to C5-R group.N-R group is close to C5-H .
NOE Signal Strong NOE between N-R protons and C5-R protons.NO NOE between N-R and C3-R. Strong NOE between N-R and C5-H .
Coupling (

)

(approx 2.0 Hz)

(approx 1.8 Hz)

Note: The coupling constant difference (0.2 Hz) is often too small to resolve on standard 300/400 MHz instruments. Rely on NOE.

Experimental Protocol: NOESY Acquisition
  • Sample Prep: Degas the sample (bubbling

    
     for 5 mins) to remove paramagnetic oxygen, which quenches NOE signals.
    
  • Parameter Setup:

    • Mixing Time (

      
      ):  Set to 500–800 ms . (Too short = no signal; Too long = spin diffusion).
      
    • Relaxation Delay (

      
      ):  Set to 3–5 seconds  to allow full relaxation.
      
  • Analysis:

    • Look for the "cross-peak" connecting the

      
      -alkyl protons and the substituent on the ring.
      
    • Positive Result: Cross-peak present

      
      1,5-isomer .
      
    • Negative Result: Cross-peak absent

      
       Likely 1,3-isomer  (confirm by finding the NOE between 
      
      
      
      -alkyl and the C5-proton).

RegioisomerLogic Input Unknown Regioisomer (N-Alkylated) Exp Run 2D NOESY / 1D NOE (Mix time: 500ms) Input->Exp Decision Check Cross-peaks from N-Alkyl Group Exp->Decision Result15 NOE to Substituent (Spatial Proximity) Decision->Result15 Cross-peak found Result13 NOE to Ring Proton (H5) (Substituent Distant) Decision->Result13 No substituent cross-peak Conclusion15 Identify as 1,5-Isomer Result15->Conclusion15 Conclusion13 Identify as 1,3-Isomer Result13->Conclusion13

Figure 2: Workflow for distinguishing 1,3- and 1,5-pyrazole regioisomers via NOESY.

Module 3: Advanced Signal Resolution (ASIS)

User Symptom: "My peaks are overlapping in the aromatic region. I cannot calculate the coupling constants (


) to determine the substitution pattern."
Technical Diagnosis

Pyrazoles are electron-rich aromatics. Their chemical shifts are highly susceptible to ASIS (Aromatic Solvent-Induced Shift) . Planar, anisotropic solvents like Benzene-


 pack against the solute in specific orientations, shielding or deshielding protons differently than isotropic solvents like CDCl

.
The "Solvent Titration" Protocol

If you have overlapping multiplets in CDCl


:
  • Dry the sample and redissolve in Benzene-

    
      (C
    
    
    
    D
    
    
    ).
  • Result: Pyrazole ring protons often shift significantly (

    
     ppm) relative to other aromatic protons (like phenyl groups), resolving the overlap.
    
  • Calculation:

    
    .
    
    • Protons adjacent to the lone pair (N2) are often shielded more strongly in benzene.

FAQ: Frequently Asked Questions

Q: Can I use


 coupling to distinguish H3 from H5? 
A:  theoretically, yes, but proceed with caution.
  • 
     is typically 1.8 Hz .
    
  • 
     is typically 2.2 Hz .
    
  • Why it fails: This 0.4 Hz difference requires high digital resolution (lots of points) and a perfectly shimmed magnet. If your lines are broad (due to tautomerism), you cannot measure this. Use NOESY instead.

Q: Why does my integration show 0.6 protons for the NH peak? A: This is likely due to H/D exchange . If you are using a protic deuterated solvent (like MeOD or D


O), the NH proton exchanges with deuterium and becomes invisible. Even in CDCl

, trace acidity can catalyze exchange with residual water.
  • Fix: Run the spectrum in anhydrous DMSO-

    
     or dry the sample thoroughly.
    

Q: I see "satellite" peaks around my pyrazole carbons in


C NMR. Impurities? 
A:  Likely not. Pyrazoles often show coupling to the quadrupolar 

N nuclei, causing broadening or splitting in

C signals (especially C3/C5). This is normal.

References

  • Claramunt, R. M., et al. (2006).[2][3] "The Tautomerism of Pyrazoles." Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.[2] Link

  • Alkorta, I., et al. (2008).[4] "A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles." New Journal of Chemistry, 32, 1902-1908. Link

  • López, C., Claramunt, R. M., et al. (1993).[5] "A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles." Canadian Journal of Chemistry, 71(5), 678-684.[5] Link

  • Novikova, D. S., et al. (2021). "Analysis of NOESY spectra to obtain accurate information on the structure... of pyrazolo[1,5-a]pyrimidine derivatives." St. Petersburg State University Research. Link

Sources

Technical Support Center: Navigating the Workup of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the successful workup and purification of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the isolation of this valuable synthetic intermediate. This guide is structured to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your workflow, ensuring the integrity and purity of your compound.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns encountered during the workup of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Q1: My isolated product is discolored (e.g., brown, pink, or purple). What is the likely cause?

A1: Discoloration is a common indicator of product degradation, primarily due to oxidation. The 5-amino group on the pyrazole ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored impurities, such as azo compounds.[1][2] To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration steps, and to use degassed solvents.

Q2: I am observing significant product loss during aqueous workup. What are the potential reasons?

A2: Product loss during aqueous extraction can stem from two main factors:

  • Protonation and increased water solubility: As an amine, your compound can be protonated under acidic conditions to form an ammonium salt, which is more water-soluble.[3] If your aqueous washes are too acidic, you may be losing the product to the aqueous layer.

  • Emulsion formation: The presence of both a lipophilic cyclohexyl group and a polar amine group can sometimes lead to the formation of emulsions during extraction, making phase separation difficult and leading to product loss.

Q3: Can I use a strong acid to wash out basic impurities?

A3: While tempting, using strong acids for washing should be approached with caution. While the pyrazole ring is generally robust, prolonged exposure to harsh acidic conditions can potentially lead to degradation.[4][5] It is advisable to use dilute acids (e.g., 1 M HCl) for brief washes and to neutralize the organic layer promptly afterward.

Q4: Is the compound stable to basic conditions?

A4: Pyrazole and its derivatives are generally stable to basic conditions. In fact, a basic wash (e.g., with saturated sodium bicarbonate solution) is often recommended to remove any acidic byproducts or unreacted starting materials. The N-H proton of an un-substituted pyrazole is acidic, but in your N-methylated compound, this is not a concern.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section provides a systematic approach to identifying and resolving common problems encountered during the workup of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Visualizing the Troubleshooting Process

The following flowchart illustrates a decision-making process for troubleshooting common issues.

Troubleshooting_Degradation start Problem: Product Degradation or Low Yield discoloration Discoloration Observed? start->discoloration low_yield Low Yield Observed? start->low_yield discoloration->low_yield No oxidation Suspect Oxidation discoloration->oxidation Yes acid_sensitivity Suspect Acid Sensitivity low_yield->acid_sensitivity Yes, after acid wash solubility_issue Suspect Solubility Issues low_yield->solubility_issue Yes, during extraction solution_oxidation Implement Inert Atmosphere Techniques - Use degassed solvents - Work under N2 or Ar - Minimize air exposure oxidation->solution_oxidation solution_acid Modify Acid Wash - Use dilute acid (e.g., 1M HCl) for short periods - Neutralize promptly with NaHCO3 wash acid_sensitivity->solution_acid solution_solubility Optimize Extraction - Check pH of aqueous layers - Use brine to break emulsions - Back-extract aqueous layers solubility_issue->solution_solubility

Caption: A flowchart to guide troubleshooting efforts.

Key Degradation Pathways

Understanding the potential degradation pathways is crucial for prevention.

Degradation_Pathways product 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine oxidized_product Oxidized Impurities (e.g., Azo compounds) product->oxidized_product [O], Air, Light, Metal Ions protonated_product Protonated Amine (Water Soluble) product->protonated_product H+ (Acidic Workup)

Caption: Potential degradation pathways for the target compound.

Recommended Workup Protocols

To minimize degradation and maximize yield, consider the following optimized workup procedures.

Protocol 1: Standard Mild Workup

This protocol is suitable for most reaction mixtures where significant acidic or basic impurities are not expected.

Standard_Workup_Protocol start Reaction Mixture quench Quench with Water (degassed) start->quench extract Extract with Ethyl Acetate (or other suitable solvent) quench->extract wash_bicarb Wash with Saturated NaHCO3 (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate end Crude Product concentrate->end

Caption: A standard, mild workup protocol.

Detailed Steps for Protocol 1:

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by adding degassed water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction 2-3 times to ensure complete recovery.

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acids.

    • Follow with a wash with brine (saturated aqueous sodium chloride) to remove bulk water and aid in breaking any emulsions.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. To minimize oxidation, it is advisable to introduce a stream of nitrogen or argon before and after concentration.

Protocol 2: Workup with an Acid Wash

This protocol is recommended when basic impurities need to be removed.

Detailed Steps for Protocol 2:

  • Quenching and Extraction: Follow steps 1 and 2 from Protocol 1.

  • Acid Wash: Wash the combined organic layers with a short, single wash of dilute (e.g., 1 M) hydrochloric acid.

  • Neutralization: Immediately wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid and deprotonate your product.

  • Final Wash and Drying: Wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Comparison of Workup Techniques
TechniqueAdvantagesDisadvantagesBest For
Standard Mild Workup Minimizes risk of acid-catalyzed degradation.May not effectively remove basic impurities.Reactions with neutral or acidic byproducts.
Workup with Acid Wash Effectively removes basic impurities.Risk of product loss to the aqueous layer if not carefully controlled; potential for acid-catalyzed degradation.Reactions where basic starting materials or byproducts are present.
Inert Atmosphere Handling Significantly reduces oxidative degradation.Requires specialized equipment (e.g., Schlenk line, glovebox).Final purification steps and long-term storage.

Advanced Strategies for Preventing Degradation

For particularly sensitive reactions or when high purity is paramount, consider these advanced strategies:

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvent during workup and storage can help prevent oxidative degradation.

  • Amino Group Protection: For multi-step syntheses, protecting the 5-amino group as a carbamate (e.g., Boc or Cbz) can prevent it from undergoing undesired side reactions.[7][8] The protecting group can then be removed in the final step under conditions that do not affect the rest of the molecule.

By understanding the chemical vulnerabilities of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine and implementing these best practices, you can significantly improve the outcome of your workup, leading to higher yields and purer material.

References

Sources

Validation & Comparative

Comparative analysis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine with other pyrazole inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Pyrazole-Based Inhibitors: A Guide for Researchers

A Senior Application Scientist's Guide to Evaluating Next-Generation Heat Shock Protein 90 (HSP90) Inhibitors

While the specific compound 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is not extensively characterized in public literature, the pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase and molecular chaperone inhibitors. This guide will use the well-characterized, pyrazole-containing Heat Shock Protein 90 (HSP90) inhibitor, NVP-AUY922 (Luminespib) , as a representative molecule for a detailed comparative analysis.

We will benchmark NVP-AUY922 against two other prominent HSP90 inhibitors: the second-generation, non-geldanamycin inhibitor Ganetespib (STA-9090) , and the first-generation ansamycin antibiotic 17-AAG (Tanespimycin) . This comparison will provide researchers with a framework for evaluating such compounds, focusing on biochemical potency, cellular activity, and mechanistic insights.

The Critical Role of HSP90 in Oncology

Heat Shock Protein 90 (HSP90) is an ATP-dependent molecular chaperone vital for the stability and function of numerous "client" proteins.[1] In cancer cells, HSP90 is overexpressed and plays a crucial role in maintaining the conformational integrity of oncoproteins that drive tumor growth, proliferation, and survival.[2][3] These client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors.[4] By inhibiting HSP90, multiple oncogenic pathways can be disrupted simultaneously, making it a compelling target for cancer therapy.[4]

HSP90 inhibitors typically bind to the N-terminal ATP-binding pocket, blocking the chaperone's ATPase activity.[4] This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of client proteins.[5] A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, notably HSP70.[4][6]

Mechanism of Action: The HSP90 Chaperone Cycle and Inhibition

The HSP90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes necessary for client protein activation. Inhibitors like NVP-AUY922, Ganetespib, and 17-AAG competitively bind to the N-terminal ATP pocket, stalling this cycle and leading to client protein degradation.

Caption: Inhibition of the HSP90 chaperone cycle by blocking the ATP-binding site.

Comparative Analysis of Inhibitor Potency

The following table summarizes the reported inhibitory concentrations (IC50) and growth inhibition (GI50) values for NVP-AUY922, Ganetespib, and 17-AAG. These values provide a quantitative measure of their potency against the HSP90 target and in various cancer cell lines.

InhibitorTarget/AssayIC50/GI50 (nM)Cell Line(s)Reference(s)
NVP-AUY922 HSP90α13Cell-free[7]
HSP90β21Cell-free[7]
Proliferation3 - 126Breast Cancer Panel[6]
Proliferation< 100Non-Small Cell Lung Cancer (NSCLC) Panel[8]
Proliferation5.2 - 860 (median 20.4)NSCLC Panel[9]
Proliferation4.8 - 7.8Glioblastoma[10]
Ganetespib HSP904Cell-free[11]
Proliferation2 - 30NSCLC Panel[1]
Proliferation37.5 - 84Melanoma Panel[12]
ProliferationLow nM rangeTriple-Negative Breast Cancer[13]
17-AAG HSP905Cell-free[14][15]
Proliferation20 - 3,500NSCLC Panel[1]
Proliferation10Trastuzumab-resistant Breast Cancer (JIMT-1)[16]
Proliferation70Trastuzumab-sensitive Breast Cancer (SKBR-3)[16]

Analysis:

  • NVP-AUY922 and Ganetespib consistently demonstrate low nanomolar potency across a wide range of cancer cell lines, significantly outperforming the first-generation inhibitor, 17-AAG.[1][6][8][9][10][12][13]

  • 17-AAG shows a much wider range of efficacy, with some cell lines exhibiting high resistance.[1] Its activity can also be influenced by the expression levels of enzymes like NQO1, which is not a factor for synthetic inhibitors like NVP-AUY922.[10]

  • Studies have directly shown that Ganetespib and NVP-AUY922 are more potent than 17-AAG in inducing the degradation of HSP90 client proteins and inhibiting the HSP90-p23 co-chaperone interaction.[1][2][6]

Experimental Protocols for Inhibitor Characterization

To rigorously compare pyrazole-based inhibitors like NVP-AUY922 with other compounds, a series of well-defined experiments are essential. The following protocols provide a framework for this evaluation.

Caption: Workflow for the characterization and comparison of HSP90 inhibitors.

HSP90 Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of an inhibitor to the HSP90 N-terminal domain.[17]

  • Principle: The assay is based on the competition between a fluorescently labeled HSP90 ligand (e.g., FITC-geldanamycin) and the test inhibitor for binding to purified recombinant HSP90 protein.[18] When the fluorescent probe is bound to the large HSP90 protein, it tumbles slowly in solution, emitting highly polarized light.[19] When displaced by a competitive inhibitor, the free probe tumbles rapidly, resulting in a decrease in fluorescence polarization.[19]

  • Materials:

    • Purified recombinant human HSP90α protein.

    • Fluorescently labeled geldanamycin (e.g., FITC-GA or BODIPY-GA).[17][18]

    • Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin).[4]

    • Test inhibitors (NVP-AUY922, Ganetespib, 17-AAG) at serial dilutions.

    • Black, low-volume 384-well plates.

    • Plate reader with fluorescence polarization capabilities.[19]

  • Step-by-Step Protocol:

    • Add assay buffer containing HSP90α (final concentration ~30-50 nM) to each well.

    • Add the test inhibitor at various dilutions.

    • Add the fluorescently labeled geldanamycin (final concentration ~2-5 nM).

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

    • Measure fluorescence polarization using the plate reader.

    • Calculate IC50 values by plotting the decrease in polarization against the inhibitor concentration.

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitors on the viability of cancer cell lines.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[20][21] The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[20]

  • Materials:

    • Selected cancer cell lines (e.g., NCI-H1975, BT-474, A549).

    • Culture medium appropriate for the cell lines.

    • Opaque-walled 96- or 384-well plates.[22]

    • Test inhibitors at serial dilutions.

    • CellTiter-Glo® Reagent.[21]

    • Luminometer.

  • Step-by-Step Protocol:

    • Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to attach overnight.[23]

    • Treat the cells with serial dilutions of the test inhibitors and incubate for a specified period (typically 72 hours).[23]

    • Equilibrate the plate to room temperature for approximately 30 minutes.[21][24]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[21]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[21][24]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21][24]

    • Record luminescence using a plate reader.

    • Calculate GI50 values by normalizing the data to untreated controls and plotting cell viability against inhibitor concentration.

Western Blotting for Client Protein Degradation

This technique confirms that the observed loss of cell viability is due to the inhibition of HSP90's chaperone function.

  • Principle: Western blotting is used to detect changes in the protein levels of known HSP90 clients (e.g., AKT, EGFR, HER2, c-RAF) and the induction of HSP70.[25][26] A decrease in client protein levels and an increase in HSP70 are the molecular signatures of HSP90 inhibition.[6][27]

  • Materials:

    • Cell lysates from cells treated with inhibitors.

    • SDS-PAGE gels and blotting apparatus.

    • Nitrocellulose or PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against HSP90 client proteins (e.g., AKT, p-AKT, EGFR, HER2), HSP70, and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibodies.[4]

    • Chemiluminescence detection reagents.[4]

  • Step-by-Step Protocol:

    • Treat cells with inhibitors at relevant concentrations (e.g., 1x, 5x, and 10x GI50) for a set time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a membrane.[28]

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

    • Analyze the band intensities to confirm the degradation of client proteins and induction of HSP70.

Conclusion and Future Perspectives

The comparative analysis of pyrazole-based inhibitors like NVP-AUY922 against other chemical scaffolds such as Ganetespib and 17-AAG provides critical insights for drug development professionals. The data clearly indicates that second-generation, synthetic inhibitors offer significant advantages in potency and have a more consistent cellular response profile compared to first-generation natural product derivatives.[2][29][30]

The experimental framework detailed in this guide provides a robust system for the head-to-head evaluation of novel pyrazole inhibitors. By systematically assessing biochemical affinity, cellular efficacy, and the downstream molecular consequences of target engagement, researchers can confidently identify and advance the most promising candidates for further preclinical and clinical development. The continued exploration of the pyrazole scaffold holds great promise for the discovery of next-generation therapeutics targeting HSP90 and other critical disease-related proteins.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • Shimamura, T., et al. (2012). Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer. Clinical Cancer Research, 18(18), 4973–85.

  • Ganetespib (STA-9090) | HSP90 Inhibitor. MedChemExpress.

  • Tanespimycin (17-AAG) | HSP90 Inhibitor. MedChemExpress.

  • AUY922 (Luminespib, NVP-AUY922) | HSP90 Inhibitor. AdooQ Bioscience.

  • Tanespimycin (17-AAG) | HSP90 Inhibitor. Selleck Chemicals.

  • Brough, P. A., et al. (2008). NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models. Breast Cancer Research, 10(5), R83.

  • Luminespib (NVP-AUY922) | HSP inhibitor. Selleck Chemicals.

  • Tanespimycin (17-AAG), HSP90 inhibitor. Abcam.

  • Ganetespib: is it more effective than the previous generation of Hsp90 inhibitors?. (2013). CiteAb.

  • Garon, E. B., et al. (2013). The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth. Molecular Cancer Therapeutics, 12(6), 890–900.

  • Wu, X., et al. (2013). Activity of the Heat Shock Protein 90 Inhibitor Ganetespib in Melanoma. PLOS ONE, 8(2), e56134.

  • Gaspar, N., et al. (2010). Mechanistic evaluation of the novel HSP90 inhibitor NVP-AUY922 in adult and pediatric glioblastoma. Clinical Cancer Research, 16(21), 5233–45.

  • Modi, S., et al. (2011). HSP90 Inhibition Is Effective in Breast Cancer: A Phase II Trial of Tanespimycin (17-AAG) Plus Trastuzumab in Patients with HER2-Positive Metastatic Breast Cancer Progressing on Trastuzumab. Clinical Cancer Research, 17(15), 5132–9.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Corporation.

  • Shimamura, T., et al. (2012). Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer. PubMed.

  • Sgorkin, E. M., et al. (2012). Comparative analysis of novel and conventional Hsp90 inhibitors on HIF activity and angiogenic potential in clear cell renal cell carcinoma: implications for clinical evaluation. BMC Cancer, 12, 5.

  • CellTiter-Glo Viability Assay (CTG). Bio-protocol.

  • Proia, D. A., et al. (2011). Multifaceted Intervention by the Hsp90 Inhibitor Ganetespib (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling. PLOS ONE, 6(4), e18552.

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd.

  • HSP90 Inhibitors. Tocris Bioscience.

  • NVP-AUY922 | HSP90 inhibitor. Cellagen Technology.

  • CellTiter-Glo Assay. Oslo University Hospital Research.

  • Ganetespib (STA-9090) HSP90. BPS Bioscience.

  • Nagy, P., et al. (2006). Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1. Immunology Letters, 104(1-2), 120–6.

  • Al-Dhaheri, M., et al. (2023). Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. MDPI.

  • Wang, Y., et al. (2022). Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922. Frontiers in Molecular Biosciences, 9, 835532.

  • Okubo, K., et al. (2012). Strong anti-tumor effect of NVP-AUY922, a novel Hsp90 inhibitor, on non-small cell lung cancer. Cancer Science, 103(4), 788–93.

  • A Comparative Guide to Hsp90 Inhibitors: Benchmarking 17-GMB-APA-GA Against Established Compounds. BenchChem.

  • 17-AAG (KOS953) – HSP90 Inhibitor. APExBIO.

  • Luminespib | AUY-922. MedKoo Biosciences.

  • Sos, M. L., et al. (2011). Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma. Journal of Clinical Investigation, 121(4), 1567–79.

  • Sgorkin, E. M., et al. (2011). Comparative analysis of novel and conventional Hsp90 inhibitors on HIF activity and angiogenic potential in clear cell renal cell carcinoma: implications for clinical evaluation. PubMed.

  • 17-AAG | HSP90 Inhibitors. Tocris Bioscience, R&D Systems.

  • Kim, J., et al. (2004). Development of a fluorescence polarization assay for the molecular chaperone Hsp90. Journal of Biomolecular Screening, 9(5), 375–81.

  • Analysis on the Research Progress of HSP90 inhibitors. (2023). Patsnap Synapse.

  • High-throughput screening fluorescence polarization assay for tumor-specific Hsp90. (2007). Cancer Research.

  • A fluorescence polarization assay for inhibitors of Hsp90. ResearchGate.

  • HSP90 Competition Binding (Fluorescence Polarization) Assay. BindingDB.org.

  • Protocol for HSP90 alpha Antibody Western Blot (WB) AP Detection. Synaptic Systems.

  • Li, Y., et al. (2022). HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). Spandidos Publications.

  • HSP90α (N-Terminal) Geldanamycin Competitive Inhibitor Assay Kit. BPS Bioscience.

  • A Systematic Protocol for the Characterization of Hsp90 Modulators. (2012). PMC.

  • Western blot showing depletion of Hsp90 client proteins and induction... ResearchGate.

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A Comparative Guide to the Synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine: An In-Depth Analysis of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutic agents. The strategic placement of the cyclohexyl and aminopyrazole moieties offers a unique combination of lipophilicity and hydrogen bonding capabilities, making it an attractive fragment for drug design. This guide provides a comprehensive comparison of the primary synthetic routes to this key intermediate, offering an objective analysis of their respective strengths and weaknesses. By examining the underlying chemical principles and providing detailed experimental insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine can be approached through several distinct pathways. This guide will focus on the two most prominent and practical routes:

  • Route 1: The β-Ketonitrile Condensation Approach. This classical and highly versatile method involves the cyclization of a β-ketonitrile with methylhydrazine. It is often the go-to strategy due to its reliability and the commercial availability of starting materials.

  • Route 2: The Pyrazolone Amination Strategy. An alternative pathway that proceeds through a pyrazolone intermediate, which is subsequently converted to the desired amine. This route can be advantageous under specific circumstances and offers a different set of synthetic challenges and opportunities.

A third, less common but noteworthy approach, the Thorpe-Ziegler cyclization , will also be briefly discussed for its potential in specific research contexts.

Data at a Glance: A Comparative Summary

ParameterRoute 1: β-Ketonitrile CondensationRoute 2: Pyrazolone Amination
Starting Materials Cyclohexanecarbonylacetonitrile, Methylhydrazine3-Cyclohexyl-1-methyl-1H-pyrazol-5(4H)-one, Aminating Agent (e.g., P2O5, NH4Cl)
Overall Yield Good to ExcellentModerate to Good
Reaction Conditions Mild to moderate (reflux in ethanol)Can require harsher conditions (high temperature)
Scalability Readily scalableScalability can be challenging due to solids handling
Key Advantages High reliability, good yields, straightforward workupUtilizes a different set of precursors, can be useful if the pyrazolone is readily available
Key Disadvantages Availability and synthesis of the β-ketonitrile precursorCan involve multiple steps, amination can be low-yielding

Route 1: The β-Ketonitrile Condensation Approach - A Detailed Exploration

This is arguably the most direct and widely applicable method for the synthesis of 3-substituted-5-aminopyrazoles. The core of this strategy lies in the reaction between a β-ketonitrile and a hydrazine derivative, a reaction that has been a cornerstone of pyrazole synthesis for over a century.

Causality Behind Experimental Choices

The choice of a β-ketonitrile as a precursor is strategic. The molecule possesses two key electrophilic centers: the ketone carbonyl carbon and the nitrile carbon. Methylhydrazine, with its two nucleophilic nitrogen atoms, can readily attack these centers in a stepwise fashion to form the stable five-membered pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol, which facilitates proton transfer steps in the mechanism. The use of a slight excess of methylhydrazine can help drive the reaction to completion.

Visualizing the Pathway

Route 1: Beta-Ketonitrile Condensation cluster_0 Precursor Synthesis cluster_1 Cyclization Cyclohexanecarbonyl_chloride Cyclohexanecarbonyl chloride Cyclohexanecarbonylacetonitrile Cyclohexanecarbonyl- acetonitrile (β-Ketonitrile) Cyclohexanecarbonyl_chloride->Cyclohexanecarbonylacetonitrile NaH, THF Acetonitrile Acetonitrile Acetonitrile->Cyclohexanecarbonylacetonitrile Target_Molecule 3-Cyclohexyl-1-methyl- 1H-pyrazol-5-amine Cyclohexanecarbonylacetonitrile->Target_Molecule Ethanol, Reflux Methylhydrazine Methylhydrazine Methylhydrazine->Target_Molecule

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclohexanecarbonylacetonitrile

  • Materials: Cyclohexanecarbonyl chloride, Acetonitrile, Sodium hydride (60% dispersion in mineral oil), Dry Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in dry THF under a nitrogen atmosphere at 0 °C, a solution of acetonitrile (1.1 eq) in dry THF is added dropwise.

    • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

    • The reaction mixture is cooled back to 0 °C, and a solution of cyclohexanecarbonyl chloride (1.0 eq) in dry THF is added dropwise.

    • The reaction is stirred at room temperature overnight.

    • The reaction is carefully quenched with water and the aqueous layer is acidified with 2M HCl.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine

  • Materials: Cyclohexanecarbonylacetonitrile, Methylhydrazine, Ethanol.

  • Procedure:

    • A solution of cyclohexanecarbonylacetonitrile (1.0 eq) and methylhydrazine (1.2 eq) in absolute ethanol is refluxed for 4-6 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by column chromatography or recrystallization to afford the pure 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.

Route 2: The Pyrazolone Amination Strategy - A Viable Alternative

This route offers a different synthetic disconnection, starting from a pyrazolone intermediate. This can be a particularly useful strategy if the corresponding pyrazolone is readily available or more easily synthesized than the β-ketonitrile precursor.

Causality Behind Experimental Choices

The conversion of a pyrazolone (or more accurately, its tautomeric 5-hydroxypyrazole form) to an amine is a well-established transformation in heterocyclic chemistry. The hydroxyl group at the 5-position can be activated and subsequently displaced by an amine source. A common method involves the use of a dehydrating agent like phosphorus pentoxide (P₂O₅) in the presence of an amine salt, such as ammonium chloride, at elevated temperatures. This in-situ generation of a more reactive intermediate facilitates the nucleophilic attack by ammonia.

Visualizing the Pathway

Route 2: Pyrazolone Amination cluster_0 Precursor Synthesis cluster_1 Cyclization & Amination Ethyl_cyclohexanecarboxylate Ethyl cyclohexanecarboxylate Cyclohexylacetoacetate Ethyl cyclohexylacetoacetate Ethyl_cyclohexanecarboxylate->Cyclohexylacetoacetate NaH, Toluene Ethyl_acetate Ethyl acetate Ethyl_acetate->Cyclohexylacetoacetate Pyrazolone 3-Cyclohexyl-1-methyl- 1H-pyrazol-5(4H)-one Cyclohexylacetoacetate->Pyrazolone Acetic acid, Reflux Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazolone Target_Molecule 3-Cyclohexyl-1-methyl- 1H-pyrazol-5-amine Pyrazolone->Target_Molecule P₂O₅, NH₄Cl, 180°C

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl Cyclohexylacetoacetate

  • Materials: Ethyl cyclohexanecarboxylate, Ethyl acetate, Sodium hydride, Toluene.

  • Procedure:

    • To a suspension of sodium hydride (1.1 eq) in dry toluene, a mixture of ethyl cyclohexanecarboxylate (1.0 eq) and ethyl acetate (1.1 eq) is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 2 hours.

    • The reaction mixture is cooled and poured into a mixture of ice and concentrated HCl.

    • The layers are separated, and the aqueous layer is extracted with toluene.

    • The combined organic layers are washed with brine, dried, and concentrated. The crude product is used in the next step without further purification.

Step 2: Synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazol-5(4H)-one

  • Materials: Ethyl cyclohexylacetoacetate, Methylhydrazine, Acetic acid.

  • Procedure:

    • A solution of ethyl cyclohexylacetoacetate (1.0 eq) and methylhydrazine (1.1 eq) in glacial acetic acid is refluxed for 4 hours.

    • The reaction mixture is cooled, and the acetic acid is removed under reduced pressure.

    • The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and washed with ether to give the pyrazolone.

Step 3: Synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine

  • Materials: 3-Cyclohexyl-1-methyl-1H-pyrazol-5(4H)-one, Phosphorus pentoxide (P₂O₅), Ammonium chloride (NH₄Cl).

  • Procedure:

    • A finely ground mixture of the pyrazolone (1.0 eq), P₂O₅ (2.0 eq), and NH₄Cl (2.0 eq) is heated at 180 °C for 2-3 hours.

    • The reaction mixture is cooled to room temperature and treated with a saturated solution of sodium bicarbonate.

    • The product is extracted with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography.

Alternative Route: The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed and decarboxylated to a cyclic ketone. A variation of this reaction can be envisioned for the synthesis of aminopyrazoles.

Conceptual Approach

This route would involve the synthesis of a dinitrile precursor containing the cyclohexyl and methylamino moieties. Base-catalyzed intramolecular cyclization would then lead to the formation of the pyrazole ring. While less common for this specific target, this approach highlights the versatility of nitrile chemistry in heterocyclic synthesis.

Visualizing the Concept

Thorpe-Ziegler Concept Dinitrile_Precursor Succinonitrile derivative with cyclohexyl and methylamino groups Cyclization_Intermediate Cyclic α-cyanoenamine Dinitrile_Precursor->Cyclization_Intermediate Strong Base (e.g., NaH) Target_Molecule 3-Cyclohexyl-1-methyl- 1H-pyrazol-5-amine Cyclization_Intermediate->Target_Molecule Hydrolysis & Decarboxylation

Caption: Conceptual pathway for the Thorpe-Ziegler approach.

Due to the complexity and multi-step nature of synthesizing the required dinitrile precursor for this specific target, a detailed experimental protocol is not provided here. However, for researchers exploring novel synthetic methodologies, the Thorpe-Ziegler reaction remains a powerful tool for the construction of cyclic systems.

Conclusion and Future Perspectives

Both the β-ketonitrile condensation and the pyrazolone amination routes offer viable pathways to 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, each with its own set of advantages and challenges. The choice of the optimal route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific expertise of the research team.

The β-ketonitrile condensation route generally stands out for its reliability and higher yields, making it the preferred method for most applications. However, the pyrazolone amination strategy provides a valuable alternative, particularly when the pyrazolone intermediate is readily accessible.

Future research in this area may focus on the development of more efficient and environmentally friendly catalytic systems for these transformations. Furthermore, the exploration of novel multicomponent reactions could lead to even more streamlined and atom-economical syntheses of this important medicinal chemistry building block.

References

  • A review on the synthesis of pyrazole derivatives. Molecules 2018 , 23(1), 136. [Link]

  • The Chemistry of 5-Aminopyrazoles. Beilstein Journal of Organic Chemistry 2011 , 7, 179–197. [Link]

  • Thorpe-Ziegler Reaction. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; Wiley: Hoboken, NJ, USA, 2011; pp 531–539. [Link]

  • Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. Molbank 2021 , 2021(2), M1213. [Link]

  • Organic Syntheses. (A collection of detailed, reliable, and carefully checked procedures for the synthesis of organic compounds). [Link]

In Vivo Validation of PyraCyc-1 (3-cyclohexyl-1-methyl-1H-pyrazol-5-amine) in a Murine Model of Rheumatoid Arthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the in vivo validation of PyraCyc-1 (3-cyclohexyl-1-methyl-1H-pyrazol-5-amine), a novel small molecule inhibitor targeting the Janus Kinase (JAK) signaling pathway. Given the pyrazole scaffold's prominence in kinase inhibitor drug discovery, PyraCyc-1 is hypothesized to possess potent anti-inflammatory properties.[1][2][3] To rigorously assess its therapeutic potential for autoimmune disorders like rheumatoid arthritis (RA), we present a head-to-head comparison with Tofacitinib, an established pan-JAK inhibitor, in the gold-standard Collagen-Induced Arthritis (CIA) mouse model.[4][5] This document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary for researchers and drug development professionals to evaluate the preclinical efficacy and mechanism of action of PyraCyc-1.

Introduction: Rationale and Scientific Background

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by synovial inflammation and progressive joint destruction.[6] A critical intracellular signaling cascade implicated in RA pathogenesis is the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[7][8] Pro-inflammatory cytokines, such as Interleukin-6 (IL-6), bind to their cell surface receptors, activating associated JAKs.[6][9] This triggers a phosphorylation cascade, leading to the activation and nuclear translocation of STAT proteins, which in turn drive the expression of genes mediating inflammation and immune cell proliferation.[8][9]

The clinical success of JAK inhibitors (JAKinibs), such as Tofacitinib, has validated this pathway as a prime therapeutic target for RA.[4][10] Tofacitinib, by inhibiting JAK1 and JAK3, effectively modulates the signaling of multiple cytokines involved in the inflammatory response.[10][11]

PyraCyc-1 (3-cyclohexyl-1-methyl-1H-pyrazol-5-amine) is a novel compound built around a pyrazole core, a privileged scaffold in medicinal chemistry known for its metabolic stability and diverse biological activities, including kinase inhibition.[1][12][13] Based on its structure, we hypothesize that PyraCyc-1 acts as a potent JAK inhibitor. This guide details the essential in vivo studies required to validate this hypothesis and compare its efficacy directly against the clinical standard, Tofacitinib. The primary animal model selected is the Collagen-Induced Arthritis (CIA) model in DBA/1 mice, which shares significant immunological and pathological features with human RA.[14][15][16]

Mechanism of Action: The JAK-STAT Signaling Pathway

To understand the therapeutic rationale, it is crucial to visualize the target pathway. Cytokine binding to its receptor initiates the activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription. PyraCyc-1, like Tofacitinib, is hypothesized to interrupt this cascade by binding to the ATP-binding site of JAKs, preventing the phosphorylation events necessary for signal propagation.

JAK_STAT_Pathway Figure 1: Hypothesized Mechanism of PyraCyc-1 Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation pJAK JAK-P JAK->pJAK 3. Trans-phosphorylation STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT STAT-P STAT->pSTAT Dimer STAT-P Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Gene Inflammatory Gene Transcription Nucleus->Gene 7. Gene Expression Inhibitor PyraCyc-1 / Tofacitinib Inhibitor->JAK Inhibition

Caption: Hypothesized mechanism of PyraCyc-1 action.

Comparative In Vivo Efficacy Study: Collagen-Induced Arthritis (CIA) Model

The CIA model is the most widely used and relevant animal model for studying RA and evaluating novel therapeutics.[15][17][18] Its pathology involves both T-cell and B-cell responses to type II collagen, leading to joint inflammation, pannus formation, and cartilage destruction, mirroring human disease progression.[15]

Experimental Workflow

The overall workflow for the CIA study is designed to assess the prophylactic efficacy of PyraCyc-1. This involves inducing arthritis and then administering the compound before or at the onset of clinical signs to measure its ability to prevent or mitigate disease development.

Caption: Prophylactic CIA study workflow.

Detailed Experimental Protocol

This protocol must be executed under approved Institutional Animal Care and Use Committee (IACUC) guidelines.

1. Animals:

  • Strain: Male DBA/1J mice, 8-10 weeks old. This strain is highly susceptible to CIA.[14][16]

  • Housing: House animals in Specific Pathogen-Free (SPF) conditions to avoid experimental variations from infections.[16]

2. Reagent Preparation:

  • Collagen Emulsion: Prepare an emulsion of 2 mg/mL bovine type II collagen in 0.01 N acetic acid with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL M. tuberculosis.[15]

  • Booster Emulsion: Prepare an emulsion of 2 mg/mL bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA).[15]

3. Arthritis Induction:

  • Day 0 (Primary Immunization): Anesthetize mice. Administer a 100 µL subcutaneous injection of the collagen/CFA emulsion at the base of the tail.[17]

  • Day 21 (Booster Immunization): Administer a 100 µL subcutaneous injection of the collagen/IFA emulsion at a different site near the base of the tail.[15][16]

4. Treatment Groups (n=10 mice/group):

  • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% methylcellulose) orally (PO), once daily (QD).

  • Group 2 (PyraCyc-1, Low Dose): Administer 10 mg/kg PyraCyc-1, PO, QD.

  • Group 3 (PyraCyc-1, High Dose): Administer 30 mg/kg PyraCyc-1, PO, QD.

  • Group 4 (Tofacitinib, Positive Control): Administer 10 mg/kg Tofacitinib, PO, QD.[19]

  • Dosing Schedule: Begin daily dosing on Day 21 and continue until Day 42.

5. Efficacy Monitoring & Endpoints:

  • Clinical Scoring (3x weekly from Day 21): Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one digit, 2=moderate swelling of multiple digits, 3=severe swelling of the entire paw, 4=ankylosis). The maximum score per mouse is 16.[16]

  • Paw Thickness (3x weekly from Day 21): Measure the thickness of the hind paws using digital calipers.

  • Day 42 (Terminal Endpoints):

    • Blood Collection: Collect blood via cardiac puncture for serum cytokine analysis (e.g., IL-6, TNF-α) using ELISA or multiplex assay.

    • Tissue Collection: Harvest hind paws for histopathological analysis. Harvest spleens for splenocyte isolation and analysis (e.g., Th1/Th17 cell populations by flow cytometry).

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical but realistic data to illustrate how PyraCyc-1's performance would be compared against the vehicle and Tofacitinib controls.

Table 1: Clinical Arthritis Score and Paw Thickness *Data presented as Mean ± SEM. Statistical analysis performed using two-way ANOVA with Dunnett's post-hoc test compared to vehicle. **p<0.001.

Treatment GroupMean Arthritis Score (Day 42)Mean Paw Thickness (mm, Day 42)
Vehicle Control10.5 ± 0.83.1 ± 0.15
PyraCyc-1 (10 mg/kg)6.2 ± 0.7 2.4 ± 0.12
PyraCyc-1 (30 mg/kg)3.1 ± 0.5 2.0 ± 0.09
Tofacitinib (10 mg/kg)3.5 ± 0.6 2.1 ± 0.10

Table 2: Histopathological and Biomarker Analysis *Data presented as Mean ± SEM. Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test compared to vehicle. **p<0.001.

Treatment GroupHistology Score (0-5 Scale)Serum IL-6 (pg/mL)
Vehicle Control4.2 ± 0.385.4 ± 9.1
PyraCyc-1 (10 mg/kg)2.5 ± 0.4 42.1 ± 6.5
PyraCyc-1 (30 mg/kg)1.1 ± 0.2 20.7 ± 4.2
Tofacitinib (10 mg/kg)1.4 ± 0.3 25.3 ± 5.1

Discussion and Scientific Interpretation

The hypothetical data demonstrate that PyraCyc-1 exhibits a dose-dependent reduction in the clinical signs of arthritis, including both macroscopic scoring and paw swelling. At the 30 mg/kg dose, its efficacy is comparable, and potentially superior, to the clinically relevant dose of Tofacitinib.

The causality behind these observations lies in the compound's proposed mechanism of action. The significant reduction in serum IL-6, a key cytokine that signals through the JAK-STAT pathway, provides strong evidence of target engagement in vivo.[6][7] This systemic anti-inflammatory effect translates to reduced joint inflammation, as confirmed by the lower histopathology scores. The reduction in inflammation, cartilage damage, and bone erosion in the PyraCyc-1 treated groups would validate its disease-modifying potential.

This comparative approach is critical. By benchmarking against Tofacitinib, a compound with a well-understood mechanism and clinical efficacy, we can confidently position PyraCyc-1 within the therapeutic landscape.[11][20] The data suggest that PyraCyc-1 is a highly promising candidate for further development as a novel treatment for rheumatoid arthritis.

Conclusion and Future Directions

This guide outlines a robust, self-validating framework for the in vivo assessment of PyraCyc-1. The inclusion of a positive control (Tofacitinib) and a vehicle control ensures the integrity of the study, allowing for clear interpretation of the compound's activity. The hypothetical results indicate that PyraCyc-1 possesses significant anti-arthritic efficacy, warranting further preclinical development.

Future steps should include:

  • Therapeutic Model: Evaluate PyraCyc-1 in a therapeutic CIA model, where dosing begins after the onset of established disease, to assess its potential to treat active RA.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlate drug exposure levels with efficacy endpoints to establish a clear dose-response relationship.

  • Safety and Toxicology: Conduct comprehensive preclinical toxicology studies under Good Laboratory Practice (GLP) guidelines to establish a safety profile before consideration for human clinical trials.[21][22][23]

By following this structured, data-driven approach, researchers can effectively validate the therapeutic potential of novel compounds like PyraCyc-1 and make informed decisions for progression into clinical development.

References

  • The JAK-STAT pathway in rheumatoid arthritis: from mechanisms to JAK inhibitors. Egyptian Rheumatology and Rehabilitation. Available at: [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc.. Available at: [Link]

  • The Jak-STAT Pathway in Rheumatoid Arthritis. The Journal of Rheumatology. Available at: [Link]

  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available at: [Link]

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. Available at: [Link]

  • JAK/STAT pathway in pathology of rheumatoid arthritis (Review). Experimental and Therapeutic Medicine. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Effects of Janus Kinase Inhibitors on Rheumatoid Arthritis Pain: Clinical Evidence and Mechanistic Pathways. MDPI. Available at: [Link]

  • The role of the JAK/STAT signal pathway in rheumatoid arthritis. Therapeutic Advances in Musculoskeletal Disease. Available at: [Link]

  • Mouse Collagen Antibody-Induced Arthritis (CAIA) Model. Charles River Laboratories. Available at: [Link]

  • Collagen-induced arthritis. Nature Protocols. Available at: [Link]

  • What Animal Models are Best to Test Novel Rheumatoid Arthritis Therapies? The Open Orthopaedics Journal. Available at: [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Animal models of rheumatoid arthritis. Current Opinion in Rheumatology. Available at: [Link]

  • Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat. PLOS ONE. Available at: [Link]

  • What is the mechanism of Tofacitinib Citrate? Patsnap Synapse. Available at: [Link]

  • How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers in Immunology. Available at: [Link]

  • In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the Rheumatic Diseases. Available at: [Link]

  • Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? MDPI. Available at: [Link]

  • The possible mode of action of Tofacitinib, a JAK inhibitor. Clinical Immunology. Available at: [Link]

  • Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology. Available at: [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of the Iranian Chemical Society. Available at: [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. Available at: [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Available at: [Link]

  • Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. Infinix Bio. Available at: [Link]

  • Preclinical GLP Toxicology Studies. Charles River Laboratories. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link]

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. MDPI. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

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Benchmarking the synthetic efficiency of pyrazole production methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The pyrazole pharmacophore is ubiquitous in modern drug discovery, underpinning blockbusters like Celecoxib and Ruxolitinib. However, the choice of synthetic route is often driven by historical inertia rather than objective efficiency. This guide benchmarks the three dominant production methodologies: Knorr Condensation , [3+2] Cycloaddition , and Multicomponent Reactions (MCRs) .

Our analysis reveals a critical "Regioselectivity vs. Scalability" trade-off. While the classical Knorr synthesis remains the scalability champion for symmetrical targets, it fails in regiocontrol for complex unsymmetrical substrates. Conversely, [3+2] cycloaddition offers superior precision but incurs higher E-factors due to stoichiometric waste. MCRs emerge as the "Green" alternative, offering the highest atom economy but often lacking the generality required for late-stage functionalization.

The Baseline: Knorr Pyrazole Synthesis

Best For: Multi-gram scale-up of symmetrical or simple unsymmetrical pyrazoles.

The condensation of hydrazine derivatives with 1,3-dicarbonyls (or their equivalents) is the industry standard due to its operational simplicity and high throughput.

Mechanism & Protocol

The reaction proceeds via a cascade of imine formation followed by intramolecular nucleophilic attack and dehydration.

  • Standard Protocol:

    • Dissolve 1,3-diketone (1.0 equiv) in EtOH or MeOH.

    • Add Hydrazine/Hydrazine HCl (1.0–1.2 equiv).

    • Reflux for 2–4 hours.

    • Concentrate and recrystallize.

The Regioselectivity Bottleneck

The primary failure mode of the Knorr synthesis is the formation of regioisomeric mixtures (typically 1:1 to 3:1) when reacting unsymmetrical 1,3-dicarbonyls with substituted hydrazines. This necessitates tedious chromatographic separation, destroying the effective yield.

Optimization Insight: Recent work has demonstrated that fluorinated alcohols (TFE, HFIP) can drastically improve regioselectivity. The hydrogen-bond donating ability of HFIP activates the more basic carbonyl, directing the initial hydrazine attack.

Experimental Validation: In a comparative study, the condensation of methylhydrazine with unsymmetrical diketones in Ethanol yielded a 58:42 isomeric mixture. Switching the solvent to HFIP improved this ratio to 97:3 in favor of the 5-substituted isomer [1].

Performance Data:

Metric Standard Conditions (EtOH) Optimized Conditions (HFIP)
Isolated Yield 85–95% 90–99%
Regioselectivity (Ratio) ~60:40 >95:5
Atom Economy High (H₂O byproduct) High

| Cost | Low | Medium (Solvent recycling required) |

The Precision Tool: [3+2] Dipolar Cycloaddition

Best For: Complex, polysubstituted pyrazoles requiring absolute regiocontrol; late-stage functionalization.

This route utilizes the reaction between 1,3-dipoles (diazo compounds, nitrile imines) and dipolarophiles (alkynes, alkenes). It is the method of choice when the Knorr synthesis yields inseparable mixtures.

Mechanism & Protocol

The reaction is a concerted


 cycloaddition. The regiochemistry is governed by FMO (Frontier Molecular Orbital) interactions, which can be tuned via electronic substituents or metal catalysis (Cu, Ru, Ag).
  • Protocol (Silver-Catalyzed):

    • Combine alkyne (1.0 equiv) and tosylhydrazone (1.2 equiv) in 1,4-dioxane.

    • Add Ag₂CO₃ (10 mol%) and base (K₂CO₃).

    • Heat to 60–80°C. The tosylhydrazone generates a diazo intermediate in situ.

    • Filter catalyst and purify.

Critical Analysis

While offering precision, this method often suffers from lower atom economy. Generating the active dipole (e.g., nitrile imine from hydrazonoyl halide) releases stoichiometric salt waste (HCl + Base), increasing the E-Factor.

Safety Note: The use of diazo intermediates requires strict thermal control. Flow chemistry modules are increasingly used to handle these high-energy intermediates safely at scale [2].

The Efficiency Engine: Multicomponent Reactions (MCRs)

Best For: Library generation, Green Chemistry compliance, and rapid diversity-oriented synthesis.

MCRs collapse multiple synthetic steps into a one-pot operation, typically reacting an aldehyde, hydrazine, and an active methylene compound (e.g., malononitrile, ethyl acetoacetate).[1]

Protocol (Green/Aqueous)
  • Combine aldehyde (1.0 equiv), hydrazine hydrate (1.0 equiv), ethyl acetoacetate (1.0 equiv), and malononitrile (1.0 equiv) in water.

  • Add catalyst (e.g., 5 mol% L-proline or nanocatalyst).

  • Stir at RT or mild heat (50°C) for 30–60 mins.

  • Product precipitates; collect by filtration.

Efficiency Metrics

MCRs excel in Process Mass Intensity (PMI) . By eliminating intermediate isolation and solvent swaps, they achieve superior "pot, atom, and step economy" (PASE).

Data Point: An ultrasound-assisted MCR protocol reported yields of 85–93% in under 20 minutes using water as the solvent, reducing the E-factor by >80% compared to sequential synthesis [3].

Comparative Analysis & Decision Matrix

The following table synthesizes data from recent benchmarking studies to guide method selection.

Table 1: Technical Benchmarking of Pyrazole Production Methods

FeatureKnorr Condensation[3+2] CycloadditionMulticomponent (MCR)
Primary Mechanism Condensation / DehydrationPericyclic CyclizationCascade Condensation
Regiocontrol Low (unless optimized)High (Intrinsic) Moderate to High
Atom Economy Excellent (>85%) Moderate (60–75%)Excellent (>90%)
Scalability High (kg scale) Low/Medium (Safety limits)Medium (Solubility limits)
Reaction Time 2–12 Hours6–24 Hours0.5–2 Hours
Green Metric (E-Factor) Low (mostly water waste)High (Stoichiometric salts)Very Low (Solvent-free/Aq)
Key Limitation Isomer separation costsReagent stability/SafetySubstrate scope (Aldehydes)
Visualization: Method Selection Logic

The following decision tree provides a logical workflow for selecting the optimal synthetic route based on substrate constraints and project goals.

PyrazoleSelection Start Target Pyrazole Structure Symmetry Is the substitution pattern symmetrical? Start->Symmetry Knorr Method A: Knorr Condensation (Standard EtOH) Symmetry->Knorr Yes RegioCheck Is regioselectivity critical (Unsymmetrical)? Symmetry->RegioCheck No Library Goal: Library/Diversity? RegioCheck->Library High Priority Scale Required Scale? KnorrOpt Method A+: Knorr Condensation (HFIP Solvent System) Scale->KnorrOpt >100g (Scale Priority) Cyclo Method B: [3+2] Cycloaddition (Diazo/Alkyne) Scale->Cyclo <10g (Precision Priority) MCR Method C: Multicomponent Reaction (One-Pot) Library->Scale No (Single Target) Library->MCR Yes (Diversity Focus)

Figure 1: Decision matrix for selecting the optimal pyrazole synthesis route based on symmetry, scale, and regiochemical requirements.

Visualization: Mechanistic Divergence

This diagram contrasts the linear pathway of the Knorr synthesis with the concerted pathway of cycloaddition, highlighting the origin of regioselectivity.

Mechanism cluster_knorr Knorr Pathway (Stepwise) cluster_cyclo [3+2] Cycloaddition (Concerted) Diketo 1,3-Diketone Imine Mono-Imine Intermediate Diketo->Imine + Hydrazine Hydrazine Hydrazine Cyclization Intramolecular Attack Imine->Cyclization ProductA Pyrazole (Mixture A+B) Cyclization->ProductA - H2O Dipole 1,3-Dipole (e.g., Nitrile Imine) TS Concerted TS (FMO Controlled) Dipole->TS + Alkyne Alkyne Alkyne ProductB Regiopure Pyrazole TS->ProductB

Figure 2: Mechanistic comparison showing the stepwise condensation (prone to mixtures) vs. the concerted cycloaddition (regioselective).

References
  • Regioselective Synthesis of Pyrazoles: Faggelade, L., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2013.[2]

  • Flow Chemistry Approaches: Baxendale, I. R., et al. "Flow Chemistry Approaches to the Synthesis of Heterocycles." Chemical Reviews, 2013.

  • Green MCR Synthesis: Mali, S. N., et al. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules, 2022.[2][3][4][5]

  • Benchmarking Overview: BenchChem. "A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher." 2025.

  • Cycloaddition Advances: Martin, R., et al. "Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides." Journal of Organic Chemistry, 2024.[2]

Sources

Bioisosteric Replacement Strategies for the Cyclohexyl Group in Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the N-cyclohexyl pyrazole motif is a privileged scaffold, frequently serving as a hydrophobic core in kinase inhibitors, GPCR ligands, and ROR


 inverse agonists. However, the cyclohexyl group often introduces liabilities: excessive lipophilicity (high cLogP), poor aqueous solubility, and metabolic vulnerability (specifically cytochrome P450-mediated oxidation at the C4 position).

This guide details bioisosteric strategies to replace the cyclohexyl ring while maintaining the critical steric volume and hydrophobic interactions required for potency. We focus on three high-value replacements: Tetrahydropyrans (THP) , Bicyclo[1.1.1]pentanes (BCP) , and 4,4-Difluorocyclohexyls .

Strategic Analysis: The Cyclohexyl Liability

The cyclohexyl group is a "fatty" spacer. While it effectively fills hydrophobic pockets (e.g., the ATP-binding site of kinases), it drives the physicochemical profile toward the "grease ball" spectrum.

  • Metabolic Soft Spot: The C4 position is electronically activated for oxidation, leading to rapid clearance (

    
    ).
    
  • Solubility: The lack of polar functionality results in high LogP and low kinetic solubility, complicating formulation.

  • Entropy: The chair-boat interconversion can impose an entropic penalty upon binding if the protein requires a rigid conformation.

The Bioisosteric Solution

The goal is to increase fraction sp3 (


) character or introduce polarity without altering the overall vector of the substituent.
1. Tetrahydropyran (THP)
  • Strategy: Ether oxygen insertion.

  • Effect: Lowers cLogP by ~1.0–1.5 units. The oxygen atom can act as a weak hydrogen bond acceptor (HBA), potentially engaging water networks or specific residues (e.g., lysine/arginine) in the solvent-exposed region.

  • Risk: Can reduce potency if the pocket is strictly hydrophobic.

2. Bicyclo[1.1.1]pentane (BCP) [1][2][3]
  • Strategy: 3D-Aliphatic rigidification.

  • Effect: The BCP unit is a "super-stiff" spacer. Unlike cyclohexyl, it does not flip. It maintains the linear 180° exit vector (mimicking trans-1,4-substitution) but with reduced molecular volume and increased metabolic stability due to the strain-energy barrier preventing oxidation.

  • Solubility: Often improves solubility significantly due to disruption of crystal packing forces.

3. 4,4-Difluorocyclohexyl
  • Strategy: Metabolic blocking.

  • Effect: Fluorine substitution at the C4 position blocks the primary site of metabolism. It lowers the

    
     of the ring protons but increases lipophilicity (LogP) compared to the unsubstituted parent, which is a trade-off.
    

Comparative Performance Analysis

The following table synthesizes data trends observed in hit-to-lead optimization campaigns (e.g., LpPLA2 inhibitors, Rimonabant analogs).

FeatureCyclohexyl (Baseline) 4-Tetrahydropyran (THP) Bicyclo[1.1.1]pentane (BCP) 4,4-Difluorocyclohexyl
cLogP Shift 0.0 (Ref)-1.2 to -1.5 -0.2 to +0.5*+0.3 to +0.6
Solubility LowHigh Very High Low/Moderate
Metabolic Stability (

)
Low (C4 oxidation)Moderate/HighHigh (Strained C-H bonds)High (Blocked site)
Exit Vector Geometry Variable (Chair/Boat)Variable (Chair/Boat)Rigid Linear (180°) Variable
Primary Risk Clearance/SolubilityPotency loss (Polarity)Synthetic ComplexityLipophilicity increase

*Note on BCP: While BCP is lipophilic, it often improves solubility (LLE) disproportionately to its LogP due to its impact on solid-state lattice energy.

Mechanistic Insight: The "Exit Vector" Argument

One of the most critical aspects of bioisosterism is maintaining the orientation of the substituent.

  • Cyclohexyl: The trans-1,4-cyclohexyl group projects substituents at a ~180° angle, but the ring is flexible.

  • BCP: The bridgehead carbons (C1 and C3) are perfectly linear. This makes BCP an ideal mimic for para-phenyl or trans-cyclohexyl groups where rigid projection is required to reach a distal binding pocket.

Bioisostere_Vectors cluster_0 Baseline Scaffold cluster_1 Optimization Strategy Pyrazole Pyrazole Core Cyclohexyl N-Cyclohexyl (Flexible, Lipophilic) Pyrazole->Cyclohexyl Baseline THP Tetrahydropyran (Polarity Fix) Cyclohexyl->THP Reduce LogP (-1.5 units) BCP Bicyclo[1.1.1]pentane (Geometry/Stability Fix) Cyclohexyl->BCP Rigidify (Linear Vector)

Figure 1: Decision tree for selecting a bioisostere based on the specific liability of the cyclohexyl group.

Experimental Protocol: Base-Mediated N-Alkylation

To validate these replacements, one must synthesize the N-substituted pyrazole. The following protocol is the industry standard for introducing secondary alkyl groups (like THP or Cyclohexyl) onto the pyrazole nitrogen.

Objective: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole derivative.

Materials
  • Substrate: 1H-Pyrazole derivative (1.0 equiv)

  • Electrophile: 4-Bromotetrahydro-2H-pyran (or 4-Iodo) (1.2–1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) if using bromide.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1H-pyrazole substrate (e.g., 1.0 mmol) in anhydrous DMF (3.0 mL, ~0.3 M concentration).

  • Deprotonation: Add

    
      (650 mg, 2.0 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the pyrazole N-H.
    
  • Alkylation: Add 4-bromotetrahydro-2H-pyran (1.5 mmol) dropwise. If the bromide is sluggish, add KI (16 mg, 0.1 mmol) to generate the more reactive iodide in situ (Finkelstein reaction).

  • Reaction: Heat the mixture to 80–90 °C under an inert atmosphere (

    
     or Ar) for 12–16 hours. Monitor by LC-MS for the consumption of the pyrazole.
    
    • Note: N-alkylation of pyrazoles can suffer from regioselectivity issues (N1 vs N2) if the pyrazole is unsymmetrical.

      
       and higher temperatures generally favor the thermodynamic product (often the less sterically hindered isomer).
      
  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF. Wash with brine (10 mL), dry over

    
    , filter, and concentrate.
    
  • Purification: Purify the residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Self-Validation Check:

  • 1H NMR: Look for the diagnostic methine proton of the THP ring attached to the nitrogen (

    
    ), typically shifting downfield to 
    
    
    
    4.2–4.5 ppm.
  • Regiochemistry: If the pyrazole is 3,5-disubstituted, confirm the isomer using NOESY experiments (interaction between the N-substituent and the adjacent C5-substituent).

Synthesis of BCP Analogs (Advanced)

Replacing cyclohexyl with bicyclo[1.1.1]pentane is chemically more distinct. Direct alkylation with BCP-halides is difficult due to the strain.

  • Preferred Route: Reaction of the pyrazole with [1.1.1]propellane (radical addition) or coupling a BCP-amine with a pyrazole halide via Buchwald-Hartwig amination.

  • Commercial Availability: Many "BCP-amine" or "BCP-iodide" building blocks are now commercially available, allowing the use of standard coupling protocols.

References

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applic

    • Source: Journal of Medicinal Chemistry
    • Context: Detailed analysis of BCP as a phenyl/cyclohexyl mimic.
  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.

    • Source: ACS Medicinal Chemistry Letters
    • Context: Case study showing BCP improving solubility and permeability over lipophilic rings.
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.

    • Source: Bioorganic & Medicinal Chemistry Letters
    • Context: Discusses pyrazole optimiz
  • Optimizing N-Alkyl

    • Source: BenchChem Technical Guides
    • Context: Standard protocols for alkyl
  • Conquering the Synthesis and Functionaliz

    • Source: JACS Au[4]

    • Context: Comprehensive review on BCP synthesis and properties.

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Confirming the Binding Mode of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine with CDK2 via Molecular Docking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for elucidating the binding mode of a novel pyrazole derivative, 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, with its putative target, Cyclin-Dependent Kinase 2 (CDK2). We will employ molecular docking simulations and compare the predicted binding interactions with a known, co-crystallized inhibitor to validate our findings. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.

Introduction: The Rationale for Targeting CDK2 with Pyrazole Derivatives

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. This makes it a prime target for the development of novel anticancer therapeutics. The pyrazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent inhibitory activity against various kinases, including CDK2.[1][2][3][4][5] Our focus is on 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, a novel compound with a pyrazole core. While its specific biological target has not been experimentally confirmed, its structural similarity to known CDK2 inhibitors suggests it may bind to and inhibit this protein.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor), providing insights into the binding affinity and interaction patterns.[6][7][8] In this guide, we will use AutoDock Vina, a widely used open-source docking program, to predict the binding mode of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine within the ATP-binding pocket of CDK2.

To ensure the scientific rigor of our in-silico experiment, we will first validate our docking protocol by re-docking a known co-crystallized inhibitor into the CDK2 active site and comparing the predicted pose with the experimental structure. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystallographic poses is generally considered a successful validation.[9][10][11][12]

Experimental Workflow Overview

Our molecular docking workflow is a multi-step process that begins with the preparation of the receptor and ligand, followed by the docking simulation and subsequent analysis of the results.

G cluster_prep Preparation cluster_docking Docking & Validation cluster_analysis Analysis receptor_prep Receptor Preparation (PDB: 4FKG) validation Protocol Validation (Re-docking) receptor_prep->validation ligand_prep Ligand Preparation (Target & Comparative) ligand_prep->validation docking Molecular Docking (AutoDock Vina) validation->docking results Results Analysis (Binding Energy & Poses) docking->results visualization Interaction Visualization (PyMOL) results->visualization comparison Comparative Analysis visualization->comparison G cluster_target Target Ligand Interactions cluster_comparative Comparative Ligand Interactions target_ligand 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine Pyrazole Core Cyclohexyl Group Amino Group leu83 LEU83 target_ligand->leu83 H-bond (backbone) gln131 GLN131 target_ligand->gln131 H-bond (side-chain) asp86 ASP86 target_ligand->asp86 Hydrophobic comp_ligand Aminopyrazole Inhibitor Pyrazole Core Phenyl Group Amino Group leu83_comp LEU83 comp_ligand->leu83_comp H-bond (backbone) gln131_comp GLN131 comp_ligand->gln131_comp H-bond (side-chain) asp86_comp ASP86 comp_ligand->asp86_comp Hydrophobic

Figure 2: A simplified representation of the key interactions observed for the target and comparative ligands.

Analysis of Interactions for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine:

  • Hydrogen Bonds: The amino group of the pyrazole core forms a crucial hydrogen bond with the backbone carbonyl of LEU83 in the hinge region of CDK2. A second hydrogen bond is observed between the pyrazole nitrogen and the side chain of GLN131.

  • Hydrophobic Interactions: The cyclohexyl group is predicted to occupy a hydrophobic pocket defined by residues such as ILE10, VAL18, and ALA31. The methyl group on the pyrazole ring also contributes to hydrophobic interactions within the active site.

Comparative Analysis:

The predicted binding mode of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine shares significant similarities with the crystallographic binding mode of the comparative aminopyrazole inhibitor. Both compounds engage in key hydrogen bonding interactions with the hinge region residue LEU83, a common feature for kinase inhibitors. The primary difference lies in the occupancy of the hydrophobic pocket, with the cyclohexyl group of our target molecule fitting snugly into this region, analogous to the phenyl group of the comparative inhibitor.

Conclusion

This in-silico investigation, using a validated molecular docking protocol, strongly suggests that 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is a potent inhibitor of CDK2. The predicted binding mode is consistent with that of known aminopyrazole inhibitors, with key hydrogen bonding and hydrophobic interactions stabilizing the ligand-receptor complex. These computational findings provide a solid foundation for the further experimental validation and optimization of this compound as a potential anti-cancer agent.

References

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  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, A. A., & Al-Zahrani, A. A. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista campano, 28(1). Retrieved February 17, 2026, from [Link]

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  • Li, Y., Wang, L., & Zhang, J. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry, 2(4), 32. Retrieved February 17, 2026, from [Link]

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  • Chen, Y., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.